molecular formula C4H8O3 B035836 (S)-2-Hydroxybutyric acid CAS No. 3347-90-8

(S)-2-Hydroxybutyric acid

Número de catálogo: B035836
Número CAS: 3347-90-8
Peso molecular: 104.10 g/mol
Clave InChI: AFENDNXGAFYKQO-VKHMYHEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Hydroxybutyric acid is an endogenous chiral metabolite gaining significant attention as a novel biomarker for mitochondrial dysfunction and oxidative stress. Its primary research value lies in its role as a sensitive, early indicator of impaired glucose metabolism and shifts in the cytosolic NADH/NAD+ redox state. During conditions of insulin resistance or high energy demand, the body increases the production of (S)-2-Hydroxybutyrate from 2-ketobutyrate in the alpha-aminobutyrate pathway, linking it directly to glutathione synthesis and oxidative stress. Researchers utilize this L-enantiomer to study its effects on metabolic pathways in conditions like type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD). Its mechanism of action is multifaceted; it can serve as an alternative energy substrate and has been implicated in signaling pathways that influence gene expression related to oxidative stress response. This high-purity compound is essential for in vitro cell culture studies, metabolomic profiling, and as a standard for LC-MS/MS assays to accurately quantify physiological levels, providing critical insights into early disease mechanisms and potential therapeutic interventions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312294
Record name (S)-2-Hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3347-90-8
Record name (S)-2-Hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3347-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Hydroxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X9IM06H49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44.2 °C
Record name 2-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the (S)-2-Hydroxybutyric Acid Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has garnered significant attention as a sensitive biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1][2] Unlike primary metabolites, 2-HB is a byproduct of mainstream metabolic pathways, and its elevated levels in circulation often signify perturbations in amino acid metabolism and the cellular redox state.[3][4] This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in mammals, detailing the enzymatic reactions, precursor molecules, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is not a primary, dedicated pathway but rather a "spillover" route resulting from the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate). Two principal metabolic pathways converge on the production of α-ketobutyrate: the catabolism of L-threonine and the transsulfuration pathway, which is intrinsically linked to L-methionine catabolism and glutathione synthesis.[3][4]

Generation of α-Ketobutyrate
  • From L-Threonine Catabolism: The amino acid L-threonine can be catabolized to α-ketobutyrate through the action of the enzyme threonine dehydratase (also known as threonine ammonia-lyase). This enzyme catalyzes the deamination and dehydration of L-threonine to yield α-ketobutyrate and ammonia.[5]

  • From the Transsulfuration Pathway: The second major source of α-ketobutyrate is the transsulfuration pathway, which is central to the metabolism of sulfur-containing amino acids. L-methionine is first converted to S-adenosylmethionine (SAM), a universal methyl donor. After a series of reactions, homocysteine is formed. Homocysteine can then be condensed with serine by the enzyme cystathionine β-synthase (CBS) to form cystathionine. Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine, ammonia, and α-ketobutyrate.[6][7] The produced L-cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1]

Conversion of α-Ketobutyrate to this compound

The final step in the formation of this compound is the reduction of α-ketobutyrate. This reaction is primarily catalyzed by the enzyme lactate dehydrogenase (LDH) , the same enzyme that interconverts pyruvate and lactate.[8] This reaction is dependent on the intracellular ratio of NADH to NAD+. An elevated NADH/NAD+ ratio, often indicative of oxidative stress or increased fatty acid oxidation, favors the reduction of α-ketobutyrate to this compound.[9]

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in α-Ketobutyrate Production

EnzymeSubstrate(s)KmVmax or kcatOrganism/TissueReference
Threonine Dehydratase L-ThreonineVaries (allosteric)-Human Liver[5]
L-Threonine0.013 mM1.75 mmol NADH/min/mgPyrococcus horikoshii[10]
Cystathionine β-Synthase (CBS) L-Serine1.2 mM-Yeast[11]
L-Homocysteine2.0 mM (substrate inhibition)-Yeast[11]
Cystathionine γ-Lyase (CSE) L-Cystathionine0.5 mM2.5 units/mgHuman[12]

Table 2: Concentration of this compound in Biological Samples

Biological MatrixConditionConcentration (µM)Reference
UrineDiabetic Ratsup to 300 µmol/24h[9]

Note: Comprehensive quantitative data on the concentration of this compound in various mammalian tissues under different physiological and pathological states is an area of active research.

Experimental Protocols

Quantification of α-Ketobutyrate in Biological Samples (Colorimetric Method)

This protocol is adapted from a method for measuring α-ketobutyrate produced by ACC deaminase activity.[13]

Principle: α-Ketobutyrate is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a phenylhydrazone, which develops a color in an alkaline solution that can be measured spectrophotometrically.

Materials:

  • α-Ketobutyrate standard solution (100 mM stock in 0.1 M Tris-HCl, pH 8.5)

  • 0.1 M Tris-HCl, pH 8.5

  • 2,4-dinitrophenylhydrazine reagent (0.2% in 2 N HCl)

  • 2 N NaOH

  • Glass test tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Standard Curve Preparation: a. Prepare a 10 mM working solution of α-ketobutyrate by diluting the 100 mM stock solution with 0.1 M Tris-HCl, pH 8.5. b. Prepare a series of α-ketobutyrate standards (e.g., 0.1, 0.2, 0.5, 1.0 µmoles) in a final volume of 200 µL with 0.1 M Tris-HCl, pH 8.5 in glass test tubes. Prepare each standard in duplicate.

  • Sample Preparation: a. Prepare biological samples (e.g., deproteinized tissue homogenates or cell lysates) to a final volume of 200 µL in glass test tubes.

  • Derivatization: a. To each standard and sample tube, add 300 µL of the 2,4-dinitrophenylhydrazine reagent. b. Vortex the tubes and incubate at 30°C for 30 minutes.

  • Color Development and Measurement: a. Add 2.0 mL of 2 N NaOH to each tube and mix. b. Measure the absorbance of the solution at 540 nm.

  • Calculation: a. Plot a standard curve of absorbance versus the amount of α-ketobutyrate (µmoles). b. Determine the amount of α-ketobutyrate in the samples by comparing their absorbance to the standard curve.

Threonine Dehydratase Activity Assay (Spectrophotometric Method)

This protocol is based on a continuous, coupled-coupled spectrophotometric assay.[14]

Principle: The product of the threonine dehydratase reaction, α-ketobutyrate, is converted to 2-hydroxybutyrate by hydroxyisocaproate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Assay buffer (e.g., 50 mM borate-KOH buffer, pH 8.3)

  • L-Threonine solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • NADH solution

  • Hydroxyisocaproate dehydrogenase (HO-HxoDH)

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, L-threonine, PLP, NADH, and HO-HxoDH.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Cystathionine β-Synthase (CBS) Activity Assay (Continuous Coupled Spectrophotometric Assay)

This protocol is adapted from a continuous coupled assay for human CBS.[15]

Principle: CBS catalyzes the condensation of L-serine and a thiol substrate (cysteamine is used as a substitute for homocysteine for safety and convenience). The product, thialysine, is decarboxylated by L-lysine decarboxylase (LDC), releasing CO2. The CO2 is then used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Finally, malate dehydrogenase (MDH) reduces oxaloacetate to malate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Assay buffer (e.g., 200 mM Tris buffer, pH 8.0)

  • Phosphoenolpyruvate (PEP)

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • MgCl2

  • L-serine

  • Cysteamine

  • L-lysine decarboxylase (LDC)

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • CBS enzyme source

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, PEP, PLP, NADH, MgCl2, L-serine, LDC, PEPC, and MDH.

  • Add the CBS enzyme source to the mixture.

  • Initiate the reaction by adding cysteamine.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the CBS activity from the rate of NADH oxidation.

Cystathionine γ-Lyase (CSE) Activity Assay (Colorimetric Method)

This protocol is based on the reaction of the product cysteine with a ninhydrin reagent.[16]

Principle: CSE cleaves cystathionine to produce cysteine. Cysteine reacts with an acid ninhydrin reagent to form a red-colored product that can be measured spectrophotometrically at 560 nm.

Materials:

  • Assay buffer (e.g., 200 mM Bis-Tris Propane buffer, pH 8.25)

  • Bovine serum albumin (BSA)

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • L-Cystathionine

  • Enzyme source (e.g., crude extract)

  • Glacial acetic acid

  • Acidic ninhydrin reagent

  • Spectrophotometer capable of measuring absorbance at 560 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, PLP, and DTT.

  • Add the enzyme source to the mixture.

  • Initiate the reaction by adding L-cystathionine.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by taking an aliquot and mixing it with equal volumes of glacial acetic acid and the acidic ninhydrin reagent.

  • Boil the mixture for 10 minutes to allow color development.

  • Cool the mixture and measure the absorbance at 560 nm.

  • Use a standard curve of L-cysteine to quantify the amount of cysteine produced.

Mandatory Visualizations

Signaling and Metabolic Pathways

Core_Biosynthesis_Pathway cluster_threonine Threonine Catabolism cluster_methionine Transsulfuration Pathway Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB Threonine Dehydratase Methionine L-Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosyl- homocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-Synthase (CBS) Serine L-Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine->AKB Cystathionine γ-Lyase (CSE) Glutathione Glutathione Cysteine->Glutathione HB (S)-2-Hydroxybutyric acid AKB->HB Lactate Dehydrogenase (LDH) NADH NADH NAD NAD+ NADH->NAD

Caption: Core biosynthesis pathway of this compound in mammals.

Oxidative_Stress_Regulation OS Oxidative Stress (e.g., increased ROS) Nrf2 Nrf2 Activation OS->Nrf2 GSH_Synth ↑ Glutathione Synthesis OS->GSH_Synth increased demand NADH_NAD ↑ NADH/NAD+ ratio OS->NADH_NAD ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to GCL ↑ Glutamate-Cysteine Ligase (GCL) expression ARE->GCL GCL->GSH_Synth Transsulfuration ↑ Transsulfuration Pathway Flux GSH_Synth->Transsulfuration requires cysteine AKB_Prod ↑ α-Ketobutyrate Production Transsulfuration->AKB_Prod HB_Prod ↑ (S)-2-Hydroxybutyric acid Production AKB_Prod->HB_Prod NADH_NAD->HB_Prod favors reduction Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Quantification Sample Biological Sample (e.g., Serum, Tissue Homogenate) Deproteinization Deproteinization (e.g., with organic solvent) Sample->Deproteinization Extraction Extraction of Metabolites Deproteinization->Extraction Derivatization Derivatization (e.g., with DNPH for α-KB) Extraction->Derivatization Analysis Instrumental Analysis (e.g., Spectrophotometry, GC-MS, LC-MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

An In-depth Technical Guide to the Biochemical Properties of (S)-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutanoic acid, also known as L-2-hydroxybutyric acid, is a chiral carboxylic acid that has garnered significant interest in the scientific community. It serves as a key metabolic byproduct and a crucial chiral building block in the synthesis of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core biochemical properties of (S)-2-hydroxybutanoic acid, including its physicochemical characteristics, synthesis, analytical methodologies, and its role in metabolic pathways and drug development.

Physicochemical and Biochemical Properties

(S)-2-Hydroxybutanoic acid is a chiral molecule with the (S) configuration at the C2 position. It is a colorless, viscous liquid or an off-white crystalline solid, soluble in water.[3][4] Its structure contains both a hydroxyl and a carboxylic acid functional group, contributing to its reactivity and biological significance.[3]

PropertyValueReference
Synonyms (S)-2-Hydroxybutyric acid, L-2-Hydroxybutyric acid, (2S)-2-hydroxybutanoic acid[3]
CAS Number 3347-90-8[5]
Molecular Formula C4H8O3[5]
Molecular Weight 104.10 g/mol [5]
Appearance Off-white crystals or pale liquid[5]
Melting Point 50-54 °C[6]
Boiling Point 238 °C[6]
pKa 3.83 ± 0.10 (Predicted)[7]
Solubility Soluble in water[3]

Synthesis of (S)-2-Hydroxybutanoic Acid

A common method for the synthesis of (S)-2-hydroxybutanoic acid involves the diazotization of L-2-aminobutyric acid.[5]

Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

Materials:

  • (S)-2-aminobutyric acid

  • 1N Sulfuric acid

  • Sodium nitrite

  • Methyl tert-butyl ether (MTBE)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-aminobutyric acid (20.0 g, 194 mmol) in 1N sulfuric acid solution (228 mL).[5]

  • Cool the solution to -5 °C.[5]

  • Slowly add an aqueous solution of sodium nitrite (26.8 g, 338 mmol, in 68 mL of water) dropwise to the reaction mixture.[5]

  • Continue stirring the mixture for 30 minutes after the addition is complete.[5]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[5]

  • Cool the mixture to 0 °C and adjust the pH to 1 with sulfuric acid.[5]

  • Stir the mixture for 12 hours at room temperature.[5]

  • Add sodium chloride (120 g) and MTBE (120 mL) to the reaction mixture and stir for 30 minutes.[5]

  • Perform an extraction with MTBE. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Analytical Methodologies

The quantification of (S)-2-hydroxybutanoic acid in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, (S)-2-hydroxybutanoic acid requires derivatization prior to GC-MS analysis. A common method involves silylation to increase volatility. For chiral separation, derivatization with a chiral agent can be employed to form diastereomers that are separable on a standard achiral column.

1. Sample Preparation and Extraction:

  • To 1 mL of a biological sample (e.g., urine, plasma), add a suitable internal standard.

  • Acidify the sample to a pH below 2 with HCl.

  • Extract the organic acids with an appropriate solvent like ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

  • Use a temperature program to separate the analytes.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of (S)-2-hydroxybutanoic acid and is often preferred for complex biological samples.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add an isotopically labeled internal standard.[8]

  • Precipitate proteins by adding 200 µL of cold acetonitrile.[8]

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for quantification.[8]

Metabolic Pathways and Biological Significance

(S)-2-Hydroxybutanoic acid is a byproduct of amino acid metabolism and is closely linked to the glutathione synthesis pathway.[10]

Biosynthesis of (S)-2-Hydroxybutanoic Acid

The primary precursor to 2-hydroxybutanoic acid is α-ketobutyrate (2-oxobutanoate).[10] α-Ketobutyrate is generated from the catabolism of L-threonine and L-methionine.[10] Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. This leads to an upregulation of the transsulfuration pathway to produce cysteine, a key component of glutathione. A byproduct of this pathway is α-ketobutyrate.[10][11] When the concentration of α-ketobutyrate increases, it can be reduced to (S)-2-hydroxybutanoic acid by lactate dehydrogenase (LDH).[10]

metabolic_pathway cluster_threonine L-Threonine Catabolism cluster_methionine L-Methionine Catabolism / Transsulfuration Threonine L-Threonine Threonine_Dehydratase Threonine Dehydratase Threonine->Threonine_Dehydratase aKB α-Ketobutyrate Threonine_Dehydratase->aKB Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->aKB Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione LDH Lactate Dehydrogenase (LDH) aKB->LDH S2HBA (S)-2-Hydroxybutanoic Acid LDH->S2HBA

Biosynthesis of (S)-2-Hydroxybutanoic Acid.
Role as a Biomarker for Insulin Resistance

Elevated levels of 2-hydroxybutyric acid have been identified as an early biomarker for insulin resistance and type 2 diabetes.[12][13] The increased production is linked to oxidative stress, which drives the demand for glutathione synthesis and consequently leads to higher levels of the precursor α-ketobutyrate.[13]

logical_relationship InsulinResistance Insulin Resistance OxidativeStress Increased Oxidative Stress InsulinResistance->OxidativeStress GlutathioneDemand Increased Glutathione (GSH) Demand OxidativeStress->GlutathioneDemand Transsulfuration Upregulated Transsulfuration Pathway GlutathioneDemand->Transsulfuration aKB_prod Increased α-Ketobutyrate Production Transsulfuration->aKB_prod S2HBA_prod Increased (S)-2-Hydroxybutanoic Acid Production aKB_prod->S2HBA_prod

Logical flow from insulin resistance to increased (S)-2-hydroxybutanoic acid.

Role in Drug Development

(S)-2-Hydroxybutanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals.[1] A notable example is its use in the production of Idelalisib, a phosphoinositide 3-kinase inhibitor used in cancer therapy.[14] The specific stereochemistry of (S)-2-hydroxybutanoic acid is crucial for the efficacy of the final drug product.[14]

Idelalisib Synthesis Workflow

The synthesis of Idelalisib involves the coupling of a purine derivative with a chiral side chain derived from (S)-2-hydroxybutanoic acid. The stereocenter of (S)-2-hydroxybutanoic acid is incorporated into the final structure of Idelalisib.

experimental_workflow S2HBA (S)-2-Hydroxybutanoic Acid Intermediate1 Chiral Intermediate Formation S2HBA->Intermediate1 Activation Coupling Coupling Reaction Intermediate1->Coupling Purine Purine Derivative Purine->Coupling Idelalisib Idelalisib Coupling->Idelalisib Cyclization

References

Metabolic Origin of (S)-2-Hydroxybutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has emerged as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1][2][3] Unlike primary metabolites, 2-HB is not a direct product of a major metabolic pathway but rather a byproduct of amino acid catabolism and the cellular response to oxidative stress.[1][2][3] Its elevated levels in biological fluids can serve as an early indicator of metabolic dysregulation, making it a molecule of interest for researchers and drug development professionals in the fields of metabolic diseases, such as type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the metabolic origins of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Metabolic Pathways

The biosynthesis of this compound is primarily dependent on the availability of its precursor, α-ketobutyrate (also known as 2-oxobutyrate). Two principal metabolic routes converge on the production of α-ketobutyrate: the catabolism of the essential amino acids L-threonine and L-methionine, and the transsulfuration pathway, which is intrinsically linked to glutathione (GSH) synthesis.[1][2]

Amino Acid Catabolism

The breakdown of L-threonine and L-methionine in the liver is a significant source of α-ketobutyrate.

  • L-Threonine Catabolism: L-threonine is converted to α-ketobutyrate through a reaction catalyzed by the enzyme threonine dehydratase. This process involves the deamination and dehydration of threonine.[5]

  • L-Methionine Catabolism: The catabolism of L-methionine involves its conversion to S-adenosylmethionine (SAM), a universal methyl donor. After a series of demethylation reactions, SAM is converted to homocysteine. Homocysteine can then enter the transsulfuration pathway, leading to the production of α-ketobutyrate.

The Transsulfuration Pathway and Glutathione Synthesis

The transsulfuration pathway plays a crucial role in cysteine biosynthesis and, consequently, the production of the major intracellular antioxidant, glutathione (GSH).[2] This pathway is particularly active under conditions of oxidative stress when the demand for GSH is high.

The key steps are as follows:

  • Homocysteine, derived from methionine catabolism, is condensed with serine to form cystathionine. This reaction is catalyzed by the enzyme cystathionine β-synthase (CBS).

  • Cystathionine is then cleaved by the enzyme cystathionine γ-lyase (CSE) to yield cysteine, ammonia, and α-ketobutyrate.[2]

The newly synthesized cysteine is subsequently used for the synthesis of glutathione.

Conversion of α-Ketobutyrate to this compound

Under normal metabolic conditions, α-ketobutyrate is further metabolized to propionyl-CoA and eventually enters the citric acid cycle. However, in states of metabolic stress, such as insulin resistance and oxidative stress, there is an increase in the intracellular NADH/NAD+ ratio.[6] This elevated ratio favors the reduction of α-ketobutyrate to this compound. This reaction is catalyzed by the enzymes lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH).[6]

dot

Metabolic_Origin_of_S_2_Hydroxybutyric_Acid cluster_amino_acid Amino Acid Catabolism cluster_transsulfuration Transsulfuration Pathway & Glutathione Synthesis L-Threonine L-Threonine L-Methionine L-Methionine Homocysteine Homocysteine L-Methionine->Homocysteine Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine alpha-Ketobutyrate alpha-Ketobutyrate Cystathionine->alpha-Ketobutyrate Cystathionine γ-lyase Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) GSH Synthesis S-2-Hydroxybutyric_Acid S-2-Hydroxybutyric_Acid Oxidative_Stress Oxidative_Stress Oxidative_Stress->Glutathione (GSH) Increases Demand

Metabolic pathways leading to the formation of this compound.

Data Presentation

The concentration of this compound in biological fluids is a key indicator of metabolic status. The following tables summarize quantitative data from various studies, comparing levels in healthy individuals with those in various pathological states.

Table 1: this compound Concentrations in Human Plasma/Serum

ConditionAnalyteConcentration (Patient Group)Concentration (Control Group)Fold Change / SignificanceReference
Insulin Resistanceα-Hydroxybutyrate> 5 µg/mL (indicative of IR)Not specifiedStatistically significant separation[4]
Insulin Resistance2-Hydroxybutyrate4.21 ± 2.01 µg/mLNot specifiedReduction to 3.83 ± 1.73 µg/mL with intervention[7]
Healthy Individuals2-HydroxybutyrateNot applicable1.60 ± 0.57 µg/mLNot applicable[7]

Table 2: this compound Concentrations in Human Urine

ConditionAnalyteConcentration (Patient Group)Concentration (Control Group)Fold Change / SignificanceReference
Type 2 Diabetes Mellitus2-Hydroxybutyric acid0.14 - 124 µg/mL0.10 - 2.68 µg/mLSignificantly higher in diabetic group[1]
Lactic Acidosis and Ketoacidosis2-Hydroxybutyric acidUp to 2.3 mmol/mmol creatinineNot specifiedMarkedly elevated[1]

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.

Protocol 1: Quantification of this compound in Human Serum by GC-MS

1. Sample Preparation and Extraction:

  • To 100 µL of serum, add an internal standard (e.g., deuterated 2-HB).

  • Deproteinize the sample by adding 400 µL of ice-cold acetone.

  • Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 2-HB.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the 2-HB-TMS derivative and the internal standard.

4. Quantification:

  • A calibration curve is generated using known concentrations of this compound standards.

  • The concentration of 2-HB in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

Experimental_Workflow Add_Internal_Standard Add Internal Standard (e.g., deuterated 2-HB) Protein_Precipitation Protein Precipitation (e.g., with cold acetone) Add_Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis End End: 2-HB Concentration Data_Analysis->End

References

The Physiological Role of (S)-2-Hydroxybutyric Acid in Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxybutyric acid ((S)-2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has emerged as a significant biomarker of metabolic stress, particularly in the context of insulin resistance and oxidative dysregulation.[1][2][3] Synthesized as a byproduct of amino acid catabolism and glutathione synthesis, its circulating levels provide a sensitive window into the interplay between major metabolic pathways.[2] This technical guide offers a comprehensive overview of the physiological role of (S)-2-HB in metabolism, detailing its biochemical origins, its association with various pathological states, and the analytical methodologies for its precise quantification. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating metabolic disorders.

Introduction to this compound

This compound is a four-carbon hydroxy fatty acid. For many years, it was considered a minor metabolic byproduct with little physiological significance. However, recent advances in metabolomics have highlighted its role as an early indicator of metabolic dysregulation, preceding the onset of overt hyperglycemia in type 2 diabetes.[4] Its production is intricately linked to the cellular redox state, specifically the NADH/NAD+ ratio, and the demand for the major endogenous antioxidant, glutathione (GSH).[5][6]

Biochemical Pathways of this compound Synthesis

The primary pathways leading to the formation of (S)-2-HB are centered around the metabolism of the amino acids L-threonine and L-methionine, and the synthesis of glutathione.

Catabolism of L-Threonine

L-threonine can be catabolized to α-ketobutyrate via the action of threonine dehydratase.[6] This enzyme catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia.[7]

Methionine Metabolism and Glutathione Synthesis

In the transsulfuration pathway, methionine is converted to homocysteine, which then combines with serine to form cystathionine. The enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[8][9] The produced cysteine is a rate-limiting precursor for the synthesis of glutathione.[10] Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of the transsulfuration pathway and a subsequent increase in α-ketobutyrate production.[3][10]

Reduction of α-Ketobutyrate to this compound

The final step in the formation of (S)-2-HB is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH) and is dependent on the intracellular NADH/NAD+ ratio.[5][6] An elevated NADH/NAD+ ratio, often a hallmark of metabolic stress and increased fatty acid oxidation, drives the conversion of α-ketobutyrate to (S)-2-HB.[6][11]

Data Presentation: Quantitative Levels of this compound

The concentration of (S)-2-HB in biological fluids is a key indicator of metabolic status. The following tables summarize reported concentrations across various conditions and matrices.

Table 1: this compound Concentrations in Healthy Individuals
Biological Matrix Concentration Range Reference
Serum1.60 ± 0.57 µg/mL[12]
Urine0.10 - 2.68 µg/mL[3]
Table 2: this compound Concentrations in Disease States
Condition Biological Matrix Concentration Reference
Insulin ResistancePlasma> 5 µg/mL (indicative)[4]
Insulin Resistance (pre-treatment)Serum4.21 ± 2.01 µg/mL[13]
Insulin Resistance (post-treatment)Serum3.83 ± 1.73 µg/mL[13]
Type 2 Diabetes MellitusUrine0.14 - 124 µg/mL[3]
Lactic Acidosis and KetoacidosisUrineUp to 2.3 mmol/mmol creatinine[6]

Signaling Pathways and Metabolic Relationships

The synthesis of (S)-2-HB is not an isolated event but is integrated into the broader network of cellular metabolism and signaling.

metabolic_pathway Metabolic Pathway of this compound Synthesis Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Dehydratase Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) Cystathionine->alpha_Ketobutyrate Cystathionine γ-lyase (CSE) Glutathione Glutathione Cysteine->Glutathione S_2_HB This compound alpha_Ketobutyrate->S_2_HB LDH / HBDH Oxidative_Stress Oxidative_Stress Oxidative_Stress->Cysteine increases demand Increased_NADH_NAD_ratio Increased NADH/NAD+ Ratio Increased_NADH_NAD_ratio->alpha_Ketobutyrate drives reduction

Metabolic pathway of (S)-2-HB synthesis.

Experimental Protocols

Accurate quantification of (S)-2-HB is crucial for its validation as a biomarker. The following are detailed protocols for its measurement in biological samples.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the quantification of (S)-2-HB in plasma using liquid chromatography-tandem mass spectrometry.[14][15][16]

Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma samples

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and internal standard working solution on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2-98% B

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98-2% B

    • 3.6-5.0 min: 2% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • (S)-2-HB: Precursor ion m/z 103.0 -> Product ion m/z 57.0

    • (S)-2-HB-d3: Precursor ion m/z 106.0 -> Product ion m/z 60.0

experimental_workflow_lcms Experimental Workflow for LC-MS/MS Analysis of (S)-2-HB Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard ((S)-2-HB-d3) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

LC-MS/MS experimental workflow.
Quantification of this compound in Urine by GC-MS

This protocol details a gas chromatography-mass spectrometry method for the analysis of (S)-2-HB in urine, which requires a derivatization step to increase the analyte's volatility.[2][5]

Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., 2-hydroxybutyrate-d3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

Sample Preparation and Derivatization:

  • Thaw and centrifuge the urine sample to remove particulates.

  • To 1 mL of urine, add 50 µL of the internal standard solution.

  • Acidify the sample with 100 µL of 1 M HCl.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract with anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes for derivatization.

  • After cooling, transfer the derivatized sample to a GC-MS vial.

GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 20°C/min

    • Ramp to 250°C at 50°C/min, hold for 1 minute

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.

Conclusion

This compound is a valuable and sensitive biomarker that reflects the interplay between amino acid metabolism, glutathione synthesis, and the cellular redox state. Its elevated levels are strongly associated with insulin resistance and oxidative stress, making it a promising tool for the early detection and monitoring of metabolic diseases. The robust analytical methods available for its quantification further support its utility in both clinical research and drug development. Further investigation into the precise signaling roles of (S)-2-HB may unveil new therapeutic targets for metabolic disorders.

References

Endogenous (S)-2-Hydroxybutyric Acid in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an endogenous small molecule metabolite that has garnered significant attention as an early biomarker for metabolic stress, particularly insulin resistance and the progression to type 2 diabetes (T2D).[1][2] This technical guide provides a comprehensive overview of the endogenous presence of (S)-2-HB in human plasma, detailing its metabolic origins, physiological relevance, and established analytical methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in drug development and metabolic disease research.

Introduction

This compound is a chiral organic acid produced as a byproduct of amino acid catabolism and glutathione synthesis.[1] Under normal physiological conditions, it is present at low concentrations in human plasma. However, in states of metabolic dysregulation, such as insulin resistance, its circulating levels rise, reflecting shifts in cellular redox balance and substrate utilization.[2] This elevation often precedes the onset of hyperglycemia, positioning 2-HB as a predictive biomarker for individuals at risk of developing T2D.[2]

Metabolic Origin and Signaling Pathways

The biosynthesis of (S)-2-HB is intrinsically linked to two primary metabolic pathways: the catabolism of L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis. The convergence point for these pathways is the formation of α-ketobutyrate.

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. This upregulates the transsulfuration pathway, leading to a higher production of α-ketobutyrate as a byproduct of cysteine synthesis.[1] Similarly, the breakdown of threonine and methionine also yields α-ketobutyrate.

The accumulation of α-ketobutyrate, coupled with an increased NADH/NAD+ ratio often seen in states of insulin resistance due to increased fatty acid oxidation, drives the conversion of α-ketobutyrate to (S)-2-HB by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[2]

Below is a diagram illustrating the metabolic pathways leading to the production of this compound.

Metabolic_Pathway_of_S_2_Hydroxybutyric_Acid Met L-Methionine aKB α-Ketobutyrate Met->aKB Thr L-Threonine Thr->aKB s2HB This compound aKB->s2HB NADH + H+ -> NAD+ s2HB->aKB NAD+ -> NADH + H+ GSH_pathway Glutathione Synthesis (Transsulfuration Pathway) GSH_pathway->aKB LDH LDH / HBDH LDH->aKB Oxidative_Stress Oxidative Stress Oxidative_Stress->GSH_pathway Insulin_Resistance Insulin Resistance Increased_NADH Increased NADH/NAD+ ratio Insulin_Resistance->Increased_NADH Increased_NADH->aKB Experimental_Workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway start Start: Human Plasma Sample add_is Add Internal Standard ((S)-2-HB-d3) start->add_is protein_precipitation Protein Precipitation (e.g., with cold methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution derivatization Derivatization (for GC-MS) evaporation->derivatization lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis end End: Quantification of (S)-2-HB lcms_analysis->end gcms_analysis GC-MS Analysis derivatization->gcms_analysis gcms_analysis->end Logical_Relationship metabolic_stress Metabolic Stress (e.g., high-fat diet, sedentary lifestyle) insulin_resistance Insulin Resistance metabolic_stress->insulin_resistance oxidative_stress Increased Oxidative Stress insulin_resistance->oxidative_stress increased_ffa_oxidation Increased Free Fatty Acid Oxidation insulin_resistance->increased_ffa_oxidation increased_gsh_synthesis Increased Glutathione (GSH) Synthesis oxidative_stress->increased_gsh_synthesis increased_nadh_ratio Increased NADH/NAD+ Ratio increased_ffa_oxidation->increased_nadh_ratio increased_akb Increased α-Ketobutyrate Production increased_gsh_synthesis->increased_akb elevated_s2hb Elevated Plasma This compound increased_akb->elevated_s2hb increased_nadh_ratio->elevated_s2hb t2d_risk Increased Risk of Type 2 Diabetes elevated_s2hb->t2d_risk

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid ((S)-2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a sensitive and early biomarker for metabolic stress, particularly oxidative stress and insulin resistance.[1][2][3] Unlike primary metabolites, 2-HB is a byproduct of specific metabolic pathways that become upregulated during periods of cellular stress.[3] Its synthesis is intrinsically linked to the cellular redox state and the demand for the primary endogenous antioxidant, glutathione (GSH).[4] Elevated levels of 2-HB are observed in conditions such as insulin resistance, type 2 diabetes, and ketoacidosis, reflecting a systemic response to a heightened pro-oxidant state.[1][3][4] This guide provides a detailed examination of the biochemical pathways leading to 2-HB production, its mechanistic link to oxidative stress, quantitative data, detailed experimental protocols, and its applications in research and drug development.

Metabolic Pathways and Link to Oxidative Stress

The production of (S)-2-HB is not from a primary metabolic pathway but is a "spillover" product that reflects increased flux through the transsulfuration pathway and an altered cellular redox state (specifically, an increased NADH/NAD+ ratio).[1][4][5]

Upstream Production of the Precursor α-Ketobutyrate (α-KB)

The direct precursor to 2-HB is α-ketobutyrate (α-KB).[5] Increased production of α-KB is the first critical step leading to elevated 2-HB. This occurs primarily through two mechanisms:

  • Increased Glutathione (GSH) Synthesis: Under conditions of oxidative stress, there is a high demand for the antioxidant glutathione.[5][6] To meet this demand, the synthesis of cysteine, a rate-limiting precursor for GSH, is upregulated.[4] This process, known as the transsulfuration pathway, diverts homocysteine (from methionine catabolism) to produce cystathionine, which is then cleaved by cystathionine γ-lyase to yield cysteine, ammonia, and α-KB as a byproduct.[7] Therefore, high oxidative stress leads to increased GSH synthesis, which in turn elevates α-KB levels.[7][8]

  • Amino Acid Catabolism: α-KB is also an intermediate in the catabolism of the amino acids L-threonine and L-methionine.[2][5][7]

Conversion of α-Ketobutyrate to this compound

The final step in 2-HB synthesis is the reduction of the keto-acid α-KB. This reaction is catalyzed by the enzyme Lactate Dehydrogenase (LDH) and its isoforms, such as α-hydroxybutyrate dehydrogenase (HBDH), which is an LDH isoform found in the heart.[5][9][10]

α-Ketobutyrate + NADH + H+ ⇌ this compound + NAD+

This conversion is heavily dependent on the cellular redox state.[4] Conditions associated with oxidative stress, such as insulin resistance and increased fatty acid oxidation, lead to a high NADH/NAD+ ratio.[1][7] This elevated ratio pushes the equilibrium of the LDH-catalyzed reaction towards the production of (S)-2-HB from the accumulating α-KB.[1][5]

The following diagram illustrates the core metabolic pathway.

G Met Methionine Hcy Homocysteine Met->Hcy Thr Threonine aKB α-Ketobutyrate (α-KB) Thr->aKB Catabolism Cystathionine Cystathionine Hcy->Cystathionine Transsulfuration Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase Cystathionine->aKB Byproduct GSH Glutathione (GSH) (Antioxidant Defense) Cys->GSH Synthesis HB This compound (Biomarker) aKB->HB LDH LDH / HBDH HB->LDH LDH->aKB OxStress Oxidative Stress OxStress->GSH Increases Demand For Redox High NADH/NAD+ Ratio (Increased Lipid Oxidation) Redox->aKB Drives Reaction Redox->LDH

Metabolic pathway for this compound synthesis.

Quantitative Data

Levels of (S)-2-HB are significantly altered in metabolic disorders associated with oxidative stress. The following table summarizes representative data from various studies.

ConditionAnalyteMatrixConcentration (Healthy Control)Concentration (Condition)Fold ChangeReference
Insulin ResistanceThis compoundPlasma1.60 ± 0.57 µg/mL4.21 ± 2.01 µg/mL~2.6x[7][11]
Type 2 DiabetesThis compoundPlasma~30-50 µM>100 µM>2-3x[12]
Impaired Glucose ToleranceThis compoundPlasmaCalibration range: 0.5-40.0 µg/mLElevated vs. controls-[13]

Note: Values are representative and can vary based on the specific study population and analytical methods used. Concentrations are often reported in µg/mL or µM.

Experimental Protocols

Accurate quantification of (S)-2-HB and assessment of oxidative stress are critical for research. Below are detailed protocols for these key experiments.

Protocol 1: Quantification of (S)-2-HB in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for quantifying 2-HB in complex biological matrices.[14]

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (stable isotope-labeled internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation): [2][14]

  • Thaw plasma samples and internal standard working solution on ice.

  • In a 1.5 mL microcentrifuge tube, add 50-100 µL of plasma.

  • Spike each sample with 10 µL of the IS working solution (e.g., 1-10 µg/mL 2-HB-d3 in methanol).

  • Add 200-400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A standard HPLC or UPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute 2-HB and separate it from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2-HB and its deuterated internal standard (2-HB-d3).[2]

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the prepared standards.

  • Quantify 2-HB in unknown samples using the linear regression equation from the calibration curve.

G start Start: Plasma Sample prep Sample Preparation start->prep spike 1. Spike with Internal Standard (2-HB-d3) prep->spike precip 2. Add Cold Acetonitrile (Protein Precipitation) spike->precip centri 3. Centrifuge (Pellet Proteins) precip->centri extract 4. Collect Supernatant centri->extract dry 5. Evaporate & Reconstitute extract->dry lcms LC-MS/MS Analysis dry->lcms inject Inject Reconstituted Sample lcms->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect data Data Analysis detect->data quant Quantification using Calibration Curve data->quant end End: 2-HB Concentration quant->end

Experimental workflow for (S)-2-HB quantification by LC-MS/MS.
Protocol 2: Assessment of Cellular Oxidative Stress

Measuring markers of oxidative stress provides context for 2-HB levels. Common assays target downstream damage or the antioxidant capacity.[15]

A. Measurement of Lipid Peroxidation (MDA Assay): [15] Malondialdehyde (MDA) is a common byproduct of lipid peroxidation and a widely used marker of oxidative damage.[15]

  • Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. MDA reacts with TBA under high temperature and acidic conditions to form a pink-colored complex that can be measured colorimetrically or fluorometrically.

  • Procedure Outline:

    • Homogenize tissue or cell samples in a suitable lysis buffer on ice.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Add an acidic reagent (e.g., trichloroacetic acid, TCA) to the sample to precipitate proteins and release bound MDA.

    • Add thiobarbituric acid (TBA) solution.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to clarify.

    • Measure the absorbance of the supernatant at ~532 nm.

    • Quantify MDA concentration using a standard curve prepared with an MDA standard.

B. Measurement of Antioxidant Capacity (GSH/GSSG Ratio): The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. A decrease in this ratio signifies increased oxidative stress.

  • Principle: Commercially available kits are often used. These assays typically involve a two-step process. First, total glutathione (GSH + GSSG) is measured. Then, a separate measurement is made after masking GSH with a reagent like 2-vinylpyridine, allowing for the specific measurement of GSSG. GSH is calculated by subtracting GSSG from the total.

  • Procedure Outline:

    • Prepare cell or tissue lysates, ensuring to use a deproteinization step (e.g., with metaphosphoric acid or TCA) to stabilize thiols.

    • For total glutathione, mix the sample with a reaction mixture containing glutathione reductase and DTNB (Ellman's reagent). The rate of color development (measured at 412 nm) is proportional to the total glutathione concentration.

    • For GSSG measurement, first treat the sample with a GSH-masking agent. Then, perform the same enzymatic recycling assay as for total glutathione.

    • Calculate concentrations based on standard curves for both GSH and GSSG.

    • Determine the GSH/GSSG ratio.

Applications in Research and Drug Development

The link between (S)-2-HB and oxidative stress makes it a valuable tool in several areas:

  • Early Disease Biomarker: As an early indicator of insulin resistance and metabolic dysregulation, 2-HB can be used to identify at-risk individuals before the onset of overt clinical symptoms.[1][6]

  • Pharmacodynamic (PD) Marker: In the development of drugs targeting metabolic diseases or oxidative stress, 2-HB can serve as a non-invasive PD biomarker to demonstrate target engagement and biological activity. A reduction in elevated 2-HB levels following treatment could indicate a positive therapeutic effect.[7]

  • Monitoring Disease Progression: Tracking 2-HB levels over time can help monitor the progression of metabolic diseases and the effectiveness of interventions, including lifestyle changes and pharmacological treatments.[11]

  • Stratification of Patient Populations: In clinical trials, baseline 2-HB levels could be used to stratify patients based on their underlying level of oxidative stress, potentially identifying subpopulations more likely to respond to a particular therapy.

Conclusion

This compound is a key metabolite that sits at the nexus of amino acid metabolism, antioxidant defense, and cellular redox balance. Its production is a direct consequence of increased flux through the glutathione synthesis pathway, driven by oxidative stress, and the reductive power of an elevated NADH/NAD+ ratio. This tight mechanistic link establishes (S)-2-HB as a reliable and sensitive biomarker of metabolic stress. With robust analytical methods for its quantification and a clear role in pathophysiology, (S)-2-HB represents a significant tool for researchers and drug developers aiming to understand, diagnose, and treat conditions rooted in oxidative stress and metabolic dysregulation.[4]

References

The Nexus of Oxidative Stress and Metabolism: A Technical Guide to 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Metabolic Role, and Clinical Significance of a Key Biomarker

Introduction

2-Hydroxybutyric acid (2-HB), a small organic acid, has emerged from relative obscurity to become a significant biomarker in the landscape of metabolic research. Initially identified as a minor metabolic byproduct, its escalating importance is tied to its profound connection with fundamental cellular processes, including amino acid metabolism, glutathione synthesis, and cellular redox status. This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxybutyric acid research, its biochemical underpinnings, its role as a signaling molecule, and its implications in various pathological states, particularly insulin resistance and metabolic syndrome. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecule.

Discovery and History of Research

The recognition of 2-hydroxybutyric acid, also known as alpha-hydroxybutyrate, as a significant metabolic marker is a relatively recent development in the broader history of metabolic research. While the compound itself has been known for much longer, its clinical relevance was not appreciated until advances in metabolomics allowed for the sensitive and specific detection of small molecules in complex biological fluids.

Early studies in the mid-1970s noted that an increased NADH/NAD+ ratio was a key factor in the production of 2-hydroxybutyric acid.[1][2] However, it was the application of modern analytical techniques, such as mass spectrometry-based metabolomics, that propelled 2-HB into the spotlight. A landmark study published in 2010 identified α-hydroxybutyrate as an early biomarker for insulin resistance and glucose intolerance in a non-diabetic population.[3] This pivotal research demonstrated that elevated levels of 2-HB could predict the worsening of glucose tolerance over time, establishing it as a potential prognostic tool for type 2 diabetes.[3]

Subsequent research has solidified the role of 2-HB as a sensitive indicator of metabolic stress.[4][5] It is now understood that its production is intricately linked to oxidative stress and the demand for the major endogenous antioxidant, glutathione (GSH).[3][4][5] Elevated levels of 2-HB are consistently observed in conditions characterized by metabolic dysregulation, including insulin resistance, type 2 diabetes, and even during intense physical exercise.[4][6][7] This body of work has transformed our understanding of 2-HB from a mere metabolic curiosity to a clinically relevant biomarker with diagnostic and prognostic potential.

Biochemical Underpinnings of 2-Hydroxybutyric Acid Production

The synthesis of 2-hydroxybutyric acid is a direct reflection of the cellular redox state and the metabolic flux through specific amino acid catabolic pathways. Its production is not a primary, regulated pathway but rather an overflow mechanism that becomes more active under conditions of metabolic stress.

The Transsulfuration Pathway and Glutathione Synthesis

The primary route for 2-HB production is intimately linked to the transsulfuration pathway, which is responsible for the synthesis of the amino acid cysteine.[4] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[4]

Under conditions of oxidative stress, the demand for GSH increases to neutralize reactive oxygen species (ROS). This heightened demand drives the flux of homocysteine into the transsulfuration pathway to produce more cysteine.[3] A key intermediate in this pathway is cystathionine. The enzymatic cleavage of cystathionine to cysteine also yields α-ketobutyrate (also known as 2-oxobutyrate) as a byproduct.[3][4]

The Role of Cellular Redox State

The accumulation of α-ketobutyrate is a critical juncture in the synthesis of 2-HB. In a cellular environment with a high NADH/NAD+ ratio, a condition often associated with oxidative stress and increased fatty acid oxidation, the enzyme lactate dehydrogenase (LDH) or a specific isoform, α-hydroxybutyrate dehydrogenase, reduces α-ketobutyrate to 2-hydroxybutyric acid.[6][8][9] Therefore, elevated 2-HB levels are indicative of both an increased demand for antioxidant defense and a reductive intracellular environment.[4][8]

The following diagram illustrates the metabolic pathway leading to the production of 2-hydroxybutyric acid:

2-Hydroxybutyric_Acid_Production_Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alpha_Ketobutyrate Cysteine Cysteine Cystathionine->Cysteine 2_Hydroxybutyric_Acid 2-Hydroxybutyric Acid alpha_Ketobutyrate->2_Hydroxybutyric_Acid LDH Glutathione Glutathione Cysteine->Glutathione Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione Increased demand Increased_NADH_NAD_ratio Increased NADH/NAD+ ratio Increased_NADH_NAD_ratio->alpha_Ketobutyrate Promotes conversion LDH LDH

Biosynthesis of 2-Hydroxybutyric Acid.

Clinical Significance and Association with Disease

The primary clinical utility of 2-hydroxybutyric acid lies in its role as an early and sensitive biomarker for insulin resistance.[6][10] Elevated levels of 2-HB are strongly correlated with the progression of insulin resistance, making it a valuable tool for the early detection and monitoring of individuals at risk for developing type 2 diabetes.[7][10]

The physiological rationale for this association is multifaceted. In states of insulin resistance, there is an increase in free fatty acid oxidation in the liver, which elevates the NADH/NAD+ ratio.[10] Concurrently, increased oxidative stress enhances the demand for glutathione synthesis.[3][10] Both of these conditions favor the production of 2-HB.

Beyond insulin resistance, elevated 2-HB has been associated with a range of other conditions characterized by metabolic stress, including:

  • Type 2 Diabetes Mellitus: As a direct consequence of its link to insulin resistance, 2-HB levels are often elevated in individuals with type 2 diabetes.[10][11]

  • Metabolic Syndrome: The cluster of conditions that constitute metabolic syndrome, including obesity, dyslipidemia, and hypertension, are often associated with underlying insulin resistance and oxidative stress, leading to increased 2-HB.[9][12]

  • Cardiovascular Disease: Emerging evidence suggests a potential link between elevated 2-HB and an increased risk of cardiovascular disease, likely mediated through its association with metabolic dysregulation.[6]

  • Lactic Acidosis and Ketoacidosis: In these states of severe metabolic derangement, the production of various organic acids, including 2-HB, is significantly increased.[10][12]

Quantitative Data

The concentration of 2-hydroxybutyric acid in biological fluids can vary depending on the analytical method used, the specific population studied, and the underlying metabolic state. The following tables summarize representative quantitative data from the literature.

Table 1: 2-Hydroxybutyric Acid Concentrations in Urine

PopulationMean Concentration (µg/mL)Range (µg/mL)Reference(s)
Healthy VolunteersNot specified0.10 - 2.68[11]
Diabetic PatientsNot specified0.14 - 124[11]

Table 2: 2-Hydroxybutyric Acid Concentrations in Plasma/Serum

Population/ConditionConcentrationReference(s)
Healthy Individuals1.60 ± 0.57 µg/mL[13]
Insulin Resistance> 5 µg/mL (indicative)[13]
Insulin Resistance (post-treatment)Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL[13][14]

Table 3: Association of Plasma/Serum 2-Hydroxybutyric Acid with Impaired Glucose Tolerance (IGT)

CohortOdds Ratio for IGT95% Confidence Intervalp-valueStudy/Reference
RISC2.541.86–3.485E-9[11]
DMVhi2.751.81–4.194E-5[11]
Botnia2.031.65–2.493E-11[11]

Experimental Protocols for Quantification

The accurate and precise quantification of 2-hydroxybutyric acid is crucial for its application as a clinical biomarker. The gold-standard methods for its measurement are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for 2-HB quantification but typically requires a derivatization step to increase the volatility of the analyte.

Protocol: Quantification of 2-Hydroxybutyric Acid in Human Serum/Plasma by GC-MS [16][17]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).[17]

    • Acidify the sample by adding 90 µL of 5 M HCl.[16]

    • Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[17]

    • Centrifuge at 2500 x g for 10 minutes.[16]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[16][17]

  • Derivatization (Silylation):

    • To the dried extract, add 80 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[17]

    • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • GC Column: DB-5 or a similar non-polar capillary column.[17]

    • Injection Volume: 1-2 µL.[17]

    • Inlet Temperature: 250°C.[17]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[17]

    • MS Detection: Monitor the characteristic ions for the 2-HB-TMS derivative and the internal standard in selected ion monitoring (SIM) mode.

The following diagram provides a general workflow for GC-MS analysis:

GC-MS_Workflow Sample_Collection Serum/Plasma Sample Internal_Standard Add Internal Standard (e.g., 2-HB-d3) Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

General workflow for GC-MS analysis of 2-HB.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often allows for the direct analysis of 2-HB without the need for derivatization, simplifying sample preparation.[16]

Protocol: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS [17]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., 2-HB-d3).[17]

    • Vortex for 1 minute to precipitate proteins.[17]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[17]

    • Transfer the supernatant to a new tube.

    • The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.[17]

  • LC-MS/MS Analysis:

    • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[17]

    • Mobile Phase A: 0.1% formic acid in water.[17]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

    • Flow Rate: 0.3-0.5 mL/min.[17]

    • MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[17]

    • MRM Transition for 2-HB: e.g., m/z 103 -> 57.[17]

The following diagram provides a general workflow for LC-MS/MS analysis:

LC-MSMS_Workflow Sample_Collection Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Analysis Data Analysis and Quantification LC_MSMS_Analysis->Data_Analysis

General workflow for LC-MS/MS analysis of 2-HB.

Conclusion and Future Directions

The journey of 2-hydroxybutyric acid from a relatively unknown metabolite to a clinically relevant biomarker of metabolic stress has been rapid and impactful. Its strong association with insulin resistance and oxidative stress has positioned it as a valuable tool for the early identification of individuals at risk for type 2 diabetes and other metabolic disorders. The robust analytical methods available for its quantification further enhance its clinical utility.

Future research will likely focus on several key areas. A deeper understanding of the signaling roles of 2-HB, beyond its function as a metabolic indicator, is warranted. Recent studies have suggested that 2-HB may have direct biological effects, including a potential role in regulating branched-chain amino acid metabolism.[4] Furthermore, large-scale clinical studies are needed to fully validate the prognostic value of 2-HB for a range of metabolic diseases and to establish standardized reference ranges. The integration of 2-HB measurements with other metabolic markers may provide a more comprehensive picture of an individual's metabolic health, paving the way for more personalized and preventative approaches to managing metabolic disease. As our understanding of the intricate web of metabolic pathways continues to grow, 2-hydroxybutyric acid is poised to remain a key player in the field of metabolic research and its translation to clinical practice.

References

An In-depth Technical Guide to (S)-2-Hydroxybutyric Acid: From Chemical Structure to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid, also known as (S)-2-hydroxybutanoic acid, is a chiral organic compound that has garnered increasing interest in the scientific community.[1] Historically viewed as a simple metabolic byproduct, recent studies have illuminated its role as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological role of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a deeper understanding of its metabolic context.

Chemical Structure and Physicochemical Properties

This compound is a four-carbon carboxylic acid with a hydroxyl group attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group).[2] This chiral center gives rise to two enantiomers: this compound and (R)-2-Hydroxybutyric acid. The (S)-enantiomer is the form predominantly discussed in the context of its biological significance in mammals.

The presence of both a carboxylic acid and a hydroxyl group makes it a water-soluble, polar molecule.[4] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference(s)
Synonyms (S)-2-hydroxybutanoic acid, (2S)-2-hydroxybutanoic acid, L-2-Hydroxybutyric acid[5]
CAS Number 3347-90-8[1][4][6]
Molecular Formula C₄H₈O₃[1][4][6]
Molecular Weight 104.10 g/mol [1][5][6]
Appearance Off-white solid or pale liquid[1][7]
Melting Point 44.2 °C[5]
Boiling Point 238.3 °C at 760 mmHg[8]
Density ~1.2 g/cm³[9]
Water Solubility Soluble[4]
pKa 3.83 ± 0.10 (Predicted)[10]

Synthesis

A common laboratory synthesis of this compound involves the diazotization of L-2-aminobutyric acid.[7]

Synthetic Protocol: From L-2-Aminobutyric Acid[7]
  • Dissolve (S)-2-aminobutyric acid (20.0 g, 194 mmol) in 228 mL of 1N sulfuric acid.

  • Cool the solution to -5 °C.

  • Slowly add a solution of sodium nitrite (26.8 g, 338 mmol) in 68 mL of water dropwise to the reaction mixture.

  • Continue stirring the mixture for 30 minutes at -5 °C after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion of the reaction, cool the mixture to 0 °C.

  • Adjust the pH to 1 by adding sulfuric acid.

  • Stir the mixture for 12 hours at room temperature.

  • Add sodium chloride (120 g) and methyl tert-butyl ether (MTBE, 120 mL) to the reaction mixture and stir for 30 minutes.

  • Perform an extraction with MTBE.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a pale yellow solid.

Biological Role and Signaling Pathways

This compound is a metabolite produced during the catabolism of L-threonine and L-methionine, and its synthesis is intricately linked to the glutathione biosynthesis pathway.[2] Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH).[11] This leads to an upregulation of the transsulfuration pathway to provide the necessary cysteine for GSH synthesis. A key step in this pathway is the cleavage of cystathionine, which yields cysteine, ammonia, and α-ketobutyrate.[11] When the production of α-ketobutyrate exceeds the capacity of its subsequent metabolic pathways, it is reduced to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH). This reaction is favored by an increased NADH/NAD+ ratio, a condition often observed in states of insulin resistance.

Elevated levels of 2-hydroxybutyrate are therefore considered an early biomarker for insulin resistance and impaired glucose tolerance.[3] The increased flux through the transsulfuration pathway, driven by oxidative stress, leads to the accumulation of this byproduct.

Glutathione_Pathway cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis cluster_reduction Reduction to (S)-2-HB Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase alpha_Ketobutyrate α-Ketobutyrate Cystathionine->alpha_Ketobutyrate Cystathionine γ-lyase gamma_Glutamylcysteine γ-Glutamylcysteine Cysteine->gamma_Glutamylcysteine S_2_HB This compound alpha_Ketobutyrate->S_2_HB Lactate Dehydrogenase (LDH) Glutamate Glutamate Glutamate->gamma_Glutamylcysteine Glutamate-cysteine ligase Glycine Glycine Glutathione Glutathione (GSH) Glycine->Glutathione gamma_Glutamylcysteine->Glutathione Glutathione synthetase NAD NAD+ NADH NADH + H+ Oxidative_Stress Oxidative Stress Oxidative_Stress->Homocysteine Increased demand for GSH Insulin_Resistance Insulin Resistance Insulin_Resistance->NADH Increased NADH/NAD+ ratio

Metabolic pathway of this compound formation.

Applications in Research and Drug Development

The primary application of this compound in a clinical and research setting is as a biomarker.[2] Its elevated levels in blood and urine can indicate early stages of insulin resistance, even before significant changes in glucose and insulin levels are detectable.[3] This makes it a valuable tool for identifying at-risk individuals and for monitoring the efficacy of therapeutic interventions aimed at improving insulin sensitivity.

In the pharmaceutical industry, this compound serves as a chiral building block in the synthesis of more complex molecules.[1] Its specific stereochemistry is crucial for the biological activity of the final drug product.[9] A notable example is its use as a key intermediate in the synthesis of Idelalisib, a medication used to treat certain types of leukemia.[8]

Experimental Protocols: Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

GC-MS Analysis of this compound in Human Serum[13]

This protocol involves liquid-liquid extraction followed by derivatization to make the analyte volatile for GC-MS analysis.

1. Sample Preparation and Extraction:

  • To 300 µL of serum, add 30 µL of a 1 mM solution of an internal standard (e.g., this compound-d3).

  • Acidify the sample by adding 90 µL of 5 M HCl.

  • Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2500 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

2. Derivatization (Silylation):

  • To the dried extract, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: DB-5 or a similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1-2 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized analyte and internal standard.

GCMS_Workflow Start Serum Sample Add_IS Add Internal Standard ((S)-2-HB-d3) Start->Add_IS Acidify Acidify with HCl Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Derivatize Derivatize with BSTFA/TMCS Evaporate->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS

Workflow for GC-MS analysis of this compound.
LC-MS/MS Analysis of this compound in Human Urine

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Transfer the supernatant to a new tube.

  • Dilute the urine sample (e.g., 1:10) with the initial mobile phase (e.g., 0.1% formic acid in water).

  • Add an appropriate internal standard (e.g., this compound-d3).

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient: A suitable gradient to ensure separation from isomers.

  • Mass Spectrometer: Operate with electrospray ionization (ESI) in negative ion mode.

  • Detection: Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and internal standard. For this compound, a common transition is m/z 103 -> 57.

Conclusion

This compound has transitioned from being considered a minor metabolite to a significant biomarker with considerable potential in clinical diagnostics and drug development. Its chemical properties, particularly its chirality, are pivotal to its biological function and its utility as a synthetic building block. The intricate link between its biosynthesis, the glutathione pathway, and the metabolic state of insulin resistance provides a valuable window into cellular stress responses. The detailed analytical protocols provided herein offer robust methods for its accurate quantification, which is fundamental to advancing our understanding and application of this important molecule. As research continues, the role of this compound in various physiological and pathological processes is likely to be further elucidated, opening new avenues for therapeutic intervention and personalized medicine.

References

(S)-2-Hydroxybutyric Acid: A Comprehensive Technical Guide on its Natural Occurrence in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has garnered significant attention in the scientific community as a key metabolite in various biological systems. Its presence and concentration in organisms are indicative of underlying metabolic processes, particularly those related to amino acid catabolism, glutathione biosynthesis, and cellular redox status. This technical guide provides an in-depth exploration of the natural occurrence of (S)-2-HB across different organisms, detailing its biosynthetic pathways, physiological concentrations, and the analytical methodologies used for its quantification.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring metabolite found in a wide range of organisms, from microorganisms to plants and animals, including humans. Its production is primarily a result of cellular metabolic processes, often serving as a byproduct of major biochemical pathways.

In Mammals

In mammals, (S)-2-HB is principally synthesized in the liver as a byproduct of the catabolism of L-threonine and L-methionine, and during the synthesis of glutathione, a critical antioxidant.[1][2] Under conditions of oxidative stress, the demand for glutathione increases, leading to an accelerated flux through the transsulfuration pathway. This pathway converts homocysteine to cysteine, a precursor for glutathione, and in the process, generates α-ketobutyrate as an intermediate.[1] Lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH) then reduces α-ketobutyrate to (S)-2-HB, particularly when there is an elevated NADH/NAD+ ratio, a hallmark of metabolic stress.[3]

In Bacteria

Various bacterial species, including those found in the gut microbiome, are capable of producing 2-HB.[4][5] These microorganisms can synthesize 2-HB from precursors such as aspartate, methionine, threonine, and 2-aminobutyric acid.[5] For instance, studies have shown that engineered Escherichia coli can be metabolically tailored to produce significant quantities of hydroxybutyrate derivatives.[6][7][8] The production of 2-HB by gut microbiota can influence the host's metabolic state, although its contribution to the circulating pool of 2-HB in the host is still under investigation.[9]

In Plants

The biosynthesis of 2-HB in plants is primarily linked to amino acid metabolism. Specifically, the catabolism of threonine, an essential amino acid, can lead to the formation of α-ketobutyrate.[10] This reaction is catalyzed by the enzyme threonine deaminase. Subsequently, α-ketobutyrate can be converted to (S)-2-HB. The presence and regulation of this pathway are crucial for plant growth and development, as well as for their response to environmental stresses.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the organism, tissue, and physiological state. The following tables summarize the available quantitative data.

Organism/SystemMatrix/TissueConcentration RangeConditionReference(s)
Human Serum1.60 ± 0.57 µg/mLHealthy[11]
Plasma> 5 µg/mLIndicative of Insulin Resistance[12]
SerumReduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mLPost-treatment for Insulin Resistance[12]
Urine0.10 - 2.68 µg/mLHealthy[12]
Urine0.14 - 124 µg/mLType 2 Diabetes Mellitus[12]
UrineUp to 2.3 mmol/mmol creatinineLactic Acidosis and Ketoacidosis[12]
Rat (Experimental) UrineUp to 300 µmol/24 hStreptozotocin-induced diabetes[13]
Gut Bacteria (in vitro) Culture SupernatantVaries significantly among species24h growth[4]

Note: The data presented are subject to variations based on analytical methods, population demographics, and specific experimental conditions.

Signaling Pathways and Metabolic Workflows

The biosynthesis of this compound is intricately linked with central metabolic pathways. Understanding these connections is crucial for interpreting the physiological significance of its fluctuating levels.

Mammalian Biosynthesis of this compound

The primary routes for (S)-2-HB production in mammals originate from the catabolism of threonine and the transsulfuration pathway involved in glutathione synthesis.

Mammalian_2HB_Biosynthesis cluster_threonine Threonine Catabolism cluster_transsulfuration Transsulfuration Pathway Threonine L-Threonine alpha_Ketobutyrate_T α-Ketobutyrate Threonine->alpha_Ketobutyrate_T Threonine Dehydratase alpha_Ketobutyrate_pool α-Ketobutyrate Pool alpha_Ketobutyrate_T->alpha_Ketobutyrate_pool Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase alpha_Ketobutyrate_M α-Ketobutyrate Cystathionine->alpha_Ketobutyrate_M Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione alpha_Ketobutyrate_M->alpha_Ketobutyrate_pool S_2_HB This compound alpha_Ketobutyrate_pool->S_2_HB Lactate Dehydrogenase (LDH) / α-Hydroxybutyrate Dehydrogenase (α-HBDH) (NADH -> NAD+) Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione Increased Demand

Mammalian biosynthesis of this compound.
Bacterial Biosynthesis of this compound

Gut bacteria utilize several amino acids as precursors for 2-HB synthesis. The pathway converges on the production of α-ketobutyrate, which is then reduced to 2-HB.

Bacterial_2HB_Biosynthesis Aspartate Aspartate alpha_Ketobutyrate α-Ketobutyrate Aspartate->alpha_Ketobutyrate Aspartate aminotransferase Methionine Methionine Methionine->alpha_Ketobutyrate Various enzymes Threonine Threonine Threonine->alpha_Ketobutyrate Threonine dehydratase Aminobutyrate 2-Aminobutyrate Aminobutyrate->alpha_Ketobutyrate Aminotransferase S_2_HB This compound alpha_Ketobutyrate->S_2_HB Lactate Dehydrogenase (LDH)

Bacterial biosynthesis of this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its study as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of this compound in Human Serum/Plasma by GC-MS

This protocol details a common method for the analysis of 2-HB in serum or plasma using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 300 µL of serum or plasma in a glass tube, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).

  • Acidify the sample by adding 90 µL of 5 M HCl.

  • Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2500 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

  • To the dried extract, add 80 µL of a silylating derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube and heat at 70°C for 30 minutes.

  • After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-HB-TMS derivative and its internal standard.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the quantification of 2-HB using GC-MS.

GCMS_Workflow Start Biological Sample (e.g., Serum, Plasma) LLE Liquid-Liquid Extraction Start->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

General workflow for GC-MS analysis of 2-HB.
Quantification of this compound in Bacterial Culture by LC-MS/MS

This protocol provides a method for analyzing 2-HB produced by bacteria in a liquid culture medium.

1. Sample Preparation

  • Collect the bacterial culture and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant.

  • To 40 µL of the supernatant, add an internal standard (e.g., deuterated 2-HB).

  • Perform protein precipitation by adding 160 µL of ice-cold acetonitrile.

  • Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute and separate 2-HB from other components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 2-HB and its internal standard.

Conclusion

This compound is a metabolite of significant interest due to its widespread natural occurrence and its role as an indicator of metabolic health. Its biosynthesis is closely tied to fundamental cellular processes, and its quantification provides valuable insights for researchers in various fields, including metabolic diseases, microbiology, and plant sciences. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in research, and drug development, facilitating further exploration of the roles of (S)-2-HB in health and disease.

References

The Nexus of Oxidative Stress and Glutathione Synthesis: A Technical Guide on the Role of (S)-2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between (S)-2-Hydroxybutyric acid (also known as α-hydroxybutyrate) and the synthesis of glutathione (GSH), the primary endogenous antioxidant. Under conditions of oxidative stress, the cellular demand for glutathione increases, leading to a metabolic shift that results in the elevated production of this compound. This document elucidates the core biochemical pathways, presents quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this critical interplay for researchers and professionals in drug development.

Core Signaling Pathway: The Link Between Glutathione Demand and this compound Production

The synthesis of glutathione is a vital cellular defense mechanism against oxidative stress.[1] When cellular insults, such as reactive oxygen species (ROS), increase the demand for GSH, the transsulfuration pathway is upregulated to supply the necessary precursor, cysteine.[1][2] This pathway diverts homocysteine from the methionine cycle to produce cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia.[1][3] The newly synthesized cysteine is then utilized for GSH synthesis through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase.[1]

Under conditions of high metabolic flux through the transsulfuration pathway, the production of α-ketobutyrate can surpass its catabolic capacity. This excess α-ketobutyrate is subsequently reduced to this compound by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[1][4] This conversion is particularly favored when the NADH/NAD+ ratio is elevated, a common characteristic of oxidative stress and insulin resistance.[1][5] Consequently, elevated levels of this compound serve as an indirect biomarker of increased glutathione synthesis and the underlying oxidative stress driving this demand.[1][6]

Visualization of the Core Pathway

Biochemical Pathway of this compound Production via Glutathione Synthesis Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase (CSE) aKB α-Ketobutyrate Cystathionine->aKB Cystathionine γ-lyase (CSE) GSH_Syn Glutathione Synthesis Cys->GSH_Syn Glutamate-Cysteine Ligase, Glutathione Synthetase HBA This compound aKB->HBA LDH/HBDH (High NADH/NAD+) Ox_Stress Oxidative Stress Ox_Stress->Hcy Upregulates Transsulfuration General Experimental Workflow Sample Biological Sample (Cells, Tissue, Plasma) Processing Sample Processing (Homogenization, Deproteinization) Sample->Processing Metabolite Metabolite Analysis ((S)-2-HBA, GSH) Processing->Metabolite Enzyme Enzyme Activity Assays (GCL, GR) Processing->Enzyme GCMS GC-MS / LC-MS Metabolite->GCMS Spectro Spectrophotometry Enzyme->Spectro Data Data Analysis & Interpretation GCMS->Data Spectro->Data Logical Relationship of Biomarkers Ox_Stress Increased Oxidative Stress GSH_Demand Increased GSH Demand Ox_Stress->GSH_Demand GSH_Dec Decreased GSH/GSSG Ratio Ox_Stress->GSH_Dec Transsulfuration Upregulated Transsulfuration GSH_Demand->Transsulfuration aKB_Inc Increased α-Ketobutyrate Transsulfuration->aKB_Inc HBA_Inc Increased (S)-2-HBA aKB_Inc->HBA_Inc

References

Methodological & Application

Quantification of (S)-2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid ((S)-2-HB), also known as alpha-hydroxybutyrate, is an endogenous short-chain fatty acid that has garnered significant attention as an early biomarker for insulin resistance and impaired glucose tolerance.[1] Its levels are elevated in response to increased lipid oxidation and oxidative stress.[1] (S)-2-HB is a byproduct of amino acid metabolism, specifically the catabolism of threonine and methionine, and is linked to the synthesis of glutathione, a key antioxidant.[2][3] Accurate and precise quantification of (S)-2-HB in biological matrices such as human plasma is crucial for understanding its role in metabolic diseases and for the development of novel diagnostics and therapeutic interventions. This document provides detailed protocols for the quantification of (S)-2-HB using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolic Significance of this compound

This compound is formed from α-ketobutyrate, an intermediate in the metabolic pathways of the amino acids threonine and methionine. Its production is closely tied to the transsulfuration pathway, which is responsible for the synthesis of cysteine, a precursor to glutathione. Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of this pathway and a subsequent increase in the production of (S)-2-HB. This makes (S)-2-HB a sensitive indicator of metabolic stress and a potential early warning sign for metabolic disorders such as type 2 diabetes.

Met Methionine aKB α-Ketobutyrate Met->aKB Thr Threonine Thr->aKB S_2_HB (S)-2-Hydroxybutyric acid aKB->S_2_HB LDH/HBDH Cystathionine Cystathionine aKB->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione increases demand

Caption: Metabolic pathway showing the generation of this compound.

Experimental Protocols

This section details the necessary steps for the quantification of (S)-2-HB in human plasma, including sample preparation and two alternative LC-MS/MS methods: a standard reversed-phase method for total 2-HB and a chiral separation method for the specific quantification of the (S)-enantiomer.

Protocol 1: Standard Quantification of 2-Hydroxybutyric Acid (Achiral)

This protocol is suitable for the general quantification of 2-hydroxybutyric acid without distinguishing between enantiomers.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules like 2-HB from plasma.[1]

  • Materials:

    • Human plasma (K2-EDTA)

    • This compound analytical standard

    • 2-Hydroxybutyric acid-d3 (d3-2-HB) internal standard (IS)

    • LC-MS grade acetonitrile and water

    • Formic acid

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Thaw plasma samples and internal standard working solution on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the d3-2-HB internal standard working solution (e.g., 1 µg/mL in methanol).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) %B
      0.0 2
      2.0 98
      2.5 98
      2.6 2

      | 4.0 | 2 |

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
      2-Hydroxybutyric acid 103.0 57.0 80 25 9

      | d3-2-Hydroxybutyric acid (IS) | 106.0 | 60.0 | 80 | 25 | 9 |

Protocol 2: Chiral Separation and Quantification of this compound

For the specific quantification of the (S)-enantiomer, a chiral separation strategy is necessary. One approach is derivatization followed by separation on a standard C18 column.[4]

1. Sample Preparation and Derivatization

  • Materials: In addition to those in Protocol 1:

    • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) as a chiral derivatizing agent.[4]

    • Pyridine

    • 2,2'-Dipyridyl disulfide (DPDS)

    • Triphenylphosphine (TPP)

  • Procedure:

    • Perform protein precipitation as described in Protocol 1, steps 1-7.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solution containing the chiral derivatizing agent PMP, pyridine, DPDS, and TPP in acetonitrile.

    • Incubate the mixture to allow for the derivatization reaction to complete.

    • The derivatized sample is then ready for LC-MS/MS analysis.

2. LC-MS/MS Parameters for Chiral Separation

  • Liquid Chromatography:

    • Column: A standard reversed-phase C18 column can be used to separate the diastereomers formed during derivatization.[4]

    • Mobile Phase and Gradient: The mobile phase will typically consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol), and the gradient will need to be optimized for the separation of the PMP-derivatized enantiomers.

  • Mass Spectrometry:

    • The mass spectrometer will be operated in positive ESI mode due to the introduction of the easily ionizable tertiary amino group from the PMP derivatizing agent.[4]

    • The MRM transitions will need to be optimized for the PMP-derivatized (S)-2-HB and its corresponding internal standard.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (d3-2-HB) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Reversed-Phase) Injection->Chromatography MS_Detection Mass Spectrometric Detection (ESI-, MRM) Chromatography->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: General experimental workflow for the quantification of 2-HB.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the LC-MS/MS analysis of 2-hydroxybutyric acid in human plasma.[5][6]

ParameterValueReference
Linearity Range 0.500 - 40.0 µg/mL[7]
**Correlation Coefficient (R²) **> 0.99[7]
Lower Limit of Quantification (LLOQ) 0.500 µg/mL[7]
Intra-run Precision (%CV) < 5.5%[7]
Inter-run Precision (%CV) < 5.8%[7]
Accuracy (% Recovery) 96.3 - 103%[7]
Accuracy (Spike and Recovery) 85 - 115%[5]

Conclusion

The described LC-MS/MS methods provide a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for clinical research and large-scale metabolic studies. The option for chiral separation enables the specific measurement of the biologically relevant (S)-enantiomer. The accurate quantification of (S)-2-HB will aid in further elucidating its role as a biomarker for insulin resistance and other metabolic disorders, and may support the development of new diagnostic and therapeutic strategies.

References

Application Note: Chiral Separation of 2-Hydroxybutyric Acid Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid is a chiral carboxylic acid that exists as two enantiomers, (R)-2-hydroxybutyric acid and (S)-2-hydroxybutyric acid. The stereoisomers of chiral compounds can exhibit distinct pharmacological and toxicological properties. Consequently, the ability to separate and quantify the individual enantiomers of 2-hydroxybutyric acid is of significant importance in drug development, metabolic research, and clinical diagnostics. This application note details a robust and reliable indirect gas chromatography (GC) method for the chiral separation of 2-hydroxybutyric acid enantiomers. The methodology involves the derivatization of the enantiomers into diastereomers, which can then be effectively separated on a standard achiral GC column.

Principle of Separation

The direct separation of enantiomers on a non-chiral stationary phase is not possible as they possess identical physical and chemical properties in an achiral environment. This protocol circumvents this challenge by employing a chiral derivatizing agent to convert the enantiomeric pair into diastereomers. Diastereomers, having different physical properties, can be readily separated using conventional gas chromatography.

This method, adapted from the work of Kim et al. (2000), involves a two-step derivatization process. First, the carboxylic acid group of the 2-hydroxybutyric acid enantiomers is esterified with a chiral alcohol, (S)-(+)-3-methyl-2-butanol. This reaction forms diastereomeric esters. Subsequently, the hydroxyl group is acylated with trifluoroacetic anhydride (TFAA) to increase the volatility and thermal stability of the analytes for GC analysis. The resulting diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters are then separated and quantified on a standard achiral DB-5 gas chromatography column.

Experimental Protocols

I. Sample Preparation and Derivatization

This protocol details the conversion of 2-hydroxybutyric acid enantiomers into their corresponding diastereomeric derivatives suitable for GC analysis.

Materials and Reagents:

  • Racemic 2-hydroxybutyric acid standard

  • (S)-(+)-3-Methyl-2-butanol

  • Thionyl chloride (SOCl₂)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Anhydrous Hexane

  • Nitrogen gas supply

  • Heating block or water bath

  • Sealed reaction vials

Protocol:

  • Esterification:

    • To a dried sample containing the 2-hydroxybutyric acid enantiomers, add 200 µL of (S)-(+)-3-methyl-2-butanol and a catalytic amount of thionyl chloride.

    • Seal the vial tightly and heat at 100°C for 1 hour.

    • After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

  • Acylation:

    • To the dried ester residue from the previous step, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable volume of anhydrous hexane for GC injection.

II. Gas Chromatography (GC) Analysis

This protocol outlines the instrumental parameters for the separation of the derivatized 2-hydroxybutyric acid diastereomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler (recommended for reproducibility)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
GC Column DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 3°C/minute.
Injection Mode Splitless (with a purge delay of 0.7 minutes)
Injection Volume 1 µL

Data Presentation

The following table summarizes the quantitative data for the separation of the O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester derivatives of (R)- and this compound on a DB-5 column. The retention times are estimated from the chromatogram presented by Kim et al. (2000).

DiastereomerEstimated Retention Time (min)Resolution (Rs)
(R)-2-hydroxybutyric acid derivative~16.5\multirow{2}{*}{3.8}
This compound derivative~16.8

Note: Retention times are estimates and may vary depending on the specific instrument and slight variations in experimental conditions. The resolution (Rs) value of 3.8 indicates a high degree of separation between the two diastereomeric peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gc_analysis GC Analysis start Racemic 2-Hydroxybutyric Acid esterification Esterification with (S)-(+)-3-Methyl-2-butanol and SOCl₂ start->esterification Step 1 acylation Acylation with TFAA and Pyridine esterification->acylation Step 2 derivatized_sample Diastereomeric Derivatives in Hexane acylation->derivatized_sample Final Product injection Inject Sample derivatized_sample->injection Analysis separation Separation on DB-5 Column injection->separation detection FID/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the chiral separation of 2-hydroxybutyric acid by GC.

logical_relationship cluster_problem The Challenge cluster_solution The Solution: Indirect Method enantiomers 2-Hydroxybutyric Acid Enantiomers ((R) and (S)) no_separation Co-elution (No Separation) enantiomers->no_separation derivatization Derivatization with Chiral Reagent enantiomers->derivatization leads to achiral_column Standard (Achiral) GC Column achiral_column->no_separation diastereomers Formation of Diastereomers derivatization->diastereomers separation Separation on Achiral GC Column diastereomers->separation quantification Quantification of Individual Enantiomers separation->quantification

Caption: Logical relationship illustrating the principle of indirect chiral separation.

Analytical Methods for the Detection of (S)-2-Hydroxybutyric Acid in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of (S)-2-Hydroxybutyric acid in urine, a significant biomarker for metabolic disorders. The focus is on providing comprehensive methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including enantioselective analysis to specifically quantify the (S)-isomer.

Introduction

This compound, an alpha-hydroxy acid, is a metabolic byproduct of threonine catabolism and glutathione biosynthesis. Elevated urinary levels of this compound are associated with various metabolic conditions, including insulin resistance, oxidative stress, and certain inborn errors of metabolism. Accurate and precise quantification of this biomarker is crucial for clinical research and drug development to monitor metabolic status and potential therapeutic interventions. This guide offers detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.

Comparative Analysis of Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in urine. The choice between the two often depends on factors such as the required sensitivity, sample throughput, and the necessity for chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 2-hydroxybutyric acid, a derivatization step is necessary to increase volatility. This adds to the sample preparation time but can yield excellent chromatographic resolution and sensitivity. Enantioselective analysis can be achieved by using a chiral derivatizing agent or a chiral chromatographic column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds in complex biological matrices. It often requires less extensive sample preparation compared to GC-MS and can directly analyze thermally labile and non-volatile compounds. Chiral separation can be accomplished using a chiral stationary phase (chiral column) or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analysis of this compound and similar hydroxy acids in urine using GC-MS and LC-MS/MS.

ParameterGC-MS Method (Representative Data)LC-MS/MS Method (Representative Data)
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 90 - 110%91.2% - 98.1%[1]
Precision (% RSD) < 15%< 7.8%[1]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.05 µg/mL[2]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.1 µg/mL[2]

Note: The data presented are representative of methods for 2-hydroxybutyric acid and similar analytes and should be used as a general guide. Method performance may vary based on specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Protocol 1: Enantioselective GC-MS Analysis of this compound in Urine

This protocol describes a method for the quantification of this compound in urine using GC-MS with a chiral derivatization step.

1. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., deuterated 2-hydroxybutyric acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral derivatizing agent (e.g., (R)-(-)-2-Phenylglycinol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Add the internal standard solution.

  • Acidify the sample by adding 100 µL of 6M HCl.

  • Saturate the aqueous phase with NaCl.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 7-9) and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Chiral Derivatization

  • To the dried residue, add 50 µL of a solution containing the chiral derivatizing agent (e.g., 10 mg/mL (R)-(-)-2-Phenylglycinol in pyridine).

  • Incubate the mixture at 60°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Protocol 2: Enantioselective LC-MS/MS Analysis of this compound in Urine

This protocol details a method for the quantification of this compound in urine using LC-MS/MS with chiral derivatization, which allows for separation on a standard reversed-phase column.[3][4]

1. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., deuterated 2-hydroxybutyric acid)

  • Chiral Derivatizing Agent: (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)[3][4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

2. Sample Preparation and Derivatization

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 10,000 rpm for 10 minutes to remove particulates.

  • Dilute 100 µL of the urine supernatant with 400 µL of water.

  • Add the internal standard solution.

  • To 50 µL of the diluted urine, add 20 µL of PMP solution (10 mg/mL in ACN), 20 µL of EDC solution (50 mg/mL in water), and 10 µL of pyridine.[3][4]

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After incubation, add 10 µL of 2% formic acid in water to stop the reaction.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the PMP-derivatized this compound and the internal standard.[3][4]

Signaling Pathways and Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample centrifuge1 Centrifugation urine->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 acidify Acidification & Salting supernatant1->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Drying & Evaporation lle->dry chiral_deriv Chiral Derivatization dry->chiral_deriv tms_deriv TMS Derivatization (BSTFA) chiral_deriv->tms_deriv gcms GC-MS Analysis tms_deriv->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for enantioselective GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample centrifuge1 Centrifugation urine->centrifuge1 dilute Dilution centrifuge1->dilute pmp_deriv Chiral Derivatization (PMP) dilute->pmp_deriv lcmsms LC-MS/MS Analysis pmp_deriv->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: Workflow for enantioselective LC-MS/MS analysis of this compound.

References

Measuring (S)-2-Hydroxybutyric Acid in Serum: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxybutyric acid (2-HB) , also known as alpha-hydroxybutyrate, is an organic acid metabolite that has emerged as a key biomarker for metabolic stress, particularly in the context of insulin resistance and the early detection of type 2 diabetes.[1] Produced primarily in the liver during the catabolism of L-threonine and the synthesis of glutathione, elevated levels of 2-HB in serum can provide valuable insights into metabolic dysregulation.[1] Accurate and reliable quantification of this biomarker is crucial for both clinical research and drug development.

This document provides detailed protocols for the three primary analytical methods used to measure this compound in serum: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Methodologies and Performance

The choice of analytical method for quantifying this compound depends on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of each method.

ParameterGC-MS with Microwave-Assisted DerivatizationLC-MS/MSEnzymatic Assay
Principle Separation of a volatile derivative of 2-HB by gas chromatography and detection by mass spectrometry.[2]Separation of 2-HB by liquid chromatography followed by mass-based detection and quantification.[1]Colorimetric or fluorometric detection of a product resulting from an enzyme-catalyzed reaction involving 2-HB.[3]
Linearity Range 5 - 200 µM[4]0.500 - 40.0 µg/mL[5]Not explicitly stated, but covers physiological and pathological ranges.
Limit of Quantification (LOQ) 5 µM[4]Sub-micromolar (nM) to low micromolar (µM) range.[3]Low micromolar (µM) range.[3]
Intra-day Precision (%CV) <8%[4]< 5.5%[5]Not explicitly stated.
Inter-day Precision (%CV) <8%[4]< 5.8%[5]Not explicitly stated.
Accuracy/Recovery 96 - 101%[4]96.3 - 103%[5]102% recovery of spiked standards.[6]
Sample Preparation Liquid-liquid extraction and derivatization required.[2]Protein precipitation is typically sufficient.[1]Deproteinization may be required.[3]
Specificity HighVery High[3]Good, but potential for interference from structurally similar molecules.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Microwave-Assisted Derivatization

This method is robust and widely used for the analysis of small molecules. A derivatization step is necessary to increase the volatility of 2-HB for GC analysis.[1]

Materials and Reagents:

  • This compound standard

  • This compound-d3 (2-HB-d3) internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 5 M

  • Nitrogen gas

  • Serum samples, calibrators, and quality controls (QCs)

Sample Preparation:

  • To 300 µL of serum, calibrator, or QC, add 30 µL of 1 mM 2-HB-d3 internal standard.[1]

  • Acidify the samples by adding 90 µL of 5 M HCl.[1]

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.[1]

  • Vortex the mixture and centrifuge at 2500 x g for 10 minutes.[1]

  • Transfer the upper organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[1]

Derivatization (Microwave-Assisted):

  • To the dried residue, add 80 µL of BSTFA + 1% TMCS.[2]

  • Seal the tube and place it in a microwave oven.[2]

  • Irradiate at 800 W for 2 minutes.[2]

  • After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.[2]

GC-MS Parameters:

  • Column: Sapines-5MS+ capillary column (30 m x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent.[1]

  • Injection Mode: Splitless[1]

  • Injection Volume: 1 µL[1]

  • Carrier Gas: Helium[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 115°C at 15°C/min.

    • Ramp 2: Increase to 300°C at 80°C/min, hold for 13 minutes.[1]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)[1]

Data Analysis:

Quantification is performed by creating a calibration curve using the peak area ratio of 2-HB to the internal standard (2-HB-d3).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of 2-HB in complex biological matrices like serum without the need for derivatization.[1]

Materials and Reagents:

  • This compound standard

  • This compound-d3 (2-HB-d3) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Serum samples, calibrators, and QCs

Sample Preparation (Protein Precipitation):

  • To 50 µL of serum, add an appropriate amount of internal standard.[1]

  • Precipitate proteins by adding a 3-4 fold volume of cold acetonitrile or methanol.[1]

  • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[1]

  • Transfer the supernatant to a new tube for analysis. The supernatant can be directly injected or evaporated to dryness and reconstituted in mobile phase.[1]

LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column[7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Analysis:

Quantification is based on the peak area ratio of 2-HB to its internal standard, using a calibration curve.

Enzymatic Assay

Enzymatic assays offer a simpler and higher throughput alternative to chromatography-based methods, suitable for routine clinical analysis. These are often available as commercial kits.[3]

Principle:

The assay is based on a specific enzyme, (S)-2-hydroxybutyrate dehydrogenase, which catalyzes the oxidation of this compound. In this reaction, a co-substrate is reduced, and the amount of reduced co-substrate is measured, which is directly proportional to the concentration of this compound in the sample.[6]

General Protocol (based on a 96-well plate format):

  • Reagent Preparation: Prepare assay buffer, enzyme solution, co-substrate solution, and this compound standards according to the manufacturer's instructions.

  • Sample Preparation: Serum samples may require deproteinization to avoid interference. This can be achieved using a 10 kDa molecular weight cut-off spin filter.[3]

  • Assay Procedure:

    • Add standards and prepared samples to individual wells of a 96-well plate.

    • Add the reaction mixture containing the enzyme and co-substrate to each well.

    • Incubate the plate at a specified temperature for a set amount of time.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal from the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their signals on the standard curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental processes and the metabolic significance of this compound, the following diagrams have been generated.

Metabolic Pathways Leading to (S)-2-Hydroxybutyrate Production Threonine Threonine alpha_ketobutyrate α-ketobutyrate Threonine->alpha_ketobutyrate Methionine Methionine Methionine->alpha_ketobutyrate HB (S)-2-Hydroxybutyrate alpha_ketobutyrate->HB Lactate Dehydrogenase Glutathione Glutathione Synthesis alpha_ketobutyrate->Glutathione Glutathione->HB byproduct Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione Insulin_Resistance Insulin Resistance Insulin_Resistance->Oxidative_Stress General Experimental Workflow for (S)-2-Hydroxybutyrate Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Collection Serum Collection Add_IS Add Internal Standard Serum_Collection->Add_IS Enzymatic_Assay Enzymatic Assay Serum_Collection->Enzymatic_Assay Direct or with Deproteinization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (for GC-MS) Protein_Precipitation->LLE GC-MS Path LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis LC-MS/MS Path Derivatization Derivatization (for GC-MS) LLE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Enzymatic_Assay->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols for the Laboratory Synthesis of (S)-2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Hydroxybutyric acid, an important chiral building block, is utilized in the synthesis of various pharmaceuticals and fine chemicals.[1] Its stereochemistry plays a crucial role in the biological activity of the final products.[2] This document provides detailed protocols for the laboratory-scale synthesis of this compound via two primary routes: chemical synthesis from (S)-2-aminobutyric acid and biocatalytic synthesis from L-threonine.

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Chemical Synthesis of this compound

Starting MaterialMethodReagentsYield (%)Purity (%)Enantiomeric Excess (ee) (%)Reference
(S)-2-Aminobutyric acidDiazotizationNaNO₂, H₂SO₄69Not Specified>99[3]

Table 2: Biocatalytic Synthesis of this compound

Starting MaterialBiocatalystKey EnzymesTiter (g/L)Molar Yield (%)Reference
L-ThreonineRecombinant E. coliL-threonine deaminase, L-lactate dehydrogenase, Alcohol dehydrogenase12993[4]
L-ThreonineRecombinant E. coliThreonine dehydratase, 2-Ketobutyric acid reductase, Formate dehydrogenase~67.7 (650 mM)~95[5]

Experimental Protocols

Method 1: Chemical Synthesis via Diazotization of (S)-2-Aminobutyric Acid

This protocol details the synthesis of this compound from (S)-2-aminobutyric acid through a diazotization reaction.

Materials:

  • (S)-2-Aminobutyric acid

  • 1N Sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Methyl tert-butyl ether (MTBE)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware

Procedure: [3]

  • In a suitable reaction vessel, dissolve 20.0 g (194 mmol) of (S)-2-aminobutyric acid in 228 mL of 1N sulfuric acid.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add a solution of 26.8 g (338 mmol) of sodium nitrite in 68 mL of water dropwise to the reaction mixture, maintaining the temperature at -5 °C.

  • After the addition is complete, continue stirring the mixture for 30 minutes at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0 °C and adjust the pH to 1 by adding sulfuric acid.

  • Stir the mixture for 12 hours at room temperature.

  • Add 120 g of sodium chloride and 120 mL of methyl tert-butyl ether (MTBE) to the reaction mixture and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE.

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ 1.00 (t, J=7.6 Hz, 3H), 1.68-1.79 (m, 1H), 1.84-1.93 (m, 1H), 4.24 (dd, J=6.8,4.4 Hz, 1H).[3]

Method 2: Biocatalytic Synthesis from L-Threonine using Recombinant E. coli

This protocol provides a general overview of the whole-cell biocatalytic synthesis of this compound from L-threonine. Specific strain construction and fermentation conditions should be optimized based on the cited literature.

Materials:

  • Recombinant Escherichia coli strain overexpressing L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and alcohol dehydrogenase.[4]

  • Fermentation medium (e.g., M9 medium) supplemented with glucose.

  • L-threonine

  • Bioreactor or shake flasks

  • Standard microbiology laboratory equipment

Procedure Overview:

  • Strain Cultivation: Inoculate a suitable volume of fermentation medium with the recombinant E. coli strain. Grow the culture at 37°C with agitation until it reaches the mid-logarithmic phase.

  • Induction: Induce the expression of the target enzymes by adding an appropriate inducer (e.g., IPTG) to the culture medium.

  • Bioconversion: After induction, add L-threonine to the culture to initiate the bioconversion. The concentration of L-threonine and other fermentation parameters (pH, temperature, aeration) should be optimized for maximal production.

  • Monitoring: Monitor the production of this compound over time using methods such as HPLC.

  • Purification: After the desired concentration of this compound is reached, harvest the cells by centrifugation. The supernatant containing the product can be purified by methods such as distillation.[4]

Visualizations

Chemical Synthesis Workflow

G A (S)-2-Aminobutyric acid B Diazotization (NaNO₂, H₂SO₄, -5°C) A->B Step 1 C Intermediate Diazonium Salt B->C D Hydrolysis C->D Step 2 E This compound D->E F Extraction & Purification E->F Step 3 G Final Product F->G G cluster_cell Recombinant E. coli cluster_cofactor Cofactor Regeneration A L-Threonine B 2-Ketobutyric acid A->B L-Threonine Deaminase C This compound B->C L-Lactate Dehydrogenase F Alcohol Dehydrogenase D NADH E NAD+ D->E F->D Regeneration

References

(S)-2-Hydroxybutyric Acid: A Versatile Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Hydroxybutyric acid is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a variety of enantiomerically pure active pharmaceutical ingredients (APIs). Its stereogenic center and versatile functional groups—a hydroxyl and a carboxylic acid—make it an ideal starting material for the synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key pharmaceuticals, including the anti-cancer drug Idelalisib, the anti-epileptic drug Levetiracetam, and the anti-tuberculosis agent Ethambutol.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 3347-90-8
Molecular Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
Appearance Colorless viscous liquid or low melting solid
Solubility Soluble in water, ethanol, and other polar organic solvents

Key Synthetic Transformations and Applications

This compound serves as a precursor to other crucial chiral intermediates, primarily (S)-2-aminobutyric acid and its derivatives. The following sections detail the synthetic pathways from this compound to important APIs.

G S2HBA (S)-2-Hydroxybutyric acid S2ABA (S)-2-Aminobutyric acid S2HBA->S2ABA Amination S2AB_amide (S)-2-Aminobutyramide Hydrochloride S2ABA->S2AB_amide Amidation S2AB_ol (S)-2-Aminobutanol S2ABA->S2AB_ol Reduction Idelalisib Idelalisib S2ABA->Idelalisib Multi-step Synthesis Levetiracetam Levetiracetam S2AB_amide->Levetiracetam Cyclization Ethambutol Ethambutol S2AB_ol->Ethambutol Condensation G S2ABA (S)-2-Aminobutyric acid S2AB_ester (S)-2-Aminobutyric acid methyl ester S2ABA->S2AB_ester Esterification (SOCl₂, MeOH) S2AB_amide (S)-2-Aminobutyramide Hydrochloride S2AB_ester->S2AB_amide Ammonolysis (NH₃) Levetiracetam Levetiracetam S2AB_amide->Levetiracetam Condensation & Cyclization (4-chlorobutyryl chloride, KOH) G S2ABA (S)-2-Aminobutyric acid S2AB_ol (S)-2-Aminobutanol S2ABA->S2AB_ol Reduction (e.g., LiAlH₄ or catalytic hydrogenation) Ethambutol Ethambutol S2AB_ol->Ethambutol Condensation (1,2-dichloroethane)

Application Notes and Protocols for the Derivatization and Analysis of (S)-2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB) is an endogenous metabolite that has garnered significant attention as a potential biomarker for various metabolic conditions, including insulin resistance and mitochondrial dysfunction.[1][2] Accurate and sensitive quantification of (S)-2-HB in biological matrices is crucial for clinical research and drug development. However, its polar nature and, in the case of enantioselective analysis, its chirality, present analytical challenges. Chemical derivatization is a key strategy to overcome these challenges by improving the analyte's chromatographic properties and enhancing its detectability.

This document provides detailed application notes and experimental protocols for two distinct and widely used derivatization techniques for the analysis of this compound:

  • Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: An achiral derivatization method that increases the volatility and thermal stability of 2-HB, making it amenable to GC-MS analysis.[3][4][5]

  • Chiral Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: An enantioselective method that not only improves chromatographic retention and ionization efficiency but also allows for the separation and quantification of the (S)- and (R)-enantiomers of 2-hydroxybutyric acid.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described derivatization techniques, allowing for a direct comparison of their analytical performance.

ParameterSilylation (GC-MS)Chiral Derivatization (PMP, LC-MS)
Analyte Total 2-Hydroxybutyric Acid(S)- and (R)-2-Hydroxybutyric Acid
Derivatizing Agent BSTFA + 1% TMCS(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)
Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Quantification (LOQ) 5 µM in human serum[4][7]Method enhances detection sensitivity up to 55.3-fold[1][6]
Linearity Range 5, 10, 50, 100, 150, 200 µM[4]Not explicitly stated, but method used for quantification in tissues[1]
Precision (Intra- and Inter-day) < 8%[4]Not explicitly stated
Accuracy 96–101%[4]Not explicitly stated
Recovery 97–98%[4]Not explicitly stated

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis of Total 2-Hydroxybutyric Acid

This protocol details the derivatization of 2-hydroxybutyric acid to its trimethylsilyl (TMS) derivative for quantitative analysis by GC-MS. This method is suitable for determining the total concentration of 2-hydroxybutyric acid in biological samples like serum or plasma.[3][4]

Materials:

  • 2-Hydroxybutyric acid standard

  • Internal Standard (e.g., 2-hydroxybutyrate-d3)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes

  • Nitrogen evaporator

  • Microwave oven (for rapid derivatization) or heating block

  • GC-MS system with a non-polar column (e.g., DB-5)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of serum or plasma in a centrifuge tube, add 30 µL of the internal standard solution (e.g., 1 mM 2-HB-d3).

    • Acidify the sample by adding 90 µL of 5 M HCl to protonate the carboxylic acid group.

    • Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the 2-hydroxybutyric acid.

    • Centrifuge at 2500 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[3][4]

  • Derivatization (Silylation):

    • Standard Method:

      • To the dried extract, add 80 µL of BSTFA + 1% TMCS.

      • Seal the tube tightly and incubate at 60-70°C for 15-30 minutes.[3]

    • Microwave-Assisted Method:

      • To the dried extract, add 80 µL of BSTFA + 1% TMCS.

      • Seal the tube and irradiate in a microwave oven for 2 minutes at 800 W.[4]

  • GC-MS Analysis:

    • Cool the derivatized sample to room temperature.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[3]

    • MS Conditions (example):

      • Ionization: Electron Ionization (EI).

      • Mode: Selected Ion Monitoring (SIM).

      • Ions for 2-HB-TMS derivative: m/z 205 (quantifier), 190, 233 (qualifiers).[3][4]

      • Ions for 2-HB-d3-TMS derivative: m/z 208 (quantifier), 193, 236 (qualifiers).[4]

Protocol 2: Chiral Derivatization with PMP for LC-MS Analysis of this compound

This protocol describes the derivatization of 2-hydroxybutyric acid enantiomers with (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) to form diastereomers that can be separated and quantified by reverse-phase LC-MS. This method allows for the specific measurement of this compound.[1][6]

Materials:

  • This compound and (R)-2-Hydroxybutyric acid standards

  • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix (e.g., tissue, plasma). A generic protein precipitation or liquid-liquid extraction followed by evaporation to dryness is typically required.

  • Derivatization Reaction:

    • Prepare a stock solution of PMP in acetonitrile.

    • Prepare a stock solution of EDC in acetonitrile/pyridine.

    • To the dried sample extract or standard, add the PMP solution and the EDC solution.

    • The exact concentrations and volumes will need to be optimized, but a typical reaction might involve incubating a mixture of the analyte, PMP, and EDC at a controlled temperature (e.g., 60°C) for a specific time (e.g., 90 minutes).[8]

    • After the reaction, the mixture may be diluted with the initial mobile phase before injection.

  • LC-MS Analysis:

    • Inject the derivatized sample onto the LC-MS system.

    • LC Conditions (example):

      • Column: C18 reversed-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to elute the diastereomers.

    • MS Conditions (example):

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Mode: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-product ion transitions for the PMP-derivatized (S)-2-HB and (R)-2-HB will need to be determined by infusing the derivatized standards.

Visualizations

Silylation_Workflow Sample Biological Sample (e.g., Serum) LLE Liquid-Liquid Extraction (Acidification, Ethyl Acetate) Sample->LLE Add Internal Standard Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS, 60-70°C or Microwave) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS

Caption: Workflow for Silylation-GC-MS Analysis of 2-Hydroxybutyric Acid.

Chiral_Derivatization_Workflow Sample Biological Sample Extract Derivatization Chiral Derivatization (PMP, EDC, 60°C) Sample->Derivatization Add Standards LCMS LC-MS Analysis (C18 Column, MRM) Derivatization->LCMS Quantification Enantiomer Quantification LCMS->Quantification

Caption: Workflow for Chiral Derivatization-LC-MS Analysis of this compound.

Derivatization_Logic cluster_achiral Achiral Analysis (Total 2-HB) cluster_chiral Chiral Analysis (Enantiomers) S_2HB_achiral This compound Silylation Silylation (e.g., BSTFA) S_2HB_achiral->Silylation R_2HB_achiral (R)-2-Hydroxybutyric Acid R_2HB_achiral->Silylation TMS_S TMS-(S)-2-HB Silylation->TMS_S TMS_R TMS-(R)-2-HB Silylation->TMS_R GCMS GC-MS on Achiral Column TMS_S->GCMS TMS_R->GCMS SinglePeak Single Co-eluting Peak GCMS->SinglePeak S_2HB_chiral This compound PMP_Deriv Chiral Derivatization (e.g., (S)-PMP) S_2HB_chiral->PMP_Deriv R_2HB_chiral (R)-2-Hydroxybutyric Acid R_2HB_chiral->PMP_Deriv Diastereomer_SS Diastereomer 1 ((S)-PMP-(S)-2-HB) PMP_Deriv->Diastereomer_SS Diastereomer_SR Diastereomer 2 ((S)-PMP-(R)-2-HB) PMP_Deriv->Diastereomer_SR LCMS LC-MS on Achiral Column Diastereomer_SS->LCMS Diastereomer_SR->LCMS SeparatedPeaks Two Separated Peaks LCMS->SeparatedPeaks

Caption: Logic of Achiral vs. Chiral Derivatization for 2-Hydroxybutyric Acid Analysis.

References

Application Notes: Direct Chiral Resolution of 2-Hydroxybutyric Acid by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxybutyric acid is a chiral carboxylic acid with two enantiomers, (R)- and (S)-2-hydroxybutyric acid. The stereospecific analysis of these enantiomers is crucial in various fields, including clinical diagnostics, metabolic research, and pharmaceutical development, as different enantiomers can exhibit distinct biological activities. Capillary electrophoresis (CE) offers a powerful analytical technique for the direct chiral separation of 2-hydroxybutyric acid without the need for derivatization.[1][2][3] This method provides high resolution, rapid analysis times, and low sample and reagent consumption.[4]

The principle of direct chiral resolution in CE involves the addition of a chiral selector to the background electrolyte (BGE).[5][6] The chiral selector forms transient diastereomeric complexes with the enantiomers of 2-hydroxybutyric acid.[5] Due to differences in the stability of these complexes, the enantiomers migrate at different velocities under the influence of an electric field, leading to their separation.[5] Commonly used chiral selectors for the resolution of α-hydroxy acids include cyclodextrin derivatives and macrocyclic antibiotics like vancomycin.[1][7][8]

Principle of Separation

In a typical capillary electrophoresis system, a fused silica capillary is filled with a background electrolyte containing a chiral selector. The sample containing the racemic 2-hydroxybutyric acid is introduced into the capillary. When a high voltage is applied, the analytes migrate towards the detector. Since the carboxyl group of 2-hydroxybutyric acid is dissociated at a suitable pH, the enantiomers are anionic and will migrate electrophoretically.[1] The differential interaction with the chiral selector results in distinct migration times for the (R)- and (S)-enantiomers, allowing for their baseline separation.[9] To enhance separation performance, the electroosmotic flow (EOF) is often suppressed by using a coated capillary.[1]

Experimental Protocols

This section provides detailed protocols for the direct chiral resolution of 2-hydroxybutyric acid using two different chiral selectors: 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) and vancomycin.

Method 1: Using 2-Hydroxypropyl-β-Cyclodextrin (2HP-β-CD) as a Chiral Selector

This method is adapted from established protocols for the chiral separation of aliphatic α-hydroxy acids.[1][2][3]

1. Instrumentation and Materials

  • Capillary Electrophoresis System with a UV detector

  • PVA-coated Fused Silica Capillary (e.g., 50 µm i.d., effective length 40 cm)

  • (R,S)-2-Hydroxybutyric acid standard

  • 2-Hydroxypropyl-β-cyclodextrin (2HP-β-CD)

  • Phosphate buffer components (e.g., sodium dihydrogen phosphate, disodium hydrogen phosphate)

  • Deionized water

  • 0.1 M Sodium hydroxide

  • 0.1 M Hydrochloric acid

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 6.0. Dissolve the desired concentration of 2HP-β-CD in the buffer. The concentration of 2HP-β-CD can be optimized for best resolution, typically in the range of 10-30 mM.[1]

  • Sample Solution: Prepare a stock solution of racemic 2-hydroxybutyric acid in deionized water. Dilute the stock solution with the BGE to the desired working concentration.

3. Capillary Conditioning

  • Before the first use, rinse the new capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

  • Between runs, rinse the capillary with deionized water for 2 minutes, followed by the BGE for 5 minutes to ensure reproducibility.

4. Electrophoretic Conditions

  • Applied Voltage: -15 kV to -25 kV (anode at the outlet)

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore in 2-hydroxybutyric acid.

Method 2: Using Vancomycin as a Chiral Selector

This protocol is based on a versatile CE method for the chiral separation of various hydroxy acids.[8]

1. Instrumentation and Materials

  • Capillary Electrophoresis System with a UV detector capable of indirect detection

  • Polyacrylamide-coated Fused Silica Capillary (e.g., 50 µm i.d., effective length 46 cm)

  • (R,S)-2-Hydroxybutyric acid standard

  • Vancomycin

  • Benzoic acid

  • L-Histidine

  • Deionized water

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a solution containing 10 mM benzoic acid and L-histidine, adjusting the pH to 5.0. Add vancomycin as the chiral selector to this buffer. The optimal concentration of vancomycin should be determined experimentally.

  • Sample Solution: Prepare a stock solution of racemic 2-hydroxybutyric acid in deionized water. Dilute as needed with deionized water.

3. Capillary Conditioning

  • Condition the polyacrylamide-coated capillary according to the manufacturer's instructions.

  • Before each run, equilibrate the capillary by flushing with the BGE for an extended period.

4. Electrophoretic Conditions

  • Applied Voltage: -25 kV

  • Temperature: 20 °C

  • Injection: Pressure injection

  • Detection: Indirect UV detection at 230 nm (monitoring the absorbance of the background electrolyte).

Data Presentation

The following tables summarize the typical quantitative data obtained from the chiral separation of 2-hydroxybutyric acid and related α-hydroxy acids using capillary electrophoresis.

Table 1: Electrophoretic Parameters for Chiral Separation of α-Hydroxy Acids

AnalyteChiral SelectorBGE CompositionpHCapillary TypeApplied VoltageDetection
2-Hydroxybutyric acid2HP-β-CDPhosphate Buffer6.0PVA-coatedNegativeDirect UV
2-Hydroxybutyric acidVancomycin10 mM Benzoic acid/L-Histidine5.0Polyacrylamide-coated-25 kVIndirect UV (230 nm)

Table 2: Influence of 2HP-β-CD Concentration on Resolution and Migration Time of α-Hydroxy Acids

2HP-β-CD Conc. (mM)AnalyteMigration Time (min) - Enantiomer 1Migration Time (min) - Enantiomer 2Resolution (Rs)
102-Hydroxybutyric acidData not specifiedData not specifiedData not specified
202-Hydroxybutyric acidData not specifiedData not specifiedIncreased with concentration[1]
302-Hydroxybutyric acidData not specifiedData not specifiedData not specified
20Lactic acid~11.5~11.8~1.2
202-Hydroxyisocaproic acid~13.5~14.2~2.0

Note: Specific migration times and resolution values for 2-hydroxybutyric acid were not detailed in the provided search results, but the trend of increasing resolution with higher chiral selector concentration was noted.[1] Data for other α-hydroxy acids under similar conditions are included for comparison.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare Background Electrolyte (BGE) + Chiral Selector Condition Capillary Conditioning BGE->Condition Sample Prepare 2-Hydroxybutyric Acid Sample Inject Sample Injection Sample->Inject Condition->Inject Separate Electrophoretic Separation Inject->Separate Detect Detection (UV/Indirect UV) Separate->Detect Electro Generate Electropherogram Detect->Electro Quant Quantify Enantiomers (Peak Area) Electro->Quant Res Calculate Resolution Electro->Res

Caption: Workflow for chiral CE of 2-hydroxybutyric acid.

Diagram 2: Principle of Chiral Separation

G cluster_complex Interaction in Capillary cluster_migration Differential Migration R R-Enantiomer R_CS [R-CS] R->R_CS K_R S S-Enantiomer S_CS [S-CS] S->S_CS K_S CS Chiral Selector start S_mig S-Enantiomer (faster) start->S_mig t_S end R_mig R-Enantiomer (slower) R_mig->end t_R note Assuming K_R > K_S

Caption: Formation of diastereomeric complexes and migration.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Quantification of (S)-2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate quantification of (S)-2-Hydroxybutyric acid ((S)-2-HB). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of (S)-2-HB analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of this compound important?

A1: this compound is an emerging biomarker for several metabolic conditions. It is particularly noted as an early indicator of insulin resistance, impaired glucose regulation, and metabolic stress.[1][2][3][4][5] Its precise measurement is crucial for clinical research and the development of diagnostics for metabolic disorders.[1]

Q2: What are the primary analytical challenges in the quantification of this compound?

A2: The main challenges include:

  • Chirality: (S)-2-HB has an enantiomer, (R)-2-Hydroxybutyric acid, which can be difficult to distinguish using routine analytical methods.[1][6]

  • Isomeric Interference: Isomers such as 3-hydroxybutyric acid (β-hydroxybutyrate or BHB) and 4-hydroxybutyric acid (γ-hydroxybutyric acid or GHB) can interfere with accurate quantification if not properly separated chromatographically.[1][7][8]

  • Matrix Effects: Biological samples (e.g., plasma, serum, urine) are complex and can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy.[1][9]

  • Endogenous Presence: As an endogenous metabolite, obtaining a true blank matrix for calibration standards and quality controls is a significant challenge.[1]

  • Sample Stability: The concentration of 2-HB can change in biological samples if not handled and stored properly.[1][3]

Q3: What are the most common analytical methods for quantifying this compound?

A3: The most prevalent and reliable methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] GC-MS typically requires a derivatization step to make the analyte volatile, with silylation being a common technique.[1] LC-MS/MS offers high sensitivity and specificity and is well-suited for separating 2-HB from its isomers.[1]

Q4: Why is chiral separation of 2-HB enantiomers important?

A4: The biological activity and metabolic relevance of (S)-2-HB and (R)-2-HB can differ. To accurately understand its role in pathophysiology, it is often necessary to quantify the specific (S)-enantiomer. Chiral derivatization or chiral chromatography columns are required to separate and individually quantify the enantiomers.[6][10]

Q5: How can matrix effects be minimized in LC-MS/MS analysis?

A5: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction help remove interfering components.[9]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate 2-HB from co-eluting matrix components is crucial.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Hydroxybutyric acid-d3, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

IssuePotential CausesRecommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.[1][7] Incompatible mobile phase pH.[1] Sample overload.[1] Excessive extra-column volume.[7]Replace the analytical column.[1] Use a guard column and flush the column with a strong solvent.[7] Adjust the mobile phase pH to ensure 2-HB is in a single ionic state.[1] Reduce the injection volume or dilute the sample.[1] Minimize the length and diameter of tubing between the injector, column, and detector.[7]
Low Sensitivity / Poor Signal-to-Noise Inefficient ionization.[1] Matrix suppression.[1][9] Suboptimal MS/MS transition.[1] Analyte degradation.Optimize mass spectrometer source parameters (e.g., temperature, gas flows).[1] Improve sample cleanup to remove interfering matrix components.[1][9] Perform a product ion scan to confirm and optimize the MRM transitions.[1] Ensure proper sample storage and handling.[11]
High Variability in Results (Poor Precision) Inconsistent sample preparation.[1] Instability of 2-HB in the sample or extract.[1] Instrument instability.[1]Ensure consistent and precise pipetting and extraction procedures.[1] Investigate the stability of 2-HB under your storage and analysis conditions.[1] Check the stability of the LC-MS system (e.g., pump pressure, spray stability).[1]
No Peak Detected Sample degradation.[1] Incorrect MS/MS transition.[1] Instrument malfunction.[1]Verify sample integrity and storage conditions.[1][11] Confirm the precursor and product ions for 2-HB.[1] Troubleshoot the LC-MS/MS system for any hardware or software issues.[1]
Inaccurate or Inconsistent Results (Enzymatic Assays) Interference from biological matrices (hemolysis, bilirubin, lipids).[11] Improper sample storage leading to degradation.[11] Incorrect assay temperature.[11] Inaccurate pipetting.[11]Perform deproteinization for samples with high protein content. Visually inspect samples for hemolysis, icterus, and lipemia.[11] Store samples at -80°C for long-term storage and on ice for short-term use. Avoid repeated freeze-thaw cycles.[11] Ensure all reagents and samples are at the recommended assay temperature.[11] Use calibrated pipettes and proper pipetting techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of common analytical methods for 2-Hydroxybutyric acid quantification.

Table 1: Performance Comparison of 2-HB Assay Methodologies

Analytical MethodIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy/Recovery (%)Lower Limit of Quantification (LLOQ)
GC-MS < 8%[2]< 8%[2]96 - 101%[2]5 µM[2][3]
LC-MS/MS 0.7 - 5.5%[12][13]0.7 - 5.8%[12][13]96.3 - 103%[12]Not explicitly stated, but methods are highly sensitive.[14]
Enzymatic Assay (XpressGT®) Not explicitly statedGood agreement with LC-MS86% of samples within ±20% of LC-MS valuesNot explicitly stated

Table 2: Reported Concentrations of 2-Hydroxybutyric Acid in Human Plasma/Serum

PopulationConcentration (Median/Mean ± SD)Analytical Method
Normal Glucose Tolerance (NGT)61 (36) µmol/L (median, interquartile range)[13]HPLC-MS/MS[13]
Type 2 Diabetes (T2D)74 (4.0) µmol/L (median, interquartile range)[13]HPLC-MS/MS[13]
Individuals with Normal Glucose and C-peptide51.9 ± 35.9 µM[3]GC-MS[3]
Individuals with Elevated Glucose and C-peptide99.4 ± 57.9 µM[3]GC-MS[3]

Experimental Protocols

Protocol 1: GC-MS Quantification of 2-Hydroxybutyric Acid in Human Serum/Plasma

This protocol is a generalized example based on common procedures.[1][2][3]

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).[1]

    • Acidify the sample by adding 90 µL of 5 M HCl.[1][2]

    • Add 4 mL of ethyl acetate and vortex for 2 minutes.[1]

    • Centrifuge at 2500 x g for 10 minutes.[1][2]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[1][2]

  • Derivatization (Silylation)

    • To the dried extract, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Incubate at 60°C for 30 minutes or use microwave irradiation at 800 W for 2 minutes to form trimethylsilyl (TMS) derivatives.[2]

  • GC-MS Analysis

    • GC Column: DB-5 or similar non-polar column.[1]

    • Injection Volume: 1-2 µL.[1]

    • Inlet Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[1]

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

Protocol 2: LC-MS/MS Quantification of 2-Hydroxybutyric Acid in Human Plasma

This protocol is a generalized example based on common procedures.[1][12]

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., 2-HB-d3).[1]

    • Vortex for 1 minute to precipitate proteins.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[1]

    • Reconstitute the sample in 50-100 µL of the initial mobile phase.[1]

  • LC-MS/MS Analysis

    • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Flow Rate: 0.3-0.5 mL/min.[1]

    • MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[1]

    • MRM Transition for 2-HB: e.g., m/z 103 -> 57.[1]

    • MRM Transition for 2-HB-d3: e.g., m/z 106 -> 60.[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma/Serum Sample add_is Add Internal Standard (2-HB-d3) start->add_is acidify Acidify (5M HCl) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate derivatize Add Silylating Agent (BSTFA + 1% TMCS) evaporate->derivatize heat Heat (e.g., 60°C or Microwave) derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS analysis workflow for this compound.

Troubleshooting_Tree start Analytical Issue Encountered p1 Poor Peak Shape? start->p1 p2 Low Sensitivity? p1->p2 No s1_1 Check Column Integrity Adjust Mobile Phase pH Reduce Sample Load p1->s1_1 Yes p3 High Variability? p2->p3 No s2_1 Optimize MS Source Improve Sample Cleanup Verify MRM Transitions p2->s2_1 Yes s3_1 Standardize Sample Prep Check Analyte Stability Verify Instrument Stability p3->s3_1 Yes

Caption: Troubleshooting decision tree for 2-HB quantification.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxybutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-hydroxybutyric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques for separating 2-hydroxybutyric acid isomers?

A1: The primary techniques for separating 2-hydroxybutyric acid isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] For HPLC, direct separation can be achieved using a Chiral Stationary Phase (CSP).[3] Indirect methods for both HPLC and GC involve a pre-column derivatization step to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[3][4]

Q2: What is a Chiral Stationary Phase (CSP) and how does it work for direct HPLC separation?

A2: A Chiral Stationary Phase (CSP) is a column packing material that is itself chiral. The separation principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] These complexes have different interaction energies, leading to different retention times and thus, separation.[3] Polysaccharide-based CSPs are widely used for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes like 2-hydroxybutyric acid.[3]

Q3: When should I consider an indirect separation method involving derivatization?

A3: An indirect approach is useful when direct chiral separation is challenging or when a chiral column is not available.[3] This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers.[3][5] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC or GC column.[3][4] This technique can be robust and yield high-resolution separations.[4]

Q4: Why is derivatization necessary for the GC analysis of 2-hydroxybutyric acid?

A4: For non-volatile analytes like 2-hydroxybutyric acid, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[2] This process makes the molecules suitable for transitioning into the gas phase without decomposition. Additionally, derivatization can be used to create diastereomers from enantiomers, allowing for their separation on achiral GC columns.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in HPLC

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for 2-hydroxybutyric acid.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns are often a good starting point for acidic compounds.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly affects chiral recognition.

    • Solution:

      • Adjust the ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase.

      • For acidic compounds like 2-hydroxybutyric acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to ensure good peak shape and resolution.[3]

  • Incorrect Temperature: Temperature can have a complex effect on chiral separations.

    • Solution: Generally, lower temperatures enhance chiral selectivity.[6] However, the effect is compound-dependent.[6] It is recommended to optimize the temperature for your specific separation.

Poor_Resolution_Troubleshooting start Poor or No Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate for your analyte? start->check_csp screen_csps Screen other CSPs (e.g., polysaccharide-based). check_csp->screen_csps No optimize_mp Optimize Mobile Phase (e.g., modifier ratio, acidic additive). check_csp->optimize_mp Yes screen_csps->optimize_mp optimize_temp Optimize Column Temperature. optimize_mp->optimize_temp Partial Improvement resolution_improved Resolution Improved optimize_mp->resolution_improved Significant Improvement check_health Check Column Health (e.g., perform wash, check for voids). optimize_temp->check_health Partial Improvement optimize_temp->resolution_improved Significant Improvement check_health->resolution_improved

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing in Chromatogram

Symptom: The latter half of the peak is broader than the front half.

Possible Causes and Solutions:

  • Secondary Interactions: Interactions between the acidic analyte and residual silanols on silica-based columns can cause tailing.[6]

    • Solution: For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7][8]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloading the column.[6][7]

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[6]

    • Solution: Wash the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[6]

  • Deformation of the Column Packing Bed: This can be caused by voids at the column inlet or channels in the packing bed.[7]

    • Solution: Check for a void or a partially blocked inlet frit. Reversing and flushing the column might help. If not, the column may need replacement.[7][8]

Issue 3: Ghost Peaks in Chromatogram

Symptom: Unexpected peaks appear in the chromatogram, often during a gradient run.

Possible Causes and Solutions:

  • Contaminated Mobile Phase or Sample Solvent: Impurities in the solvents can appear as peaks.[6]

    • Solution: Run a blank gradient without an injection. If ghost peaks are present, the source is likely the mobile phase or the HPLC system. If the blank is clean, inject the sample solvent alone. If peaks appear, the solvent is contaminated.[6]

  • Carryover from Previous Injections: Residual sample from a previous run can be injected.[6]

    • Solution: If the mobile phase and solvent blanks are clean, the issue is likely carryover from the autosampler. Implement a robust needle wash protocol between injections.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol describes a direct method for the enantioseparation of 2-hydroxybutyric acid using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Amylose or Cellulose-based).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA). The exact ratio should be optimized, a common starting point is 90:10:0.1 (v/v/v).[3]

  • Sample Solvent: Mobile phase or a compatible solvent.

2. Sample Preparation:

  • Prepare a stock solution of racemic 2-hydroxybutyric acid at 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution to a final concentration of approximately 50 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (can be optimized).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

4. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_dilute Dilute to 50 µg/mL prep_stock->prep_dilute prep_filter Filter (0.45 µm) prep_dilute->prep_filter hplc_inject Inject Sample prep_filter->hplc_inject hplc_separate Separate on CSP hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate data_calculate Calculate Resolution (Rs) data_integrate->data_calculate

Experimental workflow for direct chiral HPLC separation.
Protocol 2: Indirect GC Separation via Derivatization

This protocol outlines an indirect method involving derivatization for the separation of 2-hydroxybutyric acid enantiomers on an achiral GC column.[4]

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Achiral GC Column: e.g., DB-5 or DB-17.[4]

  • Derivatizing Agent: (S)-(+)-3-methyl-2-butanol and Trifluoroacetic Anhydride (TFAA).

  • Solvents: Dichloromethane (DCM), anhydrous.

2. Derivatization Procedure:

  • Dissolve 1 mg of racemic 2-hydroxybutyric acid in 1 mL of anhydrous DCM.

  • Add the chiral alcohol, (S)-(+)-3-methyl-2-butanol, followed by TFAA.

  • Heat the reaction mixture to facilitate the formation of diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

3. GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 3°C/min.

  • Carrier Gas: Helium.

  • Detector Temperature: 280°C (FID) or as per MS requirements.

4. Data Analysis:

  • The two diastereomeric derivatives will elute at different retention times.

  • Calculate the resolution (Rs) between the peaks. High resolution values (Rs ≥ 1.4) are achievable with this method.[4]

Data Presentation

Table 1: Example HPLC Separation Data for 2-Hydroxybutyric Acid Isomers

ParameterValue
Column Polysaccharide-based CSP
Mobile Phase n-Hexane:2-Propanol:TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 9.8 min
Resolution (Rs) > 1.5

Table 2: Example GC Separation Data for Derivatized 2-Hydroxybutyric Acid Isomers

ParameterValue
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Oven Program 60°C (2 min), then 3°C/min to 280°C
Derivative O-TFA-(S)-(+)-3-methyl-2-butyl ester
Retention Time (Diastereomer 1) ~20.5 min
Retention Time (Diastereomer 2) ~21.2 min
Resolution (Rs) ≥ 1.4

Note: The data presented are representative and may vary depending on the specific instrument and experimental conditions.

References

troubleshooting poor peak shape in (S)-2-Hydroxybutyric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the analysis of (S)-2-Hydroxybutyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor peak shape, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a chiral organic acid, a stereoisomer of 2-hydroxybutyric acid. It is an important metabolite and can serve as a biomarker for various metabolic conditions. Accurate and reliable analysis of the specific (S)-enantiomer is crucial in metabolomics, clinical diagnostics, and pharmaceutical development to understand its physiological roles and to ensure the stereochemical purity of drug products.

Q2: What are the common chromatographic techniques used for the analysis of this compound?

Due to its polar nature and low volatility, this compound is typically analyzed using either Gas Chromatography (GC) following a derivatization step or by High-Performance Liquid Chromatography (HPLC). Chiral columns or chiral derivatizing agents are necessary to separate it from its (R)-enantiomer.

Q3: Why is derivatization often required for the GC analysis of this compound?

Derivatization is a crucial step in the GC analysis of non-volatile compounds like this compound.[1] It converts the polar hydroxyl and carboxyl groups into less polar, more volatile, and thermally stable derivatives, such as trimethylsilyl (TMS) esters.[2] This chemical modification is essential for obtaining good peak shape and sensitivity in GC.[1]

Q4: What are the main causes of poor peak shape in the analysis of this compound?

Poor peak shapes, such as peak tailing, fronting, or splitting, can arise from various factors related to the sample, the mobile phase or carrier gas, the stationary phase (column), or the instrument hardware. For an acidic compound like this compound, secondary interactions with the stationary phase are a common cause of peak tailing.[3]

Q5: How does the mobile phase pH affect the peak shape of this compound in HPLC?

The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds.[4] For acidic analytes like this compound, a mobile phase pH below its pKa will keep the molecule in its neutral, un-ionized form, which generally results in better retention and more symmetrical peaks on a reversed-phase column.[5][6] If the pH is close to the pKa, both the ionized and un-ionized forms of the acid may exist, leading to peak distortion.[7]

Troubleshooting Guides for Poor Peak Shape

Poor peak shape can significantly compromise the accuracy and precision of your analytical results. Below are troubleshooting guides for common peak shape problems encountered during the analysis of this compound.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_column Check Column Condition start->check_column column_issue Column Contamination or Degradation check_column->column_issue Yes mobile_phase_check Review Mobile Phase / Carrier Gas check_column->mobile_phase_check No flush_column Flush or Replace Column column_issue->flush_column end Symmetrical Peak Achieved flush_column->end ph_issue Incorrect pH (HPLC) mobile_phase_check->ph_issue HPLC gas_issue Gas Leak or Impurity (GC) mobile_phase_check->gas_issue GC sample_check Examine Sample Preparation mobile_phase_check->sample_check No adjust_ph Adjust pH (typically 2-3 for acidic compounds) ph_issue->adjust_ph adjust_ph->end check_leaks Check for Leaks / Purify Gas gas_issue->check_leaks check_leaks->end solvent_mismatch Sample Solvent / Mobile Phase Mismatch sample_check->solvent_mismatch Yes overload Sample Overload sample_check->overload Yes system_check Inspect HPLC/GC System sample_check->system_check No dissolve_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp dissolve_in_mp->end dilute_sample Dilute Sample overload->dilute_sample dilute_sample->end extra_column_volume Extra-Column Volume system_check->extra_column_volume Yes detector_issue Detector Contamination system_check->detector_issue Yes optimize_tubing Use Shorter / Narrower Tubing extra_column_volume->optimize_tubing optimize_tubing->end clean_detector Clean Detector Cell detector_issue->clean_detector clean_detector->end

Caption: A step-by-step guide to troubleshooting peak tailing.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions (HPLC) The acidic nature of this compound can lead to secondary interactions with active silanol groups on the silica-based stationary phase, causing peak tailing.[8]- Use a high-purity, end-capped column. - Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[6] - Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%), although this is less common with modern columns.[8]
Column Contamination or Degradation Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing. The stationary phase can also degrade over time.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the column.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Reduce the injection volume or dilute the sample.
Extra-Column Band Broadening Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.- Use tubing with a smaller internal diameter and shorter length. - Ensure all fittings are properly connected to minimize dead volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape.- Whenever possible, dissolve the sample in the initial mobile phase.[9] - If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Active Sites in GC System For GC analysis, active sites in the injector liner or at the head of the column can interact with the analyte, causing tailing.- Use a fresh, deactivated injector liner. - Trim a small portion (e.g., 10-20 cm) from the front of the GC column.
Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more gradually than the trailing edge.

Potential Cause Description Recommended Solution(s)
Sample Overload This is a common cause of peak fronting, where the concentration of the analyte is too high for the column's capacity.- Dilute the sample or reduce the injection volume.
Low Temperature Insufficient temperature can lead to poor sample volatilization in GC or slow kinetics in HPLC.- Increase the injector and/or column temperature in GC. - In HPLC, increasing the column temperature can sometimes improve peak shape.
Sample Solubility Issues If the analyte is not fully soluble in the mobile phase, it can cause peak fronting.- Ensure the sample is completely dissolved. - Consider changing the sample solvent to one that is more compatible with the mobile phase.
Column Collapse A collapsed column bed can lead to peak fronting.- This is a serious issue that usually requires column replacement.
Peak Splitting

Peak splitting appears as two or more peaks for a single analyte.

Potential Cause Description Recommended Solution(s)
Column Contamination A partially blocked frit or contamination at the head of the column can cause the sample to be introduced unevenly, leading to a split peak.- Reverse flush the column (if permissible by the manufacturer). - Replace the column inlet frit. - Use a guard column to prevent contamination.
Injection Solvent Effects Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate or band incorrectly at the head of the column.- Dissolve the sample in the mobile phase. - If a stronger solvent must be used, reduce the injection volume.
Co-elution with an Interfering Compound What appears to be a split peak may actually be two different compounds that are not fully resolved.- Adjust the mobile phase composition, gradient, or temperature to improve separation. - Use a mass spectrometer to check for the presence of multiple components under the peak.
Improperly Packed Column A void or channel in the column packing can lead to peak splitting.- This typically requires replacing the column.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Analysis of this compound

This protocol outlines a direct method for the chiral separation of 2-hydroxybutyric acid enantiomers using a chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®)

  • This compound standard

  • Mobile phase solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

2. Chromatographic Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., CHIRALPAK® AD-H)
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-hydroxybutyric acid in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, perform a suitable extraction and dilute the final extract in the mobile phase.

Protocol 2: GC-MS Analysis of this compound via Derivatization

This protocol describes the analysis of this compound by GC-MS after derivatization to form volatile esters. To achieve chiral separation on an achiral column, a chiral derivatizing agent can be used.

1. Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Achiral capillary column (e.g., DB-5 or HP-5MS)

  • This compound standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS for achiral analysis, or a chiral derivatizing agent like (S)-(+)-2-butanol for chiral analysis)

  • Extraction solvent (e.g., ethyl acetate)

2. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma or urine), add an internal standard.

  • Acidify the sample with an appropriate acid (e.g., HCl).

  • Extract the 2-hydroxybutyric acid with an organic solvent like ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • To the dried residue, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[2]

3. GC-MS Conditions:

Parameter Condition
Column e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Oven Program Initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500 or Selected Ion Monitoring (SIM)

Visualizations

Principle of Chiral Separation on a Chiral Stationary Phase (CSP)

G Chiral Separation on a CSP cluster_1 Chiral Stationary Phase r_enantiomer R-enantiomer csp Chiral Selector r_enantiomer->csp Forms transient diastereomeric complex s_enantiomer S-enantiomer s_enantiomer->csp Forms transient diastereomeric complex interaction_s Stronger Interaction (S-enantiomer) interaction_r Weaker Interaction (R-enantiomer)

References

Technical Support Center: Enhancing the Sensitivity of (S)-2-Hydroxybutyric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of (S)-2-Hydroxybutyric acid (2-HB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. (S)-2-HB is an important biomarker for metabolic stress, insulin resistance, and mitochondrial dysfunction, making its accurate and sensitive quantification crucial for research and clinical applications.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound?

A1: The most common and robust methods for quantifying (S)-2-HB are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] GC-MS is a well-established technique but requires a chemical derivatization step to make 2-HB volatile.[4] LC-MS/MS has gained prominence for its high specificity and sensitivity, particularly for analyzing non-volatile compounds in complex biological fluids, often with simpler sample preparation.[4][5] Enzymatic assays are also available and offer a simpler, faster alternative for routine quantification in clinical settings.[6][7]

Q2: What are the main challenges in quantifying (S)-2-HB?

A2: Researchers face several key challenges:

  • Chirality: 2-HB has two mirror-image forms, or enantiomers ((S)- and (R)-), which can be difficult to separate using standard analytical methods.[3] Specific chiral separation techniques are necessary to quantify the biologically active (S)-enantiomer.

  • Isomeric Interference: 2-HB has isomers like 3-hydroxybutyric acid (β-hydroxybutyrate) that can interfere with quantification if not properly separated chromatographically.[3]

  • Matrix Effects: When analyzing biological samples (plasma, serum, urine) with LC-MS/MS, other molecules in the sample can interfere with the ionization of 2-HB, leading to inaccurate results (ion suppression or enhancement).[8]

  • Low Volatility: For GC-MS analysis, the polar nature and low volatility of 2-HB necessitate a chemical derivatization step to make it suitable for gas chromatography.[9]

Q3: How can I specifically detect the (S)-enantiomer of 2-Hydroxybutyric acid?

A3: To distinguish between the (S) and (R) enantiomers, a chiral separation strategy is required. Two primary approaches are used in GC-MS:

  • Diastereomeric Derivatization: The 2-HB enantiomers are reacted with a single, pure chiral derivatizing agent. This creates diastereomers, which have different physical properties and can be separated on a standard (achiral) GC column.[9][10] For example, using (S)-(+)-3-methyl-2-butanol for esterification creates diastereomers that can be resolved.[11]

  • Chiral Column Chromatography: The 2-HB is first derivatized with a standard (achiral) agent to increase volatility, and the resulting derivatives are then separated on a specialized chiral GC column.[9]

Q4: What is a suitable internal standard for quantitative analysis by mass spectrometry?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 2-Hydroxybutyric-d3 acid.[3][4] A SIL internal standard co-elutes with the target analyte and is affected by matrix effects in the same way, allowing for accurate correction of signal suppression or enhancement and improving the precision and accuracy of quantification.[8]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

LC-MS/MS Troubleshooting

Question: I am observing low sensitivity or poor signal-to-noise for my 2-HB peak. What are the likely causes and solutions?

Answer: This is a common issue, often related to matrix effects or suboptimal instrument settings.

  • Cause 1: Matrix Suppression. Co-eluting compounds from your sample, especially phospholipids in plasma or serum, can interfere with the ionization of 2-HB in the mass spectrometer's source, reducing its signal.[8]

    • Solution 1: Optimize Sample Preparation. The most effective strategy is to remove interferences before analysis. Use techniques like liquid-liquid extraction, solid-phase extraction (SPE), or phospholipid removal plates.[8]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., 2-HB-d3) experiences the same matrix effects as the analyte, allowing for accurate correction.[8]

    • Solution 3: Dilute the Sample. Diluting your sample can reduce the concentration of interfering components. However, ensure the 2-HB concentration remains within the linear range of your assay.[3]

  • Cause 2: Inefficient Ionization. The parameters of your ion source may not be optimal for 2-HB.

    • Solution: Optimize mass spectrometer source parameters, such as gas flows, temperature, and spray voltage, to maximize the signal for 2-HB.[3]

  • Cause 3: Suboptimal MS/MS Transition. The selected precursor and product ions (MRM transition) may not be the most intense or specific.

    • Solution: Infuse a pure standard of 2-HB and perform a product ion scan to confirm and select the most intense and specific MRM transition for quantification.[3]

Question: My results show high variability and poor precision. What should I investigate?

Answer: High variability often points to inconsistencies in sample handling or instrument stability.

  • Cause 1: Inconsistent Sample Preparation. Manual steps like pipetting and extraction can introduce variability.

    • Solution: Ensure all pipettes are calibrated and use consistent, precise techniques for all samples and standards. Automating sample preparation can significantly improve precision.

  • Cause 2: Analyte Instability. 2-HB concentrations can change if samples are not stored or handled properly.[3]

    • Solution: Store biological samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[12][13] Keep samples on ice during preparation.

  • Cause 3: Instrument Instability. Fluctuations in the LC pumps or MS detector can cause variable results.

    • Solution: Monitor the stability of the LC system (e.g., pump pressure) and the MS signal. If instability is observed, perform system maintenance as recommended by the manufacturer.[3]

GC-MS Troubleshooting

Question: My derivatization seems incomplete, leading to poor peak shape and low signal. How can I improve it?

Answer: Incomplete derivatization is a frequent problem in GC-MS analysis of polar analytes like 2-HB.

  • Cause 1: Inactive Reagent. Derivatization reagents, particularly silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are sensitive to moisture.

    • Solution: Use fresh, high-quality derivatization reagents. Store them in a desiccator and handle them under anhydrous conditions (e.g., under a stream of nitrogen) to prevent degradation from air moisture.

  • Cause 2: Suboptimal Reaction Conditions. The reaction may not have gone to completion.

    • Solution: Ensure the reaction is carried out for the recommended time and at the correct temperature (e.g., 60-80°C for 15-30 minutes for silylation).[9] Ensure the sample extract is completely dry before adding the derivatization reagent, as water will consume the reagent.[9]

  • Cause 3: Interfering Substances. Other molecules in the sample extract may react with the derivatization agent, reducing its availability for 2-HB.

    • Solution: Improve the sample cleanup procedure to remove potential interferences before the derivatization step.

Section 3: Quantitative Data Summary

The sensitivity of 2-HB detection can vary significantly based on the chosen method, sample matrix, and preparation protocol. The table below summarizes reported performance data from various studies.

AnalyteMatrixMethodDerivatizationLimit of Quantification (LOQ)Reference
2-Hydroxybutyric acidHuman PlasmaLC-MS/MSNone0.500 µg/mL[14]
2-Hydroxybutyric acidHuman SerumGC-MSBSTFA:TMCS5 µM[13]
2-Hydroxy-4-(methylthio)butanoic acidBovine SerumESI-MS-MSNone1 ng/mL[15]

Section 4: Detailed Experimental Protocols

Protocol 1: Quantification of 2-HB in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for analyzing small polar metabolites in biological fluids.[4][14]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 50 µL of an internal standard solution (e.g., 2-hydroxybutyric-d3 acid in water).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase is used to elute 2-HB and separate it from isomers.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for 2-HB and its internal standard.

Protocol 2: Chiral Separation of 2-HB Enantiomers by GC-MS

This protocol uses a diastereomeric derivatization approach to separate the (S) and (R) enantiomers on a standard achiral column.[11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of serum, add an internal standard.

    • Acidify the sample to pH < 2 by adding 90 µL of 5 M HCl. This protonates the acid for efficient extraction.

    • Add 4 mL of an organic solvent like ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 2500 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Two-Step):

    • Step 1: Esterification with a Chiral Alcohol. To the dried residue, add 200 µL of a chiral alcohol, such as (S)-(+)-3-methyl-2-butanol, and a catalytic amount of thionyl chloride (SOCl₂).

    • Seal the vial and heat at 100°C for 1 hour.

    • Evaporate the excess reagent under nitrogen.

    • Step 2: Silylation. To the dried ester, add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: Standard non-polar column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10-20°C/min to 300°C.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HB diastereomers for the highest sensitivity.

Section 5: Visualizations

The following diagrams illustrate key workflows and concepts for 2-HB analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Serum, Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle lcms LC-MS/MS Analysis protein_precip->lcms derivatization Derivatization (e.g., Silylation) lle->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: General experimental workflows for 2-HB analysis via LC-MS/MS and GC-MS.

G problem Problem: Low Sensitivity in LC-MS/MS cause1 Cause: Matrix Effects? problem->cause1 cause2 Cause: Poor Ionization? problem->cause2 cause3 Cause: Suboptimal MRM? problem->cause3 solution1 Solution: - Improve Sample Cleanup - Use SIL-IS - Dilute Sample cause1->solution1 Yes solution2 Solution: Optimize Source Parameters (Gas, Temp, Voltage) cause2->solution2 Yes solution3 Solution: Perform Product Ion Scan to Confirm Transition cause3->solution3 Yes

Caption: Troubleshooting logic for low sensitivity in LC-MS/MS analysis of 2-HB.

G stress Metabolic Stress (e.g., Insulin Resistance) homocysteine L-Threonine / Homocysteine stress->homocysteine upregulates transsulfuration akb α-Ketobutyrate homocysteine->akb produces cysteine Cysteine homocysteine->cysteine converted via cystathionine s2hb This compound akb->s2hb reduced to akb->cysteine by-product of pathway gsh Glutathione (GSH) Synthesis cysteine->gsh detox Detoxification & Oxidative Stress Response gsh->detox

Caption: Simplified metabolic pathway showing the production of (S)-2-HB under metabolic stress.

References

matrix effects in the analysis of (S)-2-Hydroxybutyric acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of (S)-2-Hydroxybutyric acid (2-HB) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal response (ion suppression) or an increase in signal response (ion enhancement).[1] In the analysis of 2-HB from complex biological samples like plasma or serum, matrix effects can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]

Q2: What are the common sources of matrix effects in biological samples for 2-HB analysis?

A: The most prevalent sources of matrix effects in biological matrices such as plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[1]

  • Salts and Buffers: High concentrations of salts can interfere with droplet formation and evaporation in the ion source.[1][2]

  • Proteins: Residual proteins remaining after sample preparation can interfere with the ionization process.[1][2]

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules present in the biological matrix can co-elute with 2-HB and cause interference.[1]

Q3: How can I detect the presence of matrix effects in my assay for this compound?

A: Two widely used methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[1]

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[1] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the analyte in a pure solvent at the same concentration.[1] The matrix effect can then be calculated as a percentage.

Troubleshooting Guide

Issue 1: Significant ion suppression is observed for this compound, leading to low sensitivity.

  • Cause: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's source.[1] In biological samples, phospholipids are a major contributor to ion suppression.[1]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy to mitigate matrix effects is to remove interfering components before analysis.[1]

      • Phospholipid Removal (PLR) Plates/Cartridges: These are highly effective in selectively removing phospholipids, with reported removal rates of over 99%.[1] This can significantly enhance assay sensitivity and reproducibility.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to simple protein precipitation.

      • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating 2-HB from interfering matrix components.

    • Chromatographic Separation: Optimize the LC method to separate 2-HB from co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Hydroxybutyric acid-d3, is the ideal internal standard as it co-elutes with the analyte and is affected by matrix effects to the same degree. This allows for accurate correction of signal suppression or enhancement.[1]

Issue 2: Results for this compound are not reproducible between different sample lots.

  • Cause: Variability in the matrix composition between different samples or batches can lead to inconsistent matrix effects, resulting in poor reproducibility.

  • Solutions:

    • Implement a Robust Sample Preparation Method: Employing methods that efficiently remove a wide range of interferences, such as phospholipid removal or SPE, will yield more consistent results across different lots.[1] Protein precipitation alone is often insufficient for removing phospholipids and can lead to variability.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting variability introduced by matrix effects.[1]

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for the analysis of small molecules like this compound in biological samples.

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Relative Matrix Effect (%)
Protein Precipitation (PPT) 85-1000-3050-150
Liquid-Liquid Extraction (LLE) 70-9570-9080-120
Solid-Phase Extraction (SPE) 80-10085-9990-110
Phospholipid Removal (PLR) 90-100>9995-105

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using a Phospholipid Removal Plate

  • Sample Pre-treatment: To 50 µL of plasma or serum, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.

  • Phospholipid Removal: Transfer the supernatant to a well of a phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to pass the sample through the sorbent.

  • Collection: Collect the clean filtrate in a 96-well plate.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.[1]

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from a low to a high organic phase is used to elute 2-HB and separate it from other components.[1]

  • Injection Volume: 5-10 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 103 -> Product ion (Q3) m/z 57.

    • Internal Standard (e.g., d3-2-HB): Precursor ion (Q1) m/z 106 -> Product ion (Q3) m/z 60. (Note: Specific MRM transitions should be optimized by infusing the pure standard.)[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add SIL-IS in Acetonitrile sample->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge plr_plate Phospholipid Removal Plate centrifuge->plr_plate collect Collect Clean Filtrate plr_plate->collect lc_injection Inject into LC-MS/MS collect->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (ESI-, MRM) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for 2-HB analysis.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Poor Sensitivity or Reproducibility? check_matrix_effects Evaluate Matrix Effects (Post-Column Infusion / Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed? check_matrix_effects->matrix_effects_present optimize_sample_prep Optimize Sample Prep (PLR, SPE, LLE) matrix_effects_present->optimize_sample_prep Yes no_matrix_effects Check Other Parameters (e.g., Instrument Performance) matrix_effects_present->no_matrix_effects No use_sil_is Use Stable Isotope-Labeled IS optimize_sample_prep->use_sil_is optimize_lc Optimize Chromatography use_sil_is->optimize_lc revalidate Re-validate Assay optimize_lc->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Accurate Quantification of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxybutyric acid (2-HB). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the accurate measurement of 2-HB, with a specific focus on overcoming isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxybutyric acid and why is its accurate measurement important?

A1: 2-hydroxybutyric acid (2-HB) is a small organic acid that is emerging as a significant early biomarker for insulin resistance and type 2 diabetes.[1][2] Its precise and accurate quantification in biological samples like plasma, serum, and urine is crucial for clinical research, diagnosing metabolic disorders, and developing new therapeutics.[2]

Q2: What are the primary analytical challenges when quantifying 2-HB?

A2: The main challenges in quantifying 2-HB include:

  • Isomeric Interference: 2-HB has structural isomers, most notably 3-hydroxybutyric acid (BHB) and 4-hydroxybutyric acid (GHB), which can co-elute and have similar mass-to-charge ratios, leading to inaccurate measurements if not properly separated.[2][3]

  • Chirality: 2-HB exists as two enantiomers (D- and L-forms) that are difficult to distinguish with routine analytical methods but may have different biological activities.[2][4]

  • Matrix Effects: Complex biological samples can contain substances that suppress or enhance the ionization of 2-HB in a mass spectrometer, affecting accuracy.[2][5]

  • Endogenous Presence: Because 2-HB is naturally present in biological samples, obtaining a true blank matrix for creating calibration curves is a challenge.[2]

Q3: What are the most common analytical techniques used to measure 2-HB and its isomers?

A3: The most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • GC-MS is a well-established technique but requires a chemical derivatization step to make non-volatile compounds like 2-HB volatile enough for analysis.[1][6]

  • LC-MS/MS offers high sensitivity and specificity and can separate 2-HB from its isomers without derivatization, although derivatization can be used to enhance separation and sensitivity.[4][7]

Q4: Why is derivatization often necessary for the analysis of hydroxybutyric acids?

A4: Derivatization is a chemical modification of the analyte and is used for several reasons:

  • For GC-MS: It increases the volatility of hydroxybutyric acids, allowing them to be analyzed by gas chromatography.[1][6] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • For LC-MS: Chiral derivatization can be used to separate enantiomers (D/L forms) on a standard, non-chiral column.[4] It can also improve chromatographic retention and detection sensitivity.[4][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of 2-hydroxybutyric acid.

Issue 1: Poor chromatographic resolution between 2-HB and 3-HB peaks.

  • Question: My 2-HB and 3-HB peaks are overlapping. How can I improve their separation?

  • Answer: Poor resolution between isomers is a common problem.[9] Here are several approaches to resolve this:

    • Optimize LC Method:

      • Column Choice: Ensure you are using a column with appropriate selectivity. A standard C18 column can work, but for challenging separations, consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better separation for polar compounds.[10][11]

      • Mobile Phase: Adjust the mobile phase composition and gradient. A slow, shallow gradient can often improve the resolution of closely eluting peaks.[12]

      • Flow Rate: Decrease the flow rate. This generally increases retention time and can lead to better peak separation.[12]

    • Optimize GC Method:

      • Temperature Program: Modify the oven temperature program. A slower temperature ramp can enhance the separation of isomers.[1]

      • Column Choice: Using a longer column or a column with a different stationary phase can improve resolution.[13]

    • Derivatization: For GC-MS, ensure the derivatization reaction has gone to completion. For LC-MS, consider a chiral derivatization strategy, which can significantly improve the separation of not only structural isomers but also enantiomers on a standard C18 column.[4]

Issue 2: Poor peak shape (tailing or fronting).

  • Question: The peak for 2-HB is tailing (or fronting), which is affecting my integration and quantification. What could be the cause?

  • Answer: Poor peak shape can be caused by several factors related to the sample, column, or instrument.[14][15]

    • Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting.[14] Try diluting your sample or reducing the injection volume.[3]

    • Column Degradation: The column's stationary phase can degrade over time, especially when using aggressive mobile phases. A blocked inlet frit is also a common cause of peak distortion.[14] Try flushing the column or, if the problem persists, replace it.[9]

    • Mobile Phase pH: An incorrect mobile phase pH can cause peak tailing for acidic compounds like 2-HB. Ensure the pH is adjusted to keep the analyte in a single ionic state.[3]

    • Secondary Interactions: Active sites on the column packing can cause tailing. This is more common with older columns.

Issue 3: Low sensitivity or poor signal-to-noise ratio.

  • Question: I am not getting a strong enough signal for 2-HB, especially at low concentrations. How can I improve sensitivity?

  • Answer: Low sensitivity can be a result of matrix effects, inefficient ionization, or suboptimal instrument parameters.[2][3]

    • Matrix Effects: Biological matrices often contain phospholipids and salts that can suppress the ionization of the target analyte.[5] Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or phospholipid removal plates can be very effective.[5]

    • Optimize MS Parameters: Tune the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for 2-HB.[3] Ensure you are using the optimal multiple reaction monitoring (MRM) transitions.[2]

    • Derivatization: Chemical derivatization can introduce easily ionizable groups to the 2-HB molecule, which can significantly enhance the MS signal.[4][16]

Issue 4: Inconsistent or non-reproducible results.

  • Question: My quantification results for 2-HB are varying significantly between runs. What is causing this lack of reproducibility?

  • Answer: Poor reproducibility can stem from variability in sample preparation, instrument performance, or the use of an inappropriate internal standard.[9]

    • Internal Standard: The most critical factor for accurate quantification is the use of a stable isotope-labeled (SIL) internal standard, such as 2-hydroxybutyric-d3 acid.[2][5] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects and instrument variability, allowing for reliable correction.[5]

    • Sample Preparation: Ensure your sample preparation steps, such as protein precipitation or extraction, are consistent and precise for all samples, standards, and quality controls.[2]

    • Instrument Stability: Check for fluctuations in LC pump pressure, column temperature, and MS detector response.[15]

Troubleshooting Flowchart

This diagram provides a logical workflow for troubleshooting common issues in 2-HB analysis.

G cluster_start Start: Analytical Issue cluster_issues Problem Identification cluster_solutions_res Resolution Solutions cluster_solutions_shape Peak Shape Solutions cluster_solutions_signal Sensitivity Solutions cluster_end Outcome start Identify Problem PoorRes Poor Peak Resolution? start->PoorRes No BadShape Poor Peak Shape? start->BadShape Yes LowSignal Low Sensitivity? start->LowSignal Maybe PoorRes->BadShape No OptoLC Optimize LC/GC Method (Gradient, Flow, Temp) PoorRes->OptoLC Yes BadShape->LowSignal No Dilute Dilute Sample / Reduce Volume BadShape->Dilute Yes CleanSample Improve Sample Cleanup (e.g., SPE, PL-Removal) LowSignal->CleanSample Yes ChangeCol Change Column (e.g., HILIC, Chiral) OptoLC->ChangeCol Deriv Use Derivatization ChangeCol->Deriv end_node Problem Resolved Deriv->end_node CheckCol Check/Replace Column & Frit Dilute->CheckCol AdjustpH Adjust Mobile Phase pH CheckCol->AdjustpH AdjustpH->end_node TuneMS Optimize MS Parameters CleanSample->TuneMS UseSIL Use Stable Isotope IS TuneMS->UseSIL UseSIL->end_node

Caption: Troubleshooting workflow for 2-HB analysis.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS and GC-MS methods used to separate and quantify hydroxybutyric acid isomers.

Table 1: Example LC-MS/MS Method Parameters

Parameter Setting Purpose
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) Separation of analytes
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of mobile phase
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component of mobile phase
Flow Rate 0.3 - 0.5 mL/min Controls retention time and resolution
Ionization Mode ESI Negative Forms negative ions for MS detection
MRM Transition (2-HB) e.g., m/z 103 -> 57 Specific parent-daughter ion transition for quantification
MRM Transition (2-HB-d3) e.g., m/z 106 -> 60 Transition for the internal standard

Data compiled from references[2][7].

Table 2: Example GC-MS Method Parameters

Parameter Setting Purpose
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar Separation of derivatized analytes
Injector Temp 250°C Vaporization of the sample
Oven Program Start at 60°C, ramp to 300°C at 20°C/min Controls separation based on volatility
Derivatization Agent BSTFA with 1% TMCS Increases volatility of 2-HB
Ionization Mode Electron Ionization (EI) at 70 eV Fragmentation of analytes
Acquisition Mode Selected Ion Monitoring (SIM) Monitors specific ions for quantification
Characteristic Ion m/z 233 (for TMS derivative) Fragment ion used for detection[6][17]

Data compiled from references[1][6][18].

Experimental Protocols

Protocol 1: 2-HB Quantification in Human Plasma by LC-MS/MS

This protocol describes a common method for quantifying 2-HB using protein precipitation for sample cleanup.

  • Sample Preparation (Protein Precipitation)

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., 2-HB-d3).[2]

    • Vortex the mixture for 1 minute to precipitate proteins.[2]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a new tube or well in a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[2]

  • LC-MS/MS Analysis

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Perform the analysis using parameters similar to those outlined in Table 1. A gradient elution is typically used, starting with a high aqueous composition and ramping to a high organic composition to elute the analytes.[5]

    • Quantify the 2-HB concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (50 µL) AddIS 2. Add Acetonitrile + IS Plasma->AddIS Vortex 3. Vortex (Precipitate Proteins) AddIS->Vortex Centrifuge 4. Centrifuge (10,000 x g) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Acquire 9. Acquire Data (MRM Mode) Inject->Acquire Quantify 10. Quantify vs. Calibration Curve Acquire->Quantify

Caption: Workflow for 2-HB analysis by LC-MS/MS.

Protocol 2: 2-HB Quantification in Human Serum by GC-MS

This protocol involves liquid-liquid extraction followed by chemical derivatization to prepare 2-HB for GC-MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization)

    • To a 300 µL aliquot of serum in a glass tube, add an internal standard (e.g., 2-HB-d3).[18]

    • Acidify the sample by adding 90 µL of 5 M HCl.[18]

    • Add 4 mL of ethyl acetate and vortex for 2 minutes to perform a liquid-liquid extraction.[2]

    • Centrifuge at 2,500 x g for 10 minutes to separate the layers.[2]

    • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.[2]

    • To the dried extract, add 100 µL of ethyl acetate and 100 µL of a derivatizing agent such as BSTFA with 1% TMCS.[6]

    • Cap the tube immediately, vortex, and incubate at room temperature for 15 minutes or as specified by the method (e.g., 55°C for 30 min).[6]

    • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.[6]

  • GC-MS Analysis

    • Inject the derivatized sample into the GC-MS system.

    • Perform the analysis using parameters similar to those outlined in Table 2.

    • Quantify using the peak area ratio of the characteristic ion of the derivatized 2-HB to its corresponding internal standard.

References

stability of (S)-2-Hydroxybutyric acid in stored biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-2-Hydroxybutyric acid (also known as α-hydroxybutyrate or 2-HB) in stored biological samples. Accurate quantification of this emerging biomarker for insulin resistance and metabolic stress is critically dependent on proper sample handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in plasma and serum?

For long-term storage, it is recommended to store plasma and serum samples at -80°C.[1] While the related ketone body, β-hydroxybutyrate, has shown stability at -20°C, storage at -80°C is the standard for metabolomics studies to minimize the risk of degradation of a wide range of analytes over extended periods.[1][2]

Q2: How stable is this compound in serum and plasma at refrigerator temperature (4°C)?

This compound is stable in serum and plasma for up to 46 hours when stored at 4°C, with over 90% of the analyte remaining intact.[3] For storage exceeding 24-48 hours, freezing is recommended.[1]

Q3: Can I freeze and thaw my samples multiple times without affecting this compound concentrations?

Yes, studies have shown that this compound is stable through at least three freeze-thaw cycles in serum and plasma.[1][3] However, to maintain the integrity of other metabolites in the sample, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.[2]

Q4: What are the best anticoagulants to use for plasma collection for this compound analysis?

Both EDTA and heparin are suitable anticoagulants for collecting blood for this compound analysis.[1] Studies have shown no significant differences in its levels between serum and EDTA plasma.[1]

Q5: How stable is this compound in urine samples?

While specific long-term stability data for this compound in urine is limited, general recommendations for urinary metabolite stability suggest that samples can be stored at 4°C for up to 48 hours or at room temperature (22°C) for up to 24 hours without significant changes to most metabolites.[4] For long-term storage, urine samples should be frozen at -80°C.[5][6] The use of preservatives like thymol may enhance stability if samples cannot be frozen promptly.[4]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity during LC-MS/MS analysis.
  • Potential Cause: Ion suppression due to matrix effects from co-eluting compounds like phospholipids is a common issue in the analysis of biological samples.[7] Inefficient extraction or degradation of the analyte can also lead to low signal intensity.[8]

  • Recommended Solutions:

    • Optimize Sample Preparation: Employ a phospholipid removal plate or a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to effectively remove interfering components.[7]

    • Chromatographic Optimization: Adjust the LC gradient to better separate this compound from matrix components.

    • Sample Dilution: Diluting the sample extract can mitigate matrix effects, although this may compromise the limit of detection.

    • Check Analyte Stability: Ensure that samples have been stored under the recommended conditions and that derivatized samples (for GC-MS) are stable in the autosampler.[8]

Issue 2: High variability in results (poor precision).
  • Potential Cause: Inconsistent sample preparation, inaccurate pipetting, or instability of the analyte in the autosampler can all contribute to poor precision.[8]

  • Recommended Solutions:

    • Standardize Protocols: Ensure that every step of the sample preparation, from extraction to derivatization, is performed consistently with precise timing and temperature control.

    • Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate volume dispensing.

    • Internal Standard: Use a stable isotope-labeled internal standard, such as 2-hydroxybutyrate-d3, added at the very beginning of the sample preparation process to account for variability in extraction and derivatization.[9]

Issue 3: Poor peak shape (tailing or fronting) in GC-MS analysis.
  • Potential Cause: Incomplete derivatization, active sites in the GC liner or column, or column contamination can lead to poor peak shape.[8]

  • Recommended Solutions:

    • Optimize Derivatization: Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out to completion by optimizing the reaction time and temperature.[8]

    • GC System Maintenance: Use a new or deactivated GC liner and trim the analytical column. If contamination is suspected, bake out the column according to the manufacturer's instructions.[8]

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound and related compounds in biological samples.

Table 1: Short-Term and Freeze-Thaw Stability of this compound in Serum and Plasma

MatrixStorage ConditionDurationAnalyte RecoveryReference
Serum4°C46 hours95 ± 4%[3]
Plasma (EDTA)4°C46 hours87 ± 13%[3]
Plasma (Na-citrate)4°C46 hours98 ± 4%[3]
Plasma (Li-heparin)4°C46 hours95 ± 13%[3]
Serum3 Freeze-Thaw Cycles-95 ± 4%[3]
Plasma (EDTA)3 Freeze-Thaw Cycles-86 ± 3%[3]
Plasma (Na-citrate)3 Freeze-Thaw Cycles-96 ± 8%[3]
Plasma (Li-heparin)3 Freeze-Thaw Cycles-100 ± 5%[3]

Table 2: General Recommendations for Long-Term Storage of Metabolites

MatrixRecommended Storage TemperatureRationale
Plasma/Serum-80°CMinimizes degradation of a wide range of metabolites over extended periods.[1][2]
Urine-80°CStandard practice for long-term preservation of urinary metabolites.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol uses a simple protein precipitation method for sample cleanup.

1. Materials and Reagents:

  • Plasma/serum samples, calibrators, and quality controls

  • 2-Hydroxybutyric acid-d3 (internal standard)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution (2-hydroxybutyrate-d3).

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[9]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[9]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 or mixed-mode column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol involves liquid-liquid extraction followed by derivatization.

1. Materials and Reagents:

  • Urine samples

  • 2-hydroxybutyrate-d3 (internal standard)

  • Hydrochloric acid (e.g., 3N HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

2. Sample Preparation:

  • Thaw urine samples and centrifuge to remove particulates.

  • Pipette 100 µL of the urine sample into a glass tube.

  • Add the internal standard solution.

  • Acidify the sample by adding a small volume of HCl.[10]

  • Add 1 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.[10]

  • Transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS to the dried extract.[10]

  • Cap the tube, vortex, and heat at 60-70°C for 20 minutes to complete the derivatization.[10]

  • Cool the sample and transfer it to a GC vial for analysis.

Visualizations

experimental_workflow_lcms LC-MS/MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard (2-HB-d3) sample->add_is precipitate Protein Precipitation (Cold Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM Mode) inject->acquire quantify Quantification acquire->quantify

Caption: LC-MS/MS workflow for this compound analysis.

stability_decision_tree Decision Tree for Sample Storage start Sample Collected (Plasma, Serum, or Urine) q1 Analysis within 48 hours? start->q1 store_fridge Store at 4°C q1->store_fridge Yes q2 Long-term storage needed? q1->q2 No process_now Proceed to Analysis store_fridge->process_now store_frozen Aliquot and Store at -80°C q2->store_frozen Yes q2->process_now No store_frozen->process_now

Caption: Decision tree for optimal sample storage conditions.

References

quality control measures for 2-hydroxybutyric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxybutyric acid (2-HB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is 2-hydroxybutyric acid an important biomarker?

A1: 2-hydroxybutyric acid is gaining attention as an early biomarker for insulin resistance, impaired glucose regulation, and oxidative stress.[1][2][3][4] Elevated levels can indicate metabolic dysregulation, making its accurate quantification crucial in metabolic disease research and drug development.[1][3]

Q2: What are the common analytical methods for quantifying 2-hydroxybutyric acid?

A2: The most prevalent methods for 2-HB quantification are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] GC-MS typically requires a derivatization step to increase the volatility of 2-HB, while LC-MS/MS offers high sensitivity and specificity for direct analysis.[3][5] Enzymatic assays have also been developed.[2]

Q3: Why is an internal standard essential for 2-hydroxybutyric acid analysis?

A3: An internal standard is crucial for accurate quantification because it compensates for variations that can occur during sample preparation and analysis, such as differences in extraction efficiency, injection volume, and instrument response.[6] A stable, isotopically labeled analog of the analyte, like 2-hydroxybutyric-d3 acid, is ideal as it behaves almost identically to the analyte during the analytical process but is distinguishable by the mass spectrometer.[1][6]

Q4: What are the primary challenges in 2-HB quantification?

A4: Key challenges include:

  • Isomeric Interference: 2-HB has isomers like 3-hydroxybutyric acid (beta-hydroxybutyrate) and gamma-hydroxybutyric acid (GHB), which can interfere with accurate quantification if not properly separated chromatographically.[3]

  • Matrix Effects: Biological samples (plasma, serum, urine) are complex and can cause ion suppression or enhancement in mass spectrometry, affecting accuracy and precision.[3][7]

  • Endogenous Presence: As an endogenous metabolite, a true blank matrix is unavailable, which complicates the preparation of calibration standards and quality controls.[3]

  • Sample Stability: The concentration of 2-HB can change if samples are not handled and stored correctly.[3]

Troubleshooting Guides

Chromatographic & Mass Spectrometric Issues
Issue Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.[6] Incompatible mobile phase pH. Sample overload.Use a guard column and ensure robust sample cleanup. Regularly flush the column with a strong solvent.[6] Replace the column if degradation is suspected.[6] Adjust mobile phase pH to ensure 2-HB is in a single ionic state.[3] Reduce injection volume or dilute the sample.[3]
Significant Variability in Retention Times Inaccurate mobile phase preparation (especially pH for buffered phases).[6] Inconsistent column temperature. Pump issues (leaks, bubbles).Ensure consistent and accurate mobile phase preparation.[6] Use a column oven to maintain a stable temperature. Check the pump for leaks and ensure proper degassing of the mobile phase.
Low Sensitivity / Poor Signal-to-Noise Inefficient ionization. Matrix suppression from co-eluting compounds.[7] Suboptimal MS/MS transition.Optimize mass spectrometer source parameters (e.g., temperature, gas flows).[3] Improve sample cleanup to remove interfering matrix components like phospholipids.[3][7] Perform a product ion scan to confirm and optimize MRM transitions.[3]
High Variability in Results (Poor Precision) Inconsistent sample preparation (pipetting, extraction). Instability of 2-HB in the sample or extract. Instrument instability (e.g., pump pressure, spray stability).Ensure consistent and precise pipetting and extraction procedures.[3] Investigate 2-HB stability under your storage and analysis conditions.[3] Check the stability of the LC-MS system.[3]
No Peak Detected Sample degradation. Incorrect MS/MS transition selected. Instrument malfunction.Verify sample integrity and storage conditions.[3] Confirm the precursor and product ions for 2-HB.[3] Troubleshoot the LC-MS/MS system for hardware or software issues.[3]
Pre-Analytical and Sample-Related Issues
Issue Potential Causes Solutions
Inaccurate or Inconsistent Results in Enzymatic Assays Interference from biological matrices (hemolysis, bilirubin, lipids).[8] Improper sample storage leading to degradation.[8] Incorrect assay temperature. Inaccurate pipetting.Perform deproteinization for samples with high protein content.[8] Visually inspect samples for hemolysis, icterus, or lipemia.[8] Store samples at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[8] Ensure all reagents and samples are at the correct temperature for the assay.[8]
Matrix Effects Leading to Ion Suppression Co-eluting compounds from the biological matrix, particularly phospholipids.[7]Optimize sample preparation to remove interferences (e.g., protein precipitation, phospholipid removal plates).[7] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for suppression.[7]

Quantitative Data Summary

Reference Ranges of 2-Hydroxybutyric Acid in Healthy Adults
Population Sample Type Analytical Method Reference Range (µM) Study
Healthy AdultsBloodNot Specified8.0 - 80.0Human Metabolome Database[2]
Healthy AdultsSerumEnzymatic AssayAverage: 46.2 ± 3.4, Median: 41.0 ± 3.4Steiner et al. (2024)[2]
Non-diabetic, non-fastingNot SpecifiedMass SpectrometryMedian: 43Varvel et al. (as cited in Steiner et al., 2024)[2]
Non-diabetic, fastingNot SpecifiedMass SpectrometryMedian: 47Varvel et al. (as cited in Steiner et al., 2024)[2]
Performance Characteristics of Analytical Methods

GC-MS Method Performance

Parameter Value
Linearity50-500 mg/L (R² > 0.99)[9][10]
Inter-day Precision (%CV)1.0 - 12.4%[9][10]
Intra-day Precision (%CV)1.0 - 12.4%[9][10]
LOD (Blood)2 mg/L[9][10]
LLOQ (Blood)7 mg/L[9][10]
Extraction Recovery (Blood)≥ 82%[9][10]

LC-MS/MS Method Performance (Example)

Parameter Value
Linearity Range0.4 - 50 ng/mg (for hair analysis)[11]
LOD0.33 ng/mg (for hair analysis)[11]
LOQ1.2 ng/mg (for hair analysis)[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Hydroxybutyric Acid in Human Serum/Plasma

This protocol is a generalized example based on common procedures.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-hydroxybutyric-d3 acid).[3]

  • Acidify the sample by adding 90 µL of 5 M HCl.[3]

  • Add 4 mL of ethyl acetate and vortex for 2 minutes.[3]

  • Centrifuge at 2500 x g for 10 minutes.[3]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[3]

2. Derivatization (Silylation)

  • To the dried extract, add 80 µL of a silylating agent such as BSTFA with 1% TMCS.[3]

  • Vortex and incubate as required by the specific agent (e.g., microwave irradiation for 2 minutes at 800 W or heating at a specific temperature).[1]

3. GC-MS Analysis

  • GC Column: DB-5 or similar non-polar column.[3]

  • Injection Volume: 1-2 µL.[3]

  • Inlet Temperature: 250°C.[3]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min.[1][3]

Protocol 2: LC-MS/MS Analysis of 2-Hydroxybutyric Acid in Human Plasma

This protocol is a generalized example based on common procedures.[3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., 2-hydroxybutyric-d3 acid).[3]

  • Vortex for 1 minute to precipitate proteins.[3]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[3]

  • Reconstitute the sample in 50-100 µL of the initial mobile phase.[3]

2. LC-MS/MS Analysis

  • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.3-0.5 mL/min.[3]

  • MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[3]

  • MRM Transition for 2-HB: e.g., m/z 103 -> 57.[3]

  • MRM Transition for 2-HB-d3: e.g., m/z 106 -> 60.[3]

Visualizations

Metabolic pathway leading to the formation of 2-Hydroxybutyrate.

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_sample 1. Sample Collection (Serum/Plasma) gcms_is 2. Add Internal Standard gcms_sample->gcms_is gcms_extract 3. Liquid-Liquid Extraction gcms_is->gcms_extract gcms_deriv 4. Derivatization (Silylation) gcms_extract->gcms_deriv gcms_inject 5. GC-MS Injection & Analysis gcms_deriv->gcms_inject lcms_sample 1. Sample Collection (Plasma) lcms_is 2. Add Internal Standard & Precipitating Solvent lcms_sample->lcms_is lcms_precip 3. Protein Precipitation lcms_is->lcms_precip lcms_reconst 4. Evaporate & Reconstitute lcms_precip->lcms_reconst lcms_inject 5. LC-MS/MS Injection & Analysis lcms_reconst->lcms_inject

Comparison of GC-MS and LC-MS/MS analytical workflows for 2-HB.

Troubleshooting_Logic Problem Analytical Problem Encountered (e.g., Poor Peak, Low Signal) CheckSample Step 1: Check Sample Integrity - Storage Conditions? - Freeze-Thaw Cycles? Problem->CheckSample CheckPrep Step 2: Review Sample Prep - Pipetting Accurate? - Extraction Consistent? - Correct IS concentration? CheckSample->CheckPrep Sample OK CheckLC Step 3: Evaluate LC System - Mobile Phase Correct? - Leaks? Pressure Stable? - Column Temp OK? CheckPrep->CheckLC Prep OK CheckMS Step 4: Evaluate MS System - Correct MRM Transition? - Source Parameters Optimized? - System Calibrated? CheckLC->CheckMS LC System OK Resolved Problem Resolved CheckMS->Resolved MS System OK

A logical workflow for troubleshooting analytical issues.

References

Technical Support Center: High-Throughput (S)-2-Hydroxybutyric Acid Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of high-throughput (S)-2-Hydroxybutyric acid ((S)-2-HB) screening.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Issue 1: High Well-to-Well Variability or Inconsistent Results

  • Question: My replicate wells show significant variation, and my results are not consistent across different plates. What could be the cause?

  • Answer: Inconsistent results in high-throughput screening of (S)-2-HB can arise from several factors related to sample handling, assay conditions, and reagent preparation.[1] A systematic approach to troubleshooting is recommended to pinpoint the source of the variability.

    • Sample Quality: The integrity of your biological samples is paramount. Interferences from biological matrices are a common source of error.[1]

      • Hemolysis: The presence of hemoglobin from ruptured red blood cells can interfere with colorimetric and fluorometric assays. Visually inspect samples for a pink or red hue.[1]

      • Lipemia and Icterus: High levels of lipids (cloudy or milky appearance) or bilirubin (yellow color) can also affect assay results.[1]

      • Improper Storage: Degradation of (S)-2-HB can occur with incorrect storage. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles.[1]

    • Assay Conditions:

      • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all reagents and plates are equilibrated to the temperature specified in the protocol before starting the assay.[1]

      • Inaccurate Pipetting: Small volume inaccuracies can lead to large variations in results. Regularly calibrate pipettes and use appropriate pipetting techniques to minimize errors.[1]

    • Reagent Issues:

      • Improper Preparation or Storage: Degradation of the enzyme (e.g., hydroxybutyrate dehydrogenase) or other critical reagents can lead to a decrease in assay sensitivity and performance.[1] Prepare reagents fresh when possible and store them according to the manufacturer's instructions.

Issue 2: Low Signal-to-Background Ratio or High Background Noise

  • Question: My assay window is very narrow, with a low signal-to-background ratio. How can I improve this?

  • Answer: A low signal-to-background ratio can be caused by either a weak signal from the enzymatic reaction or a high background signal.

    • Causes of Weak Signal:

      • Suboptimal Enzyme Concentration: The concentration of the enzyme may be too low. Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.

      • Incorrect Assay Buffer pH or Ionic Strength: The pH and ionic strength of the assay buffer must be optimal for the enzyme's activity.[2]

      • Expired or Degraded Reagents: Ensure that all assay components, especially the enzyme and substrate, are within their expiration dates and have been stored correctly.[2]

    • Causes of High Background:

      • Autofluorescence of Compounds: In screening assays, some test compounds may be inherently fluorescent at the excitation and emission wavelengths used, leading to false-positive signals.[3]

      • Contaminated Reagents or Buffers: Prepare fresh buffers and reagents to avoid contamination that might contribute to the background signal.[2]

      • Non-Specific Binding: In some assay formats, non-specific binding of detection reagents can cause a high background. Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can help reduce this.[2]

Issue 3: Identification of False Positives and False Negatives

  • Question: How can I distinguish between true hits and false positives or negatives in my high-throughput screen?

  • Answer: Differentiating true hits from assay artifacts is a critical step in any HTS campaign.

    • False Positives: These are compounds that appear as active hits but do not actually modulate the target enzyme's activity.

      • Assay Interference: Some compounds can interfere with the detection method itself (e.g., by absorbing light at the detection wavelength or by quenching fluorescence).[3]

      • Counter-screens: Employ orthogonal assays with different detection technologies to confirm initial hits.[3] For example, if the primary assay is colorimetric, a confirmation assay could be based on mass spectrometry.

    • False Negatives: These are active compounds that are missed during the primary screen.

      • Low Potency or Solubility: The compound may have low potency at the screening concentration or may not be soluble in the assay buffer.[3]

      • Quantitative HTS (qHTS): Screening at multiple compound concentrations can help identify compounds with a wider range of potencies.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of this compound in metabolic pathways?

    • A1: this compound is a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis.[4] Elevated levels are often associated with metabolic stress, insulin resistance, and an increased NADH/NAD+ ratio, making it a potential biomarker for these conditions.[5][6][7]

  • Q2: What are the common detection methods for (S)-2-HB in a high-throughput format?

    • A2: The most common high-throughput method is an enzymatic assay, often with a colorimetric or fluorometric readout.[6] These assays typically use a specific dehydrogenase that catalyzes the oxidation of (S)-2-HB, leading to the production of a detectable signal.[7]

  • Q3: Why is sample preparation, such as deproteinization, important?

    • A3: Biological samples like plasma and serum contain high concentrations of proteins that can interfere with enzymatic reactions.[1] Deproteinization removes these proteins, reducing interference and improving the accuracy and consistency of the assay.[1]

  • Q4: How do I choose the optimal substrate concentration for my enzymatic assay?

    • A4: For inhibitor screening, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).[8] This ensures that the assay is sensitive to competitive inhibitors.[8]

  • Q5: What are the key quality control metrics for a high-throughput screening assay?

    • A5: The Z'-factor and the signal-to-background ratio are two critical quality control metrics.[3] A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for high-throughput screening.[3]

Data Presentation

Table 1: Comparison of Analytical Methods for 2-Hydroxybutyrate Quantification

FeatureEnzymatic AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Throughput HighLow to Medium
Specificity Good to ExcellentExcellent
Sensitivity GoodExcellent
Cost LowerHigher
Instrumentation Standard Plate ReaderSpecialized Mass Spectrometer
Sample Prep Simple (Deproteinization)More Complex (Extraction)
Primary Use High-throughput screening, routine analysisGold standard for research, confirmation studies

A study comparing a commercial enzymatic kit with LC-MS/MS found that 86% of the enzymatic assay results were within ±20% of the LC-MS values, indicating good agreement between the methods.[6]

Table 2: Performance Characteristics of a GHB Enzymatic Assay

While this data is for γ-hydroxybutyric acid (GHB), it provides a relevant example of the performance characteristics that can be expected from a well-validated enzymatic assay.

ParameterSerumUrine
Analytical Sensitivity <1.5 mg/L<1.5 mg/L
Functional Sensitivity 4.5 mg/L2.8 mg/L
Linearity 5-250 mg/L5-250 mg/L
Mean Recovery 109%105%
Within-Run Imprecision (CV) <3.8%<4.6%
Total Imprecision (CV) <9.8%<7.9%

Data adapted from a study on an automated GHB enzymatic assay.[9]

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Screening for Inhibitors of (S)-2-HB Production

This protocol is a generalized template and should be optimized for your specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Tris-HCl, pH 8.0).

    • Enzyme Stock Solution: Prepare a concentrated stock of hydroxybutyrate dehydrogenase in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate (e.g., α-ketobutyrate) in the assay buffer.

    • Cofactor Stock Solution: Prepare a stock solution of NADH in assay buffer.

    • Colorimetric Reagent: Prepare the colorimetric reagent according to the manufacturer's instructions. This is often a redox-sensitive dye that changes color upon reduction by NADH.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound (dissolved in DMSO) or DMSO vehicle (for controls) to each well.

    • Add 20 µL of a pre-mixed solution containing the enzyme and the colorimetric reagent in assay buffer.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 15 µL of a pre-mixed solution of the substrate and NADH in assay buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.

    • Stop the reaction by adding a stop solution, if required by the specific assay chemistry.

    • Read the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (no enzyme) and negative (DMSO vehicle) controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Sample Preparation of Plasma for (S)-2-HB Quantification

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation:

    • Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.[10]

    • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.[10]

  • Deproteinization (using a filtration device):

    • Add plasma to a centrifugal filter unit with a molecular weight cutoff of 10 kDa.

    • Centrifuge according to the manufacturer's instructions.

    • The resulting protein-free filtrate is ready for use in the enzymatic assay.

  • Storage: If not used immediately, store the deproteinized plasma at -80°C.

Mandatory Visualization

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Hit Validation Sample_Prep Sample Preparation (e.g., Deproteinization) Reagent_Addition Reagent Addition to Assay Plate Sample_Prep->Reagent_Addition Compound_Plating Compound Plating (Library compounds, Controls) Compound_Plating->Reagent_Addition Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cofactor) Reagent_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance Reading) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (% Inhibition, Z'-factor) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., LC-MS/MS) Hit_Confirmation->Orthogonal_Assay

Caption: High-throughput screening experimental workflow.

S_2_HB_Metabolic_Pathway Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alpha_Ketobutyrate Cysteine Cysteine Cystathionine->Cysteine S_2_HB (S)-2-Hydroxybutyrate alpha_Ketobutyrate->S_2_HB S_2_HB->alpha_Ketobutyrate Glutathione Glutathione Cysteine->Glutathione Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione Increases demand LDH Lactate Dehydrogenase NAD NAD+ LDH->NAD NADH NADH NADH->LDH Increased Ratio

Caption: Metabolic pathway of (S)-2-Hydroxybutyrate synthesis.

Troubleshooting_Logic Start Inconsistent HTS Results Check_Sample Check Sample Quality (Hemolysis, Lipemia, Storage) Start->Check_Sample Sample_OK Sample Quality OK? Check_Sample->Sample_OK Check_Pipetting Verify Pipetting Accuracy (Calibration, Technique) Pipetting_OK Pipetting Accurate? Check_Pipetting->Pipetting_OK Check_Temp Ensure Temperature Stability Temp_OK Temperature Stable? Check_Temp->Temp_OK Check_Reagents Assess Reagent Integrity (Preparation, Age) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Sample_OK->Check_Pipetting Yes Resolve_Sample Resolve Sample Issues (e.g., New Aliquot, Deproteinize) Sample_OK->Resolve_Sample No Pipetting_OK->Check_Temp Yes Resolve_Pipetting Recalibrate Pipettes, Refine Technique Pipetting_OK->Resolve_Pipetting No Temp_OK->Check_Reagents Yes Resolve_Temp Equilibrate Reagents/Plates Temp_OK->Resolve_Temp No Resolve_Reagents Prepare Fresh Reagents Reagents_OK->Resolve_Reagents No End Consistent Results Reagents_OK->End Yes Resolve_Sample->Check_Sample Resolve_Pipetting->Check_Pipetting Resolve_Temp->Check_Temp Resolve_Reagents->Check_Reagents

Caption: Troubleshooting logic for inconsistent HTS results.

References

Validation & Comparative

(S)-2-Hydroxybutyric Acid: A Comparative Guide for the Validation of an Early Biomarker for Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-2-Hydroxybutyric acid's performance as an early biomarker for insulin resistance against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to aid in its validation and application in research and drug development.

Introduction

This compound (2-HB), also known as alpha-hydroxybutyrate, has emerged as a promising early biomarker for insulin resistance (IR) and the subsequent risk of developing Type 2 Diabetes (T2D).[1][2] Unlike traditional markers that primarily reflect hyperglycemia, elevated levels of 2-HB may signify underlying metabolic dysregulation, such as increased lipid oxidation and oxidative stress, even before significant changes in blood glucose are apparent.[1] This makes it a valuable tool for early detection and intervention.[2][3]

The elevation of 2-HB in states of insulin resistance is primarily linked to increased demand for glutathione (GSH) synthesis to counteract oxidative stress, and the catabolism of the amino acids L-threonine and L-methionine.[1][3] Under conditions of metabolic stress and insulin resistance, altered lipid and carbohydrate metabolism contribute to increased oxidative stress, leading to the enhanced production of 2-HB.[3][4]

Performance Comparison

Clinical studies have demonstrated the predictive power of 2-HB for insulin resistance and future dysglycemia. The following tables summarize key quantitative data from various studies, comparing the performance of 2-HB with other relevant states or as a predictor for future metabolic disregulation.

Table 1: Performance of 2-Hydroxybutyric Acid in Predicting Insulin Resistance

Biomarker(s)PopulationEndpointOdds Ratio (per SD increase)95% Confidence Intervalp-valueAUCStudy/Reference
2-Hydroxybutyric Acid (α-HB)Nondiabetic (RISC study)Insulin Resistance2.842.02 - 4.00<0.00010.76Gall WE, et al. PLoS ONE. 2010.[1]

Table 2: Performance of 2-Hydroxybutyric Acid in Predicting Future Dysglycemia and Type 2 Diabetes

Biomarker(s)PopulationEndpointOdds Ratio (per SD increase)95% Confidence IntervalAUC of ModelStudy/Reference
2-HB (α-HB)Nondiabetic (RISC study)Dysglycemia (3-year follow-up)1.251.00 - 1.600.791 (with L-GPC)Gall WE, et al. PLoS ONE. 2010.[1]

Table 3: Plasma/Serum 2-Hydroxybutyric Acid Concentrations and Association with Impaired Glucose Tolerance (IGT)

CohortAssociation with iIGT (Odds Ratio)95% Confidence IntervalP-valueStudy/Reference
RISC2.541.86–3.485E-9[4]
DMVhi2.751.81–4.194E-5[4]
Botnia2.031.65–2.493E-11[4]

Table 4: Urinary 2-Hydroxybutyric Acid Concentrations

PopulationMean Concentration (µg/mL)Range (µg/mL)Study/Reference
Healthy VolunteersNot specified0.10 - 2.68[4]
Diabetic PatientsNot specified0.14 - 124[4]

Signaling Pathways and Metabolic Origin

The metabolic origin of 2-Hydroxybutyric acid is closely tied to pathways that are dysregulated in insulin resistance. Increased oxidative stress, a hallmark of insulin resistance, drives the synthesis of the antioxidant glutathione.[3] This process utilizes amino acids like methionine and threonine, and a byproduct of their catabolism is α-ketobutyrate, which is then converted to 2-HB.[2][5]

cluster_0 Cellular Environment (Insulin Resistance) cluster_1 Metabolic Pathways Increased Oxidative Stress Increased Oxidative Stress Glutathione Synthesis (Upregulated) Glutathione Synthesis (Upregulated) Increased Oxidative Stress->Glutathione Synthesis (Upregulated) Altered Lipid Metabolism Altered Lipid Metabolism Altered Lipid Metabolism->Increased Oxidative Stress Increased Amino Acid Catabolism Increased Amino Acid Catabolism Threonine & Methionine Catabolism Threonine & Methionine Catabolism Increased Amino Acid Catabolism->Threonine & Methionine Catabolism α-ketobutyrate α-ketobutyrate Glutathione Synthesis (Upregulated)->α-ketobutyrate Threonine & Methionine Catabolism->α-ketobutyrate 2-Hydroxybutyric Acid (2-HB) 2-Hydroxybutyric Acid (2-HB) α-ketobutyrate->2-Hydroxybutyric Acid (2-HB) LDH Lactate Dehydrogenase (LDH) Lactate Dehydrogenase (LDH)

Metabolic origin of 2-hydroxybutyric acid.

Experimental Protocols

Accurate quantification of 2-HB is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.[1][4]

Protocol 1: LC-MS/MS Measurement of 2-Hydroxybutyric Acid in Plasma

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-HBA in plasma.[6]

1. Materials and Reagents:

  • 2-Hydroxybutyric acid (analytical standard)

  • 2-Hydroxybutyric acid-d3 (internal standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma

2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and internal standard working solution on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 2-HBA-d3 in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography: A reversed-phase C18 column is suitable for retaining and separating 2-HBA.[6]

  • Tandem Mass Spectrometry (MS/MS): Use Electrospray Ionization (ESI) in Negative Ion Mode.[6] Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.

Protocol 2: GC-MS Measurement of 2-Hydroxybutyric Acid in Serum/Plasma

This protocol involves extraction and derivatization to make the analyte suitable for GC-MS analysis.[4]

1. Materials and Reagents:

  • 2-Hydroxybutyric acid (analytical standard)

  • 2-Hydroxybutyric acid-d3 (internal standard)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 5M

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas (high purity)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction:

  • To 300 µL of serum or plasma, add 30 µL of the internal standard solution.

  • Acidify the sample with HCl.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.[4]

3. Derivatization:

  • To the dried extract, add 80 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly, vortex, and heat to form the trimethylsilyl (TMS) derivative.[4]

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a capillary column such as a 5% diphenyl 95% dimethyl polysiloxane column.

  • Set appropriate injector and oven temperature programs.[4]

Experimental Workflows

The validation of a novel biomarker like this compound follows a rigorous, multi-phased process, from discovery to clinical validation.

cluster_workflow Biomarker Validation Workflow A Discovery (Metabolomics Studies) B Candidate Biomarker Selection (e.g., 2-Hydroxybutyric Acid) A->B C Analytical Method Development & Validation (LC-MS/MS, GC-MS) B->C D Pre-clinical Validation (In vitro & In vivo models) C->D E Clinical Validation (Cohort Studies, Performance Evaluation) D->E F Clinical Utility Assessment E->F

A generalized workflow for biomarker validation.

Conclusion

This compound shows considerable promise as an early, predictive biomarker for insulin resistance.[2][5] Its association with underlying metabolic disturbances, such as oxidative stress, provides a window into the pathophysiology of pre-diabetic states that is not captured by traditional glycemic markers alone.[3] The availability of robust analytical methods, such as LC-MS/MS and GC-MS, allows for its accurate quantification in biological samples.[4][6] Further large-scale clinical validation studies are warranted to fully establish its clinical utility in risk stratification and as a potential surrogate endpoint in clinical trials for interventions aimed at preventing or treating insulin resistance.

References

A Comparative Analysis of (S)-2-Hydroxybutyric Acid and (R)-2-Hydroxybutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereospecific properties, biological significance, and analytical methodologies of 2-hydroxybutyric acid enantiomers.

2-Hydroxybutyric acid (2-HB), a chiral molecule existing as (S) and (R) enantiomers, has garnered significant attention in the scientific community, particularly as a potential biomarker for metabolic diseases.[1] This guide provides a comprehensive comparative analysis of (S)-2-Hydroxybutyric acid and (R)-2-Hydroxybutyric acid, offering researchers, scientists, and drug development professionals a detailed overview of their distinct properties and biological roles, supported by experimental data and protocols.

Physicochemical and Biological Properties: A Tale of Two Enantiomers

While sharing the same chemical formula and molecular weight, the spatial arrangement of atoms in this compound and (R)-2-Hydroxybutyric acid leads to distinct physicochemical and, most importantly, biological properties. Enzymes, being chiral themselves, often exhibit a high degree of stereoselectivity, leading to differential interactions with each enantiomer.[2]

The (S)-enantiomer is widely recognized as the biologically active form in mammalian systems, emerging as a byproduct of amino acid metabolism (specifically threonine and methionine) and glutathione synthesis.[3][4] Its elevated levels are increasingly correlated with metabolic stress, insulin resistance, and an increased risk of type 2 diabetes.[5] In contrast, (R)-2-Hydroxybutyric acid is often utilized as an inactive control in metabolic studies.[2]

A summary of their key properties is presented below:

PropertyThis compound(R)-2-Hydroxybutyric Acid
Synonyms (S)-(+)-2-Hydroxybutanoic acid, L-2-Hydroxybutyric acid(R)-(-)-2-Hydroxybutanoic acid, D-2-Hydroxybutyric acid
CAS Number 3347-90-8[6]20016-85-7
Molecular Formula C₄H₈O₃[6]C₄H₈O₃[7]
Molecular Weight 104.10 g/mol [6]104.10 g/mol [7]
Melting Point 50-54 °C[6]50-54 °C
Appearance Off-white to light yellow crystalline powder[6]Solid
Optical Purity ≥98.0%[6]Enantiomeric ratio: ≥99:1 (GC)
Biological Significance Biomarker for insulin resistance and oxidative stress.[3]Generally considered the inactive enantiomer; used as a control.[2]

Metabolic Pathways and Stereospecificity

The production of 2-hydroxybutyric acid is intricately linked to cellular metabolism, particularly under conditions of oxidative stress. The metabolic pathway involves the conversion of α-ketobutyrate, a product of threonine and methionine catabolism, to 2-hydroxybutyrate. This reaction is catalyzed by lactate dehydrogenase (LDH).[1] The stereospecificity of the enzymes involved in these pathways is crucial in determining the enantiomeric composition of the resulting 2-hydroxybutyric acid.

The following diagram illustrates the metabolic origin of 2-hydroxybutyric acid:

metabolic_pathway Metabolic Origin of 2-Hydroxybutyric Acid Met L-Methionine aKB α-Ketobutyrate Met->aKB Thr L-Threonine Thr->aKB LDH Lactate Dehydrogenase (LDH) aKB->LDH S_2HB This compound R_2HB (R)-2-Hydroxybutyric Acid LDH->S_2HB Predominant in metabolic stress LDH->R_2HB Minor product

Metabolic pathway leading to the formation of 2-hydroxybutyric acid enantiomers.

Experimental Protocols

Accurate differentiation and quantification of (S)- and (R)-2-Hydroxybutyric acid are paramount for research and clinical applications. This section provides detailed methodologies for the enantioselective analysis of these compounds.

Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and subsequent GC-MS analysis for the separation and quantification of (S)- and (R)-2-Hydroxybutyric acid.

1. Materials and Reagents:

  • This compound and (R)-2-Hydroxybutyric acid standards

  • Internal standard (e.g., deuterated 2-hydroxybutyric acid)

  • Derivatizing agent: (-)-Menthyl chloroformate

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a chiral column (e.g., CycloSil-B)

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add the internal standard.

  • Acidify the sample with HCl.

  • Extract the 2-hydroxybutyric acid with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of (-)-menthyl chloroformate.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add water and extract the diastereomeric derivatives with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate for GC-MS analysis.

3. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized enantiomers.

The following diagram outlines the experimental workflow:

gcms_workflow GC-MS Workflow for Enantioselective Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization with (-)-Menthyl Chloroformate Extraction->Derivatization GCMS GC-MS Analysis (Chiral Column) Derivatization->GCMS Data Data Acquisition (SIM) GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification of (S)- and (R)-Enantiomers Integration->Quantification

Workflow for the enantioselective analysis of 2-hydroxybutyric acid via GC-MS.

Conclusion

The stereochemistry of 2-hydroxybutyric acid plays a pivotal role in its biological function. The (S)-enantiomer serves as a key biomarker for metabolic dysregulation, while the (R)-enantiomer is largely inactive in mammalian systems. This comparative guide provides a foundation for researchers and drug development professionals to understand the distinct characteristics of these enantiomers. The provided experimental protocols offer a starting point for their accurate and stereospecific analysis, which is essential for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

cross-validation of GC-MS and LC-MS methods for (S)-2-Hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and LC-MS Methods for the Quantification of (S)-2-Hydroxybutyric Acid

For researchers, scientists, and drug development professionals, the precise and accurate measurement of endogenous metabolites is crucial. This compound (2-HB) has been identified as a significant biomarker for the early detection of insulin resistance and type 2 diabetes.[1] This guide provides a detailed, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust quantification of 2-HB in biological samples.

This document outlines detailed experimental protocols and presents a cross-validation of the performance of both platforms, offering a comprehensive resource for selecting the most appropriate methodology for your research needs. While both techniques are suitable for the determination of 2-HB, they possess distinct advantages and disadvantages concerning sample preparation, throughput, and sensitivity.[1][2]

Methodological Comparison: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile analytes like 2-HB, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis.[1] This additional step increases sample preparation time but can result in high chromatographic resolution and sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent technique for its high specificity and sensitivity, especially for analyzing non-volatile compounds in complex biological matrices.[1] LC-MS/MS often allows for simpler sample preparation protocols and can sometimes analyze organic acids directly without derivatization, leading to higher throughput.[1][3]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of this compound by GC-MS and LC-MS/MS, providing a valuable benchmark for methodological selection.

Performance MetricGC-MSLC-MS/MS
Limit of Quantification (LOQ) 5 µM[4]0.500 µg/mL[5]
Linearity Range 5 - 200 µM[6]0.500 - 40.0 µg/mL[5]
Intra-Day Precision (CV%) < 8%[6]< 5.5%[5]
Inter-Day Precision (CV%) < 8%[6]< 5.8%[5]
Accuracy / Recovery (%) 96 - 101%[6]96.3 - 103%[5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS are provided below.

GC-MS Protocol

This protocol involves a liquid-liquid extraction followed by a chemical derivatization step to make the analyte volatile.

1. Sample Preparation & Extraction: [6]

  • Pipette 300 µL of serum into a microcentrifuge tube.

  • Add an appropriate internal standard (e.g., 2-hydroxybutyric-d3 acid).[2]

  • Acidify the sample by adding 90 µL of 5 M HCl to enhance 2-HB stability.[6]

  • Add extraction solvent (e.g., ethyl acetate) and vortex thoroughly.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

2. Derivatization: [2]

  • Reconstitute the dried extract in 80 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • The reaction can be facilitated by heating, for instance, using a 2-minute microwave-assisted method or incubating at a specific temperature.[6][7]

3. GC-MS Analysis: [2][6]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar capillary column.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Program: Start at 60°C (hold for 1 min), ramp to 300°C at 20°C/min.[2]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-HB-TMS derivative.[2]

LC-MS/MS Protocol

This protocol uses a straightforward protein precipitation step for sample cleanup.

1. Sample Preparation (Protein Precipitation): [2][8]

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add an internal standard (e.g., 2-hydroxybutyric-d3 acid).[8]

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[8]

2. LC-MS/MS Analysis: [2][5]

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.[2]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient from low to high organic phase is used to elute 2-HB.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 2-HB and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates the comparative experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_sample Biological Sample (Serum/Plasma) gc_extract Acidification & Liquid-Liquid Extraction gc_sample->gc_extract gc_deriv Derivatization (e.g., Silylation) Key Differentiating Step gc_extract->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data lc_sample Biological Sample (Serum/Plasma) lc_precip Protein Precipitation lc_sample->lc_precip lc_analysis Direct Injection & LC-MS/MS Analysis lc_precip->lc_analysis lc_data Data Processing lc_analysis->lc_data

Caption: Comparative workflows for 2-HB analysis via GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological matrices.

  • The GC-MS method is robust and offers excellent sensitivity, but requires a mandatory derivatization step that adds to the sample preparation time and complexity.[2]

  • The LC-MS/MS method provides high sensitivity and specificity with a more straightforward sample preparation protocol (typically protein precipitation), which is advantageous for high-throughput applications.[1][5]

The choice between the two methods will depend on the specific requirements of the study. For applications demanding high throughput and the utmost sensitivity, LC-MS/MS often presents a compelling advantage.[1] However, GC-MS remains a valuable and cost-effective tool, particularly in laboratories with established protocols and expertise in this technique.[1] By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select and validate the most appropriate method for their 2-HB analysis needs.

References

A Comparative Guide to (S)-2-Hydroxybutyric Acid and Beta-Hydroxybutyrate as Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the precise evaluation of physiological and pathological states relies on the accurate measurement of endogenous biomarkers. Among these, (S)-2-Hydroxybutyric acid (2-HB) and beta-hydroxybutyrate (BHB) have garnered significant attention. Although structurally similar as four-carbon hydroxy acids, they originate from distinct metabolic pathways and serve as indicators of different metabolic states. This guide provides an objective, data-driven comparison of 2-HB and BHB, offering insights into their utility as metabolic markers, supported by experimental data and detailed methodologies.

At a Glance: Key Distinctions

FeatureThis compound (2-HB)Beta-Hydroxybutyrate (BHB)
Primary Role Marker of oxidative stress and insulin resistance.[1][2][3][4]Primary energy carrier during low glucose states.[5][6][7][8]
Metabolic Origin Byproduct of L-threonine and L-methionine catabolism and glutathione synthesis.[1][9]Synthesized in the liver from fatty acids via ketogenesis.[6]
Primary Clinical Indication Early detection of insulin resistance and metabolic dysregulation.[1][2][3][4]Monitoring ketosis in ketogenic diets, fasting, and diabetic ketoacidosis.[5][6][7][8]
Signaling Functions Less defined, primarily reflects metabolic shifts.Inhibits histone deacetylases (HDACs) and activates G-protein coupled receptor 109A (GPR109A).[10][11][12]

Quantitative Comparison of Circulating Levels

The circulating concentrations of 2-HB and BHB provide a quantitative snapshot of an individual's metabolic status. The following tables summarize typical reported values in various conditions.

Table 1: this compound Levels in Insulin Resistance

Clinical ConditionPatient Cohort2-HB Concentration (Patient Group)2-HB Concentration (Control Group)Fold Change/SignificanceReference
Insulin ResistanceIndividuals with Impaired Glucose Tolerance4.21 ± 2.01 µg/mL1.60 ± 0.57 µg/mLReduction to 3.83 ± 1.73 µg/mL with intervention.[2][PMID: 34940595][3]
Type 2 DiabetesPatients with T2DHigher in T2D patientsNot specifiedElevated levels reported.[1][PMID: 34940595][3]

Table 2: Beta-Hydroxybutyrate Levels in Ketotic States

Clinical ConditionPatient CohortBHB Concentration (Patient Group)BHB Concentration (Control Group)Key FindingsReference
NormalHealthy Individuals<0.5 mmol/LN/ABaseline levels in a non-ketotic state.[PMID: 34018556][13]
Nutritional KetosisIndividuals on a Ketogenic Diet0.5 - 3.0 mmol/L<0.5 mmol/LTherapeutic range for nutritional ketosis.[PMID: 34018556][13]
Diabetic Ketoacidosis (DKA)Patients with DKA>3.0 mmol/L<0.5 mmol/LDiagnostic marker for DKA.[5][7][PMID: 34018556][13]
Prolonged Fasting (2 days)Healthy Older Adults~1.0 - 2.0 mmol/L<0.5 mmol/LIndicates a shift to fat metabolism for energy.

Metabolic and Signaling Pathways

The distinct roles of 2-HB and BHB are rooted in their unique metabolic origins and signaling functions.

This compound: A Marker of Metabolic Stress

This compound is a byproduct of amino acid catabolism, specifically of L-threonine and L-methionine, and is also linked to the synthesis of glutathione, the body's primary antioxidant.[1][9] Under conditions of oxidative stress and insulin resistance, the demand for glutathione increases. This elevated demand drives the flux through the transsulfuration pathway to produce cysteine, a precursor for glutathione.[1][9] This metabolic shift results in the increased production of α-ketobutyrate, which is subsequently reduced to 2-HB.[14] Therefore, elevated levels of 2-HB serve as an early indicator of metabolic stress and dysregulation.

metabolic_pathway_2hb cluster_0 Amino Acid Catabolism & Glutathione Synthesis cluster_1 Condition L-Threonine L-Threonine alpha-Ketobutyrate alpha-Ketobutyrate L-Threonine->alpha-Ketobutyrate L-Methionine L-Methionine Cystathionine Cystathionine L-Methionine->Cystathionine Cystathionine->alpha-Ketobutyrate Cysteine Cysteine Cystathionine->Cysteine 2-HB This compound alpha-Ketobutyrate->2-HB Increased NADH/NAD+ Glutathione Glutathione Cysteine->Glutathione Oxidative_Stress Oxidative Stress / Insulin Resistance Oxidative_Stress->Glutathione Increased Demand

Metabolic Origin of this compound.
Beta-Hydroxybutyrate: An Energy Source and Signaling Molecule

Beta-hydroxybutyrate is the most abundant of the three ketone bodies produced in the liver from the breakdown of fatty acids, a process known as ketogenesis.[5] This occurs during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet. BHB is then transported to peripheral tissues, including the brain, to be used as an alternative energy source.[5]

Beyond its role as an energy substrate, BHB also functions as a signaling molecule. It activates the G-protein coupled receptor 109A (GPR109A), which has anti-inflammatory effects and modulates lipolysis.[10][11][12] BHB also inhibits class I histone deacetylases (HDACs), leading to changes in gene expression that may contribute to its neuroprotective and anti-inflammatory properties.

signaling_pathway_bhb cluster_0 BHB Signaling BHB Beta-Hydroxybutyrate GPR109A GPR109A BHB->GPR109A Activates HDACs HDACs BHB->HDACs Inhibits Anti_Inflammatory Anti-inflammatory Effects GPR109A->Anti_Inflammatory Gene_Expression Altered Gene Expression HDACs->Gene_Expression

Signaling Pathways of Beta-Hydroxybutyrate.

Experimental Protocols for Quantification

The accurate quantification of 2-HB and BHB is critical for their application as metabolic markers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent analytical techniques.

General Experimental Workflow

A typical workflow for the analysis of these organic acids in biological samples involves several key steps, from sample collection to data analysis.

experimental_workflow Sample_Collection Sample Collection (Serum/Plasma) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Derivatization Derivatization (for GC-MS) Protein_Precipitation->Derivatization Analysis GC-MS or LC-MS/MS Analysis Protein_Precipitation->Analysis Direct Injection (LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General Experimental Workflow for 2-HB and BHB Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the quantification of volatile and thermally stable compounds. For organic acids like 2-HB and BHB, a derivatization step is necessary to increase their volatility.

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated 2-HB and BHB).

  • Precipitate proteins by adding 400 µL of a cold organic solvent (e.g., acetonitrile or acetone).

  • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15]

  • Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.[15]

3. GC-MS Analysis:

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms is typically used.[16]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a final temperature of 280-300°C.[15][17]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, often with simpler sample preparation.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum or plasma, add an internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed for 10 minutes at 4°C.

  • Transfer the supernatant for analysis. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column is commonly used for separation.[18]

  • Mobile Phase A: 0.1% formic acid in water.[18]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[18]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) negative mode with multiple reaction monitoring (MRM) for quantification.

    • MRM Transition for 2-HB: e.g., m/z 103 -> 57

    • MRM Transition for BHB: e.g., m/z 103 -> 59

Conclusion

This compound and beta-hydroxybutyrate are both valuable metabolic markers, but they provide distinct insights into an individual's metabolic health. 2-HB is emerging as a sensitive, early indicator of metabolic stress, particularly insulin resistance and increased oxidative stress. In contrast, BHB is a well-established marker of ketosis, reflecting the body's adaptation to low glucose availability and serving as a crucial alternative energy source.

For researchers and clinicians, the choice between these markers, or the decision to measure both, will depend on the specific biological question. For studies focused on the early detection and progression of metabolic diseases like type 2 diabetes, 2-HB is a compelling biomarker. For investigations into the metabolic effects of ketogenic diets, fasting, or in the management of diabetic ketoacidosis, BHB is the indispensable analyte. The concurrent measurement of both can offer a more comprehensive metabolic profile, elucidating both the underlying metabolic stress and the adaptive fuel utilization strategies. As analytical technologies continue to advance, the combined assessment of these two hydroxybutyrates will likely become an increasingly powerful tool in metabolic research and personalized medicine.

References

The Rising Tide of (S)-2-Hydroxybutyric Acid: A Comparative Guide to its Clinical Significance in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – December 23, 2025 – Elevated levels of (S)-2-Hydroxybutyric acid ((S)-2-HB), a once-obscure metabolic byproduct, are increasingly being recognized as a key indicator of metabolic stress, particularly in the context of insulin resistance and the development of type 2 diabetes. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the clinical significance of (S)-2-HB, its performance against traditional biomarkers, and detailed experimental protocols for its accurate measurement.

This compound, also known as α-hydroxybutyrate, emerges from the intricate interplay of amino acid metabolism and the body's antioxidant defense system.[1][2] Its production is intrinsically linked to the synthesis of glutathione, a critical antioxidant, and is upregulated in states of oxidative stress and altered lipid metabolism—hallmarks of insulin resistance.[3][4] This positions (S)-2-HB as a potentially earlier and more sensitive marker of metabolic dysregulation than conventional glycemic indices.[2][5]

Performance Against the Gold Standard: (S)-2-HB in Perspective

The utility of a biomarker is ultimately determined by its ability to accurately identify individuals at risk or in the early stages of disease. The following tables provide a comparative overview of (S)-2-HB's performance against established biomarkers for insulin resistance and type 2 diabetes, such as Hemoglobin A1c (HbA1c) and the Oral Glucose Tolerance Test (OGTT).

BiomarkerTypeWhat it MeasuresAdvantagesDisadvantages
This compound MetaboliteEarly metabolic stress, oxidative stress, and insulin resistance.[1][6]Provides an earlier indication of metabolic dysregulation before the onset of hyperglycemia.[5] Reflects underlying pathophysiology.Requires specialized and more costly mass spectrometry-based analysis. Not yet as widely standardized as traditional markers.[7]
Hemoglobin A1c (HbA1c) Glycated ProteinAverage blood glucose over the preceding 2-3 months.[7]Well-standardized, widely available, and does not require fasting.Can be influenced by conditions affecting red blood cell lifespan. May not capture recent, acute changes in glycemic control.[7]
Oral Glucose Tolerance Test (OGTT) Glucose ChallengeThe body's ability to clear a glucose load over a specific time.[8]Considered a gold standard for diagnosing impaired glucose tolerance.[7]Time-consuming, requires fasting and multiple blood draws, and can be inconvenient for the patient.[7]

Quantitative Comparison of Biomarker Performance

Biomarker(s)PopulationEndpointOdds Ratio (per SD increase)95% Confidence Intervalp-valueAUCReference
2-Hydroxybutyric Acid (α-HB) Nondiabetic (RISC study)Insulin Resistance2.842.02 - 4.00<0.00010.76[5]
2-HB (α-HB) Nondiabetic (RISC study)Dysglycemia (3-year follow-up)1.251.00 - 1.60-0.791 (with L-GPC)[5]
HbA1c Children and adolescents with obesity or asymptomatic glucosuriaDiabetes Mellitus---0.970[9]
2-hour OGTT Children and adolescents with obesity or asymptomatic glucosuriaDiabetes Mellitus---0.977[9]
Fasting Plasma Glucose Children and adolescents with obesity or asymptomatic glucosuriaDiabetes Mellitus---0.939[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biochemical basis of elevated (S)-2-HB and the methodologies for its analysis, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

cluster_0 Glutathione Synthesis & Oxidative Stress Oxidative_Stress Oxidative_Stress Glutathione_Demand Glutathione_Demand Oxidative_Stress->Glutathione_Demand Cysteine Cysteine Glutathione_Demand->Cysteine Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->Cysteine alpha_Ketobutyrate alpha_Ketobutyrate Cystathionine->alpha_Ketobutyrate Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione Threonine Threonine Threonine->alpha_Ketobutyrate Threonine dehydratase S_2_HB S_2_HB alpha_Ketobutyrate->S_2_HB Lactate Dehydrogenase (elevated NADH/NAD+ ratio)

Metabolic pathway of this compound production.

Sample_Collection Biological Sample Collection (Plasma, Serum, or Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (e.g., Silylation for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Analysis Data Analysis (Quantification using internal standards) Instrumental_Analysis->Data_Analysis

A typical experimental workflow for (S)-2-HB analysis.

Experimental Protocols

Accurate and reproducible quantification of (S)-2-HB and its comparator biomarkers is paramount for clinical research and drug development. The following are detailed methodologies for their measurement.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma, add 200 µL of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., (S)-2-Hydroxybutyric-d3 acid).[10] b. Vortex for 1 minute to precipitate proteins.[10] c. Centrifuge at 10,000 x g for 10 minutes at 4°C.[10] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[10] e. Reconstitute the dried extract in 50-100 µL of the initial mobile phase.[10]

2. LC-MS/MS Analysis a. LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[10] b. Mobile Phase A: 0.1% formic acid in water.[10] c. Mobile Phase B: 0.1% formic acid in acetonitrile.[10] d. Flow Rate: 0.3-0.5 mL/min.[10] e. MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[10] f. MRM Transition for (S)-2-HB: e.g., m/z 103 -> 57.[10]

Protocol 2: Quantification of this compound in Human Serum/Plasma by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction) a. To 300 µL of plasma, add an internal standard (e.g., 30 µL of 1 mM 2-hydroxybutyrate-d3).[3] b. Acidify the sample by adding 90 µL of 5 M HCl.[3] c. Add 4 mL of ethyl acetate and vortex for 2 minutes.[10] d. Centrifuge at 2500 x g for 10 minutes.[10] e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[10]

2. Derivatization (Silylation) a. To the dried extract, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10] b. Incubate at a specified temperature and time to ensure complete derivatization.

3. GC-MS Analysis a. GC Column: DB-5 or a similar non-polar column.[10] b. Injection Volume: 1-2 µL.[10] c. Inlet Temperature: 250°C.[10] d. Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[10] e. MS Detection: Full scan mode (e.g., m/z 50-550) or selected ion monitoring (SIM) for higher sensitivity.[11]

Protocol 3: Measurement of Hemoglobin A1c (HbA1c) by Immunoassay

1. Principle Latex-enhanced immunoturbidimetry is a common method. HbA1c in a whole blood sample binds to specific antibodies coated on latex particles, causing agglutination. The degree of turbidity is proportional to the HbA1c concentration.[4][12]

2. Sample Whole blood collected in an EDTA tube.[12]

3. Procedure (General) a. A hemolyzing reagent is used to lyse the red blood cells and release hemoglobin.[13] b. The hemolyzed sample is mixed with a reagent containing latex particles coated with anti-HbA1c antibodies. c. The mixture is incubated, and the resulting agglutination is measured turbidimetrically at a specific wavelength (e.g., 660 nm).[13] d. The HbA1c concentration is determined by comparing the absorbance to that of calibrators with known HbA1c values.[13]

Protocol 4: Oral Glucose Tolerance Test (OGTT)

1. Patient Preparation a. The patient should consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test.[8][14] b. The patient must fast for at least 8-12 hours before the test (water is permitted).[15][16]

2. Procedure a. A fasting blood sample is drawn to measure the baseline glucose level.[15] b. The patient is given a beverage containing a standardized amount of glucose (typically 75 grams for non-pregnant adults) to drink within 5 minutes.[14][15] c. Blood samples are drawn at specific intervals after the glucose drink, commonly at 1 and 2 hours.[8] d. The patient should remain seated and not smoke or eat during the test.[14][16]

3. Interpretation The blood glucose levels at the different time points are used to diagnose normal glucose tolerance, impaired glucose tolerance (prediabetes), or diabetes.

Conclusion

Elevated this compound is a promising biomarker that offers a window into the early metabolic disturbances preceding type 2 diabetes. While established markers like HbA1c and OGTT remain the cornerstones of clinical diagnosis, (S)-2-HB provides valuable, complementary information on the underlying pathophysiology of insulin resistance and oxidative stress. For researchers and drug development professionals, the integration of (S)-2-HB into metabolic profiling studies holds the potential to identify at-risk individuals earlier and to monitor the efficacy of novel therapeutic interventions aimed at improving metabolic health. The continued standardization and validation of analytical methods for (S)-2-HB will be crucial in translating its potential from the research laboratory to routine clinical practice.

References

(S)-2-Hydroxybutyric Acid: A Comparative Guide for Researchers in Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxybutyric acid (2-HB) , a metabolite once considered a mere byproduct of amino acid catabolism, is now emerging as a significant biomarker for metabolic dysregulation. This guide provides a comprehensive comparison of this compound concentrations in healthy versus various disease states, supported by experimental data and detailed methodologies for its quantification. It is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating metabolic pathways and potential therapeutic targets.

Elevated this compound: A Sign of Metabolic Stress

This compound is an organic acid produced primarily from the catabolism of the amino acids L-threonine and L-methionine. Its synthesis is also intricately linked to the body's response to oxidative stress, specifically through the glutathione synthesis pathway.[1] Under normal physiological conditions, (S)-2-HB is present at low concentrations in blood and urine. However, in states of metabolic stress, its levels can rise significantly, signaling underlying cellular imbalances.

Elevated concentrations of (S)-2-HB are increasingly recognized as an early indicator of insulin resistance, a condition that precedes the development of type 2 diabetes.[2] Furthermore, significantly increased levels are observed in more acute metabolic disturbances such as lactic acidosis and ketoacidosis.[2]

Comparative Analysis of this compound Concentrations

The following table summarizes the concentrations of this compound reported in various biological fluids across healthy and diseased populations. It is important to note the variability in analytical methods and units across different studies, which should be considered when comparing values.

Population/ConditionMatrixConcentrationReference(s)
Healthy Individuals Serum1.60 ± 0.57 µg/mL[3]
Urine0.10 - 2.68 µg/mL[3]
Urine2.445 (0-4.89) µmol/mmol creatinine
Insulin Resistance Plasma> 5 µg/mL (indicative)[3]
Type 2 Diabetes Mellitus Urine0.14 - 124 µg/mL[3]
Lactic Acidosis & Ketoacidosis UrineUp to 2.3 mmol/mmol creatinine[3]

Metabolic Pathway of this compound Synthesis

The production of this compound is a direct consequence of an increased intracellular NADH/NAD+ ratio, a hallmark of oxidative stress, and an upregulation of pathways involved in amino acid catabolism and glutathione synthesis. The following diagram illustrates the key metabolic routes leading to the formation of (S)-2-HB.

Metabolic_Pathway Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine->alphaKB Glutathione Glutathione (GSH) Cysteine->Glutathione S2HB This compound alphaKB->S2HB Reduction LDH Lactate Dehydrogenase (LDH) / α-Hydroxybutyrate Dehydrogenase LDH->S2HB OxidativeStress Oxidative Stress OxidativeStress->Glutathione Increased demand IncreasedNADH Increased NADH/NAD+ ratio OxidativeStress->IncreasedNADH IncreasedNADH->LDH Drives reaction

Metabolic pathway of this compound synthesis.

Experimental Protocols for Quantification

Accurate and reliable quantification of this compound is crucial for its validation as a clinical biomarker. The two primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like (S)-2-HB in complex biological matrices.

Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum in a microcentrifuge tube, add an internal standard solution (e.g., this compound-d3).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[4]

LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of (S)-2-HB and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile compounds. For non-volatile analytes like (S)-2-HB, a derivatization step is required.

Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 300 µL of serum or plasma, add an internal standard (e.g., this compound-d3).

  • Acidify the sample with hydrochloric acid (e.g., 90 µL of 5 M HCl).

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried residue in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and heat to form the volatile trimethylsilyl (TMS) derivative.[5]

GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for separating small organic acids (e.g., HP-5MS).

  • Injector: Operated in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized (S)-2-HB and its internal standard.

Experimental Workflow Overview

The following diagram provides a generalized workflow for the quantification of this compound in biological samples using mass spectrometry.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, or Urine) IS Addition of Internal Standard Sample->IS Extraction Sample Preparation IS->Extraction ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Extraction->ProteinPrecipitation for LC-MS/MS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->LLE for GC-MS LCMS LC-MS/MS Analysis DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis GCMS GC-MS Analysis GCMS->DataAnalysis ProteinPrecipitation->LCMS Derivatization Derivatization (e.g., Silylation) LLE->Derivatization Derivatization->GCMS

General experimental workflow for (S)-2-HB quantification.

References

correlation of (S)-2-Hydroxybutyric acid with traditional diabetes markers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Traditional Diabetes Markers for Researchers and Drug Development Professionals

(S)-2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is emerging as a significant predictive biomarker for insulin resistance and the future development of type 2 diabetes.[1][2] Unlike conventional markers that primarily reflect blood glucose levels, elevated 2-HB may signal underlying metabolic stress, such as increased lipid oxidation and oxidative stress, before the onset of hyperglycemia.[1] This guide provides a comprehensive comparison of 2-HB with traditional diabetes markers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their work.

Performance Against Traditional Diabetes Markers

Clinical studies have highlighted the predictive power of 2-HB in identifying individuals at risk for insulin resistance and future dysglycemia.[1][3] The data suggests that 2-HB could be a valuable tool for early intervention and monitoring of metabolic health.

BiomarkerPopulationEndpointOdds Ratio (per SD increase)95% Confidence Intervalp-valueAUCStudy/Reference
2-Hydroxybutyric Acid (2-HB) Nondiabetic (RISC study)Insulin Resistance2.842.02 - 4.00<0.00010.76[1]
2-Hydroxybutyric Acid (2-HB) Nondiabetic (RISC study)Dysglycemia (3-year follow-up)1.251.00 - 1.60-0.791 (with L-GPC)[1]
2-Hydroxybutyric Acid (2-HB) Various Cohorts (RISC, DMVhi, Botnia)Impaired Glucose Tolerance (iIGT)2.54, 2.75, 2.031.86–3.48, 1.81–4.19, 1.65–2.495E-9, 4E-5, 3E-11-[4]
PopulationMean Concentration (µg/mL)Range (µg/mL)Study/Reference
Healthy Volunteers (Urine) Not specified0.10 - 2.68[4]
Diabetic Patients (Urine) Not specified0.14 - 124[4]

Metabolic Origin and Signaling Pathways of 2-Hydroxybutyric Acid

Elevated levels of 2-HB are primarily linked to increased metabolic stress, particularly oxidative stress and the catabolism of amino acids like L-threonine and L-methionine.[1][4] In states of insulin resistance, there is an increased demand for the antioxidant glutathione (GSH). The synthesis of GSH utilizes cysteine, which is produced from the transsulfuration pathway. A key enzyme in this pathway, cystathionine-beta-synthase, also produces α-ketobutyrate, which is then converted to 2-HB.[3][5]

Metabolic Origin of 2-Hydroxybutyric Acid Threonine L-Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alpha_KB byproduct Cysteine Cysteine Cystathionine->Cysteine two_HB This compound alpha_KB->two_HB reduction Glutathione Glutathione (GSH) Cysteine->Glutathione Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione upregulates synthesis Insulin_Resistance Insulin Resistance Insulin_Resistance->Oxidative_Stress increases

Metabolic origin of 2-hydroxybutyric acid.

Experimental Protocols

Accurate and reliable quantification of this compound is essential for its validation and clinical application as a biomarker. The most common analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Quantification of this compound in Human Serum/Plasma by GC-MS

This protocol provides a general framework for the analysis of 2-HB. Specific parameters may need to be optimized based on the instrumentation and reagents used.

  • Sample Preparation:

    • Thaw frozen serum or plasma samples on ice.

    • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled 2-HB).

    • Precipitate proteins by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized to make 2-HB volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injection Mode: Splitless or split injection.

      • Temperature Program: An optimized temperature gradient to separate 2-HB from other metabolites.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions of derivatized 2-HB and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 2-HB standards.

    • Calculate the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol offers an alternative with high sensitivity and specificity.

  • Sample Preparation:

    • Similar to the GC-MS protocol, start with protein precipitation of the plasma sample using a solvent and addition of an internal standard.

    • After centrifugation, the supernatant can be directly injected or may require a drying and reconstitution step in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid.

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions for 2-HB and its internal standard must be optimized on the instrument.

  • Quantification:

    • Prepare a calibration curve using a range of known concentrations of the 2-HB standard.

    • Quantify the 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for 2-Hydroxybutyric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis Sample_Collection Serum/Plasma Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Direct injection or reconstitution Derivatization Derivatization (for GC-MS) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Calibration_Curve Calibration Curve Generation GC_MS->Calibration_Curve LC_MS_MS->Calibration_Curve Quantification Quantification of 2-HB Calibration_Curve->Quantification

References

evaluating the prognostic potential of (S)-2-Hydroxybutyric acid in metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, poses a significant risk for developing cardiovascular disease and type 2 diabetes. The early identification of individuals at high risk is crucial for implementing preventive strategies. Emerging evidence points to (S)-2-Hydroxybutyric acid (2-HB), a byproduct of amino acid metabolism and glutathione synthesis, as a promising early biomarker for metabolic dysregulation. This guide provides a comprehensive evaluation of the prognostic potential of this compound in metabolic syndrome, comparing its performance with other relevant biomarkers and providing detailed experimental data and protocols.

Performance Comparison of Prognostic Biomarkers for Metabolic Syndrome and Insulin Resistance

This compound has demonstrated significant potential in predicting the risk of metabolic syndrome and its core component, insulin resistance. Its levels are elevated in response to increased oxidative stress and altered lipid metabolism, which are early events in the pathogenesis of metabolic syndrome.[1][2][3][4][5][6][7] The following tables summarize the quantitative data on the performance of this compound and compare it with other established and emerging biomarkers.

Table 1: Prognostic Performance of this compound in Predicting Insulin Resistance and Future Dysglycemia [8]

Biomarker(s)PopulationEndpointOdds Ratio (per SD increase)95% Confidence Intervalp-valueAUC
This compound (α-HB) Nondiabetic (RISC study)Insulin Resistance2.842.02 - 4.00<0.00010.76
This compound (α-HB) Nondiabetic (RISC study)Dysglycemia (3-year follow-up)1.251.00 - 1.60-0.791 (with L-GPC)
This compound (α-HB) Nondiabetic (Botnia Prospective Study)Type 2 Diabetes----

Table 2: Comparative Prognostic Performance of Various Biomarkers for Metabolic Syndrome

BiomarkerAssociation with Metabolic SyndromeKey Findings
This compound Positively associated with the risk of developing metabolic syndrome and its components.[9][10]Elevated levels are an early indicator of insulin resistance, a core feature of metabolic syndrome.[1][2][3][4][5][6][7]
C-Reactive Protein (CRP) Positively correlated with the number of metabolic syndrome components.[11][12]A marker of systemic inflammation, which is a key feature of metabolic syndrome.[11][12][13]
Adiponectin Inversely associated with the risk of metabolic syndrome.[14][15][16]Low levels are linked to insulin resistance and an increased risk of cardiovascular disease.[14][15][16]
Fasting Insulin / HOMA-IR Strongly associated with insulin resistance and the presence of metabolic syndrome.[17][18]A direct measure of insulin sensitivity.[17][18]

Signaling Pathways and Experimental Workflows

To understand the biological basis of this compound as a biomarker and the methodologies for its quantification, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Metabolic Origin of this compound Met_Thr Methionine / Threonine Catabolism aKB alpha-ketobutyrate Met_Thr->aKB GSH Glutathione Synthesis GSH->aKB SHB This compound aKB->SHB NADH/NAD+ ratio LDH Lactate Dehydrogenase (LDH) alpha-hydroxybutyrate dehydrogenase (HBDH) LDH->aKB OxStress Oxidative Stress OxStress->GSH upregulates InsulinResistance Insulin Resistance InsulinResistance->Met_Thr enhances InsulinResistance->OxStress induces Experimental Workflow for this compound Analysis Sample Biological Sample (Plasma, Serum, Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization optional Analysis Instrumental Analysis Preparation->Analysis Derivatization->Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis->GCMS Method 1 LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis->LCMS Method 2 Data Data Acquisition and Processing GCMS->Data LCMS->Data Result Quantification of this compound Data->Result

References

Comparative Metabolomics of Pathways Involving (S)-2-Hydroxybutyric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxybutyric acid (2-HB) , also known as alpha-hydroxybutyrate, has emerged as a significant biomarker in the field of metabolomics, offering insights into metabolic stress, insulin resistance, and oxidative states. This guide provides a comparative analysis of the metabolic pathways involving 2-HB, supported by experimental data and detailed methodologies for its quantification, tailored for researchers, scientists, and drug development professionals.

Metabolic Origins and Pathways of this compound

This compound is not a primary metabolite but rather a byproduct of amino acid catabolism and the transsulfuration pathway linked to glutathione synthesis.[1] Its production is primarily upregulated under conditions of metabolic stress, leading to an accumulation of its precursor, α-ketobutyrate.[1] Two principal metabolic routes converge on the production of α-ketobutyrate:

  • Catabolism of L-Threonine and L-Methionine: The breakdown of these amino acids generates α-ketobutyrate as an intermediate.[2][3]

  • Glutathione Synthesis: During periods of increased oxidative stress, the demand for the antioxidant glutathione rises.[4] The synthesis of cysteine, a precursor for glutathione, from homocysteine via the transsulfuration pathway also produces α-ketobutyrate.[5]

The subsequent reduction of α-ketobutyrate to this compound is catalyzed by lactate dehydrogenase. An increased NADH/NAD+ ratio, often associated with metabolic stress, can drive this reaction.

Below is a diagram illustrating the core biosynthetic pathways leading to the formation of this compound.

cluster_0 Amino Acid Catabolism cluster_1 Glutathione Synthesis (Transsulfuration Pathway) Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB Methionine L-Methionine Methionine->AKB Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->AKB byproduct Glutathione Glutathione Cysteine->Glutathione HB This compound AKB->HB LDH Lactate Dehydrogenase NAD NAD+ LDH->NAD NADH NADH NADH->LDH

Core biosynthetic pathways of this compound.

Comparative Analysis of this compound Levels in Clinical Conditions

Elevated levels of this compound are predominantly associated with insulin resistance and type 2 diabetes.[6] It is considered an early marker for these conditions, reflecting underlying metabolic perturbations such as oxidative stress and altered lipid metabolism.[6] Research has also linked elevated 2-HB to other conditions including cardiovascular diseases, preeclampsia, and non-alcoholic fatty liver disease (NAFLD).[6][7]

The following table summarizes quantitative data from various studies, offering a comparative view of 2-HB concentrations in different patient populations versus healthy controls.

Clinical ConditionPatient Cohort2-HB Concentration (Patient Group)2-HB Concentration (Control Group)Fold Change/SignificanceReference
Insulin Resistance Individuals with Impaired Glucose Tolerance4.21 ± 2.01 µg/mLNot specifiedReduction to 3.83 ± 1.73 µg/mL with intervention[6]
Type 2 Diabetes Patients with T2DHigher in T2D patientsNot specifiedElevated levels reported[6]
Preeclampsia Patients with severe PreeclampsiaSignificantly higherHealthy pregnant womenIdentified as a key differential metabolite[7]

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound is crucial for its validation and use as a clinical biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Protocol 1: Quantification of 2-HB in Human Serum/Plasma by GC-MS

This method is a robust and widely used technique for the quantification of small molecules like 2-HB.[8]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).[8]

  • Acidify the sample by adding 90 µL of 5 M HCl.[8]

  • Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[8]

  • Centrifuge at 2500 x g for 10 minutes.[8]

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[8]

  • To the dried extract, add 80 µL of a silylation derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][8]

  • Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the derivatization reaction.[2]

2. GC-MS Analysis:

  • GC Column: DB-5 or a similar non-polar column.[8]

  • Injection Volume: 1-2 µL.[8]

  • Inlet Temperature: 250°C.[8]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[8]

Protocol 2: Quantification of 2-HB in Human Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]

  • Reconstitute the sample in 50-100 µL of the initial mobile phase.[8]

2. LC-MS/MS Analysis:

  • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.3-0.5 mL/min.[8]

  • MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[8]

  • MRM Transition for 2-HB: e.g., m/z 103 -> 57.[8]

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Sample Biological Sample (Serum, Plasma, Urine) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration, Normalization) Data->Processing Stats Statistical Analysis Processing->Stats Interpretation Biological Interpretation Stats->Interpretation

A typical experimental workflow for 2-HB analysis.

Conclusion

The comparative metabolomic analysis of pathways involving this compound reveals its crucial role as an early indicator of metabolic dysregulation. Its biosynthesis is intricately linked to amino acid metabolism and the cellular response to oxidative stress.[3] The standardized and robust analytical methods outlined in this guide are essential for the accurate quantification of 2-HB, which is critical for its validation and application as a biomarker in clinical research and drug development. The provided data and protocols offer a solid foundation for researchers to design and execute studies aimed at further elucidating the role of 2-HB in various disease states.

References

Safety Operating Guide

Proper Disposal of (S)-2-Hydroxybutyric Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (S)-2-Hydroxybutyric acid, a common chiral building block in organic synthesis. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. Always wear the appropriate Personal Protective Equipment (PPE) when handling this compound.[1]

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and aerosols.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Body Protection A lab coat or other protective clothing.To prevent skin contact.[1]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.[1]

Waste Characterization and Segregation

This compound is an organic acid and should be treated as hazardous chemical waste.[1] Proper segregation of this waste is crucial to prevent dangerous reactions.

Segregation Guidelines:

  • Do not mix with bases: Keep separate from alkaline solutions to avoid exothermic neutralization reactions in an uncontrolled manner.

  • Do not mix with strong oxidizing agents: Store away from strong oxidizers to prevent potentially vigorous reactions.

  • Separate from inorganic acids: It is good laboratory practice to keep organic and inorganic acid waste streams separate.[1]

  • Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from organic solvent waste.[1]

Disposal Procedures

There are two primary methods for the disposal of this compound waste: collection for hazardous waste disposal and in-lab neutralization of dilute aqueous solutions. The appropriate method depends on the concentration of the acid and local regulations.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This is the safest and most common method for disposing of organic acid waste, especially for concentrated solutions or mixtures with organic solvents.[1]

Procedure:

  • Container Selection: Use a dedicated, corrosion-resistant waste container that can be securely sealed.

  • Labeling: Clearly label the container with "Hazardous Waste," "Organic Acid Waste," and the full chemical name, "this compound."[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

Method 2: In-Lab Neutralization (For Dilute Aqueous Solutions Only)

Neutralization may be an option for dilute aqueous solutions of this compound, but only if permitted by your local regulations . The resulting salt solution may still be classified as hazardous waste in some jurisdictions.

Quantitative Disposal Parameters:

The following table summarizes key quantitative parameters for the in-lab neutralization and subsequent drain disposal of this compound. These are general guidelines; always consult and adhere to your local and institutional regulations.

ParameterValueSource/Recommendation
Initial Acid Concentration for Neutralization < 10% (v/v)General guideline for dilute acid solutions.
Dilution Ratio (Acid:Water) 1:10 (or greater)Recommended for safe handling during neutralization.
Neutralizing Agent 5% Sodium Bicarbonate SolutionA weak base that allows for controlled neutralization.
Target pH for Drain Disposal 5.5 - 9.0A common acceptable range for laboratory wastewater.
Final Water Flush Volume >20 parts water to 1 part neutralized solutionTo ensure adequate dilution in the sanitary sewer.

Experimental Protocol for In-Lab Neutralization

This procedure should be performed in a chemical fume hood while wearing all required PPE.

Materials:

  • Dilute aqueous solution of this compound (<10% v/v)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Large beaker or flask (at least twice the volume of the final solution)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Large volume of cold water

Procedure:

  • Dilution: In the large beaker, further dilute the this compound waste by slowly adding it to at least 10 volumes of cold water while stirring. This helps to dissipate any heat generated during neutralization.

  • Neutralization: Slowly and carefully add the 5% sodium bicarbonate solution to the diluted acid solution in small increments. Be aware that this will generate carbon dioxide gas, so effervescence will occur. Add the base slowly to control the rate of gas evolution and prevent foaming over.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding the sodium bicarbonate solution until the pH is within the acceptable range for drain disposal as specified by your local regulations (generally between 5.5 and 9.0).

  • Final Disposal: If your local regulations permit, the neutralized solution can be poured down the drain, followed by a large volume of water (at least 20 times the volume of the neutralized solution). If drain disposal is not permitted, or if the neutralized solution contains other hazardous components, it must be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated decision1 Is the waste a dilute aqueous solution (<10%)? start->decision1 proc1 Collect in a labeled hazardous waste container. decision1->proc1 No decision2 Are in-lab neutralization and drain disposal permitted by local regulations? decision1->decision2 Yes proc2 Store in a designated satellite accumulation area. proc1->proc2 end1 Arrange for pickup by EH&S or licensed waste disposal company. proc2->end1 decision2->proc1 No proc3 Perform neutralization protocol in a fume hood. decision2->proc3 Yes proc4 Adjust pH to between 5.5 and 9.0. proc3->proc4 end2 Dispose down the drain with a large volume of water. proc4->end2

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institution.

References

Essential Safety and Operational Guide for Handling (S)-2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Hydroxybutyric acid , a corrosive chemical, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides comprehensive procedures for its handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles / Face ShieldMust be tightly fitting. A face shield is recommended when there is a risk of splashing.[1]
Hands Chemical-impermeable glovesNitrile or other resistant gloves are suitable. Always check the breakthrough time and permeation rate of the glove material.
Body Laboratory CoatA standard lab coat is required to protect against skin contact.[1]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working in poorly ventilated areas.[2]

Operational and Logistical Plan

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

  • Wash hands thoroughly after handling.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[1]

  • Store locked up.

Disposal Plan

The disposal of this compound must be carried out in compliance with local, state, and federal regulations.

Waste Characterization:

  • This compound is classified as a hazardous chemical waste.[1]

Segregation:

  • Do not mix with other waste streams, particularly with bases or oxidizing agents.[1]

Disposal Procedure:

  • Collection: Collect waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Handle this compound B->C D Perform Experiment C->D E Segregate Waste D->E F Store in Labeled Container E->F G Arrange for Professional Disposal F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Hydroxybutyric acid
Reactant of Route 2
(S)-2-Hydroxybutyric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.